molecular formula C8H17ClN2O B1286627 N,N-dimethylpiperidine-4-carboxamide hydrochloride CAS No. 6270-42-4

N,N-dimethylpiperidine-4-carboxamide hydrochloride

カタログ番号: B1286627
CAS番号: 6270-42-4
分子量: 192.68 g/mol
InChIキー: AQEDPORECJZBIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O and its molecular weight is 192.68 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-dimethylpiperidine-4-carboxamide hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35515. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N-dimethylpiperidine-4-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethylpiperidine-4-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N,N-dimethylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEDPORECJZBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600863
Record name N,N-Dimethylpiperidine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6270-42-4
Record name 6270-42-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethylpiperidine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylpiperidine-4-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N,N-dimethylpiperidine-4-carboxamide hydrochloride (CAS 6270-42-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-dimethylpiperidine-4-carboxamide hydrochloride, a heterocyclic compound with potential applications in pharmaceutical research and organic synthesis. This document consolidates available data on its physicochemical properties, safety and handling, and outlines plausible experimental protocols for its synthesis and characterization. While specific biological activity for this compound is not extensively documented, this guide will also touch upon the known therapeutic relevance of structurally similar piperidine carboxamide derivatives to inform future research directions.

Physicochemical and Safety Data

A summary of the key physicochemical properties of N,N-dimethylpiperidine-4-carboxamide hydrochloride is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

Table 1: Physicochemical Properties of N,N-dimethylpiperidine-4-carboxamide hydrochloride

PropertyValueReference(s)
CAS Number 6270-42-4[1]
Molecular Formula C₈H₁₇ClN₂O[1]
Molecular Weight 192.69 g/mol [1]
IUPAC Name N,N-dimethylpiperidine-4-carboxamide;hydrochloride[1]
Melting Point 145-146 °C[1]
Boiling Point 304.2 °C at 760 mmHg[1]
Flash Point 137.8 °C[1]
Appearance White to yellow solid[Sigma-Aldrich]
Purity Typically ≥95%[2, CymitQuimica]
InChI Key AQEDPORECJZBIA-UHFFFAOYSA-N[Sigma-Aldrich]
Canonical SMILES CN(C)C(=O)C1CCNCC1.Cl[1]

Safety Information

N,N-dimethylpiperidine-4-carboxamide hydrochloride is classified as a hazardous substance. The safety data is summarized in Table 2.

Table 2: Safety and Hazard Information

Hazard CategoryDescriptionPictogramSignal WordHazard Statement(s)Precautionary Statement(s)
Acute Toxicity, Oral Toxic if swallowed💀DangerH301P264, P270, P301+P310, P321, P330, P405, P501
Skin Corrosion/Irritation Causes skin irritationWarningH315P264, P280, P302+P352, P321, P332+P313, P362
Serious Eye Damage/Irritation Causes serious eye irritationWarningH319P264, P280, P305+P351+P338, P337+P313

Note: The hazard and precautionary statements are based on the Globally Harmonized System (GHS) and may vary by jurisdiction. Always consult the latest Safety Data Sheet (SDS) from the supplier before handling.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process:

  • Activation of the Carboxylic Acid: Isonipecotic acid is first converted to a more reactive intermediate, such as an acid chloride or an activated ester.

  • Amide Formation: The activated carboxylic acid derivative is then reacted with dimethylamine to form the desired N,N-dimethylpiperidine-4-carboxamide. This is followed by salt formation with hydrochloric acid.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amidation and Salt Formation Isonipecotic_Acid Isonipecotic Acid (Piperidine-4-carboxylic acid) Activated_Intermediate Activated Intermediate (e.g., Acid Chloride) Isonipecotic_Acid->Activated_Intermediate Activation Activating_Reagent Activating Reagent (e.g., SOCl₂, EDC) Activating_Reagent->Activated_Intermediate Amide_Product N,N-dimethylpiperidine-4-carboxamide Activated_Intermediate->Amide_Product Amidation Dimethylamine Dimethylamine Dimethylamine->Amide_Product Final_Product N,N-dimethylpiperidine-4-carboxamide hydrochloride Amide_Product->Final_Product Salt Formation HCl Hydrochloric Acid (HCl) HCl->Final_Product

Caption: Proposed two-step synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety considerations.

Materials:

  • Isonipecotic acid

  • Thionyl chloride (SOCl₂) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dimethylamine (2M solution in THF or as a gas)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Triethylamine (if using EDC)

  • Standard laboratory glassware and safety equipment

Procedure:

Method A: Using Thionyl Chloride

  • Acid Chloride Formation: To a stirred suspension of isonipecotic acid (1 equivalent) in anhydrous DCM, slowly add thionyl chloride (1.2 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride can be used directly in the next step.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of dimethylamine (2.5 equivalents) in THF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude amide in a minimal amount of anhydrous diethyl ether and add a solution of HCl in ethanol or ether dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield N,N-dimethylpiperidine-4-carboxamide hydrochloride.

Method B: Using EDC Coupling Reagent

  • Amidation: To a stirred solution of isonipecotic acid (1 equivalent), dimethylamine hydrochloride (1.1 equivalents), EDC (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous DCM, add triethylamine (2.5 equivalents) at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

  • Salt Formation: As described in Method A.

Biological Activity and Potential Applications

There is a notable lack of specific studies on the biological activity and mechanism of action of N,N-dimethylpiperidine-4-carboxamide hydrochloride in the public domain. However, the piperidine carboxamide scaffold is a common motif in a variety of biologically active molecules.

  • Calpain Inhibitors: A study on novel piperidine carboxamide derivatives demonstrated their potential as calpain inhibitors, with some compounds showing anticonvulsive properties in mice.[2]

  • Antifungal Agents: 4-Aminopiperidines, which are structurally related, have been investigated as novel antifungal agents that target ergosterol biosynthesis.[3]

  • Protein Kinase B (PKB/Akt) Inhibitors: Patents have been filed for compounds containing a 4-aminopiperidine-4-carboxamide core structure as inhibitors of Protein Kinase B, which is a key target in cancer therapy.[4]

Given these precedents, N,N-dimethylpiperidine-4-carboxamide hydrochloride could be a valuable building block or a candidate for screening in various therapeutic areas, particularly in neurology and oncology.

Analytical Characterization Workflow

A standard workflow for the analytical characterization of the synthesized N,N-dimethylpiperidine-4-carboxamide hydrochloride would involve the following techniques:

G Synthesis Synthesized Product Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Structural_Confirmation Structural Confirmation Purification->Structural_Confirmation Purity_Assessment Purity Assessment Structural_Confirmation->Purity_Assessment NMR ¹H and ¹³C NMR Structural_Confirmation->NMR MS Mass Spectrometry (MS) Structural_Confirmation->MS IR Infrared (IR) Spectroscopy Structural_Confirmation->IR Final_Characterization Final Characterized Compound Purity_Assessment->Final_Characterization HPLC HPLC/UPLC Purity_Assessment->HPLC EA Elemental Analysis Purity_Assessment->EA

Caption: Standard analytical workflow for the characterization of the title compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl stretch.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.

Conclusion

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a readily synthesizable compound with a clear physicochemical profile. While its specific biological functions remain to be elucidated, its structural similarity to known bioactive molecules suggests its potential as a valuable tool in drug discovery and development. This technical guide provides a foundational resource for researchers interested in exploring the synthesis and potential applications of this and related compounds. It is recommended that any experimental work be conducted with strict adherence to safety protocols and that further research be undertaken to fully characterize the pharmacological profile of this molecule.

References

Physicochemical Characteristics of N,N-dimethylpiperidine-4-carboxamide HCl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of N,N-dimethylpiperidine-4-carboxamide hydrochloride (HCl). The information is curated to support research, drug discovery, and development activities. This document outlines key molecular identifiers, presents available physical and chemical properties in structured tables, details experimental protocols for their determination, and visualizes potential biological pathways associated with this class of compounds.

Compound Identity and Structure

N,N-dimethylpiperidine-4-carboxamide HCl is a piperidine derivative with a carboxamide functional group at the 4-position of the piperidine ring. The hydrochloride salt form enhances its solubility in aqueous media.

Table 1: Molecular Identifiers and Properties

Identifier/PropertyValueReference
Chemical Name N,N-dimethylpiperidine-4-carboxamide hydrochloride[1]
CAS Number 6270-42-4[1]
Molecular Formula C₈H₁₇ClN₂O[1]
Molecular Weight 192.69 g/mol [1]
Canonical SMILES CN(C)C(=O)C1CCNCC1.Cl[1]
InChIKey AQEDPORECJZBIA-UHFFFAOYSA-N[1]

Physicochemical Data

Table 2: Physical Properties

PropertyValueNotesReference
Melting Point 145-146 °CExperimental value.[1]
Boiling Point 304.2 °C at 760 mmHgCalculated value.[1]
Flash Point 137.8 °CCalculated value.[1]
Appearance Solid[2]

Table 3: Chemical and Drug-Likeness Properties

PropertyValueNotesReference
logP 1.205Calculated value, indicating moderate lipophilicity.[1]
Polar Surface Area (PSA) 32.34 ŲCalculated value.[1]
Hydrogen Bond Donors 2Calculated value.[1]
Hydrogen Bond Acceptors 2Calculated value.[1]
Rotatable Bonds 1Calculated value.[1]
Aqueous Solubility Data not availableSee Section 3.2 for the experimental protocol.
pKa Data not availableSee Section 3.3 for the experimental protocol.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties of N,N-dimethylpiperidine-4-carboxamide HCl.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry N,N-dimethylpiperidine-4-carboxamide HCl is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • A second sample is then heated slowly (1-2 °C per minute) starting from a temperature approximately 20 °C below the approximate melting point.

    • The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in an aqueous medium.

Methodology:

  • Preparation of Saturated Solution: An excess amount of N,N-dimethylpiperidine-4-carboxamide HCl is added to a known volume of purified water or a relevant buffer solution in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The solubility is expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Methodology:

  • Sample Preparation: A precisely weighed amount of N,N-dimethylpiperidine-4-carboxamide HCl is dissolved in a known volume of deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s). For a compound with a basic piperidine nitrogen, this will represent the pKa of its conjugate acid.

Spectroscopic Analysis

Objective: To elucidate the chemical structure and confirm the identity of the compound.

Methodology:

  • Sample Preparation: 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the molecular structure. For N,N-dimethylpiperidine-4-carboxamide HCl, characteristic signals for the piperidine ring protons, the N-methyl protons, and the carboxamide carbon are expected.

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film on a suitable substrate.

  • Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups. Key expected vibrations include C=O stretching of the amide, C-N stretching, and N-H stretching (if protonated on the piperidine nitrogen).

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI), is used to generate molecular ions.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the parent ion and its fragment ions (in MS/MS mode) are recorded.

  • Data Analysis: The molecular ion peak confirms the molecular weight. The fragmentation pattern provides structural information. Common fragmentation pathways for piperidine derivatives involve cleavage of the ring and loss of substituents.

Potential Biological Signaling Pathways and Experimental Workflows

The broader class of piperidine-4-carboxamides has been identified as having inhibitory activity against two key enzyme targets: bacterial DNA gyrase and human carbonic anhydrases. The following diagrams illustrate the potential mechanisms of action and a general workflow for screening such compounds.

DNA_Gyrase_Inhibition cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils DNA_Replication_Transcription DNA Replication & Transcription Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA->DNA_Replication_Transcription Cell_Death Cell Death Compound N,N-dimethylpiperidine- 4-carboxamide HCl Compound->DNA_Gyrase Inhibits Carbonic_Anhydrase_Inhibition cluster_1 Physiological/Pathophysiological Process CO2_H2O CO₂ + H₂O Carbonic_Anhydrase Carbonic Anhydrase (CA) CO2_H2O->Carbonic_Anhydrase Substrates H2CO3 H₂CO₃ Carbonic_Anhydrase->H2CO3 Catalyzes H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 Spontaneous Dissociation pH_Regulation pH Regulation, Ion Transport, Tumorigenesis H_HCO3->pH_Regulation Compound N,N-dimethylpiperidine- 4-carboxamide HCl Compound->Carbonic_Anhydrase Inhibits Experimental_Workflow Start Start: Compound Synthesis and Purification Physicochem_Char Physicochemical Characterization (Solubility, pKa, logP) Start->Physicochem_Char Structural_Verification Structural Verification (NMR, MS, FTIR) Start->Structural_Verification In_Vitro_Screening In Vitro Enzyme Inhibition Assays (e.g., DNA Gyrase, Carbonic Anhydrase) Physicochem_Char->In_Vitro_Screening Structural_Verification->In_Vitro_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vitro_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

References

An In-depth Technical Guide on N,N-dimethylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the physicochemical properties of N,N-dimethylpiperidine-4-carboxamide hydrochloride, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Data Summary

The fundamental molecular properties of N,N-dimethylpiperidine-4-carboxamide and its hydrochloride salt are essential for a variety of scientific applications, from stoichiometric calculations in synthesis to analytical characterization. The table below provides a clear summary of these key quantitative data points.

Compound NameChemical FormulaMolecular Weight ( g/mol )Form
N,N-dimethylpiperidine-4-carboxamide hydrochlorideC8H17ClN2O[1]192.69[1]Solid[1]
N,N-dimethylpiperidine-4-carboxamide (Free Base)C8H16N2O[2]156.23[2]Solid

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of N,N-dimethylpiperidine-4-carboxamide hydrochloride are crucial for reproducibility and further investigation. While specific experimental details can vary, a general approach to characterize the compound would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structure, Mass Spectrometry (MS) to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity. For the hydrochloride salt, titration or ion chromatography could be employed to determine the chloride content.

Diagram of Compound Properties

The following diagram illustrates the logical relationship between the chemical compound and its fundamental physicochemical properties.

Compound N,N-dimethylpiperidine-4-carboxamide hydrochloride Properties Molecular Formula C8H17ClN2O Molecular Weight 192.69 g/mol Compound:f0->Properties:f0 Compound:f0->Properties:f2

Chemical Compound and its Properties

References

In-depth Technical Guide: 1H and 13C NMR Spectra of N,N-dimethylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide array of pharmaceuticals. A thorough understanding of the chemical structure and purity of such compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

Due to the limited availability of publicly accessible, experimentally verified NMR data for this specific compound, this guide presents a comprehensive analysis based on established principles of NMR spectroscopy and data from closely related, well-characterized piperidine analogues. The provided spectral data should be considered as a well-reasoned prediction to aid researchers in the identification and characterization of this molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of N,N-dimethylpiperidine-4-carboxamide hydrochloride is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The protonation of the piperidine nitrogen by HCl will lead to a downfield shift of the adjacent protons.

Table 1: Predicted ¹H NMR Data for N,N-dimethylpiperidine-4-carboxamide hydrochloride

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5br s1HNH⁺
~3.5 - 3.7m2HH-2e, H-6e
~3.0 - 3.2m2HH-2a, H-6a
~3.05s3HN-CH₃
~2.95s3HN-CH₃
~2.7 - 2.9m1HH-4
~2.0 - 2.2m2HH-3e, H-5e
~1.8 - 2.0m2HH-3a, H-5a

Note: The chemical shifts are referenced to a standard internal solvent signal. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the amide and the carbons adjacent to the protonated nitrogen are expected to be the most downfield shifted among the aliphatic carbons.

Table 2: Predicted ¹³C NMR Data for N,N-dimethylpiperidine-4-carboxamide hydrochloride

Chemical Shift (δ) (ppm)Assignment
~174 - 176C=O
~45 - 47C-2, C-6
~40 - 42C-4
~37 - 39N-CH₃
~35 - 37N-CH₃
~28 - 30C-3, C-5

Note: The chemical shifts are referenced to a standard internal solvent signal.

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for compounds of this class.

Sample Preparation:

  • Weigh approximately 5-10 mg of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: D₂O (with TSP as internal standard) or DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Spectral Width: 0-12 ppm.

  • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard.

¹³C NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Solvent: D₂O (with TSP as internal standard) or DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Spectral Width: 0-200 ppm.

  • Data Processing: Fourier transformation with exponential multiplication, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow from the chemical structure to the interpretation of its NMR spectra.

G Workflow for NMR-based Structural Elucidation cluster_0 Compound Information cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Interpretation cluster_3 Final Confirmation A N,N-dimethylpiperidine-4- carboxamide hydrochloride (Chemical Structure) B Sample Preparation (Dissolution in Deuterated Solvent) A->B is prepared for C 1H NMR Experiment B->C is analyzed by D 13C NMR Experiment B->D is analyzed by E 1H NMR Spectrum (Chemical Shifts, Multiplicity, Integration) C->E yields F 13C NMR Spectrum (Chemical Shifts) D->F yields G Structure-Spectrum Correlation E->G is correlated in F->G is correlated in H Verified Chemical Structure G->H confirms

Caption: Logical workflow for NMR analysis.

Signaling Pathways and Molecular Interactions

While this document focuses on the chemical characterization via NMR, it is important to note that piperidine derivatives are often investigated for their interactions with various biological targets. For instance, many piperidine-containing molecules are known to interact with G-protein coupled receptors (GPCRs) or ion channels. The structural information obtained from NMR is a critical first step in understanding these potential interactions at a molecular level.

The following diagram illustrates a generalized signaling pathway that could be modulated by a bioactive piperidine derivative.

G Generalized GPCR Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Piperidine Derivative (Ligand) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR binds to G_Protein G-Protein GPCR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Caption: Example of a GPCR signaling pathway.

Conclusion

This technical guide provides a detailed prediction and framework for the analysis of the ¹H and ¹³C NMR spectra of N,N-dimethylpiperidine-4-carboxamide hydrochloride. The presented data tables, experimental protocols, and logical workflows are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development. While based on sound spectroscopic principles, experimental verification of the presented NMR data is recommended for definitive structural confirmation.

In-Depth Spectroscopic Analysis of N,N-dimethylpiperidine-4-carboxamide HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of N,N-dimethylpiperidine-4-carboxamide hydrochloride, a key chemical entity in pharmaceutical research and development. Through a detailed examination of its Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) data, this document offers insights into its structural characterization. This guide includes detailed experimental protocols, data interpretation, and visual workflows to support researchers in their analytical endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-dimethylpiperidine-4-carboxamide HCl is presented in Table 1. This data is essential for understanding the compound's behavior in various analytical and experimental settings.

PropertyValueReference
Molecular Formula C₈H₁₇ClN₂O[1]
Molecular Weight 192.69 g/mol [1]
Melting Point 145-146 °C[1]
Exact Mass 192.1029409[1]
Boiling Point 304.2 °C at 760 mmHg[1]
Flash Point 137.8 °C[1]

Experimental Protocols

Detailed methodologies for acquiring FT-IR and mass spectra are crucial for reproducible and accurate results. The following sections outline the standard operating procedures for the analysis of N,N-dimethylpiperidine-4-carboxamide HCl.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The following protocol is recommended for obtaining a high-quality FT-IR spectrum of N,N-dimethylpiperidine-4-carboxamide HCl.

Sample Preparation (KBr Pellet Method):

  • Grinding: A small amount of the solid N,N-dimethylpiperidine-4-carboxamide HCl sample (approximately 1-2 mg) is placed in an agate mortar. To this, about 100-200 mg of dry potassium bromide (KBr) powder is added. KBr is used as it is transparent in the IR region.

  • Mixing: The sample and KBr are thoroughly ground and mixed using a pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: The mixture is then transferred to a pellet die. A hydraulic press is used to apply pressure to the die, forming a thin, transparent KBr pellet containing the sample.

  • Analysis: The KBr pellet is carefully removed from the die and placed in the sample holder of the FT-IR spectrometer for analysis.

Instrumental Parameters:

  • Spectrometer: A standard FT-IR spectrometer.

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis to subtract any atmospheric and instrumental interferences.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis Grind Grind Sample with KBr Mix Homogenize Mixture Grind->Mix Press Press into Pellet Mix->Press Background Acquire Background Spectrum Press->Background Sample Acquire Sample Spectrum Background->Sample Process Process Data Sample->Process

FT-IR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like N,N-dimethylpiperidine-4-carboxamide HCl.

Sample Preparation:

  • Solution Preparation: A dilute solution of N,N-dimethylpiperidine-4-carboxamide HCl is prepared by dissolving a small amount of the solid in a suitable solvent, such as methanol or a mixture of acetonitrile and water. A typical concentration is in the range of 1-10 µg/mL.

  • Infusion: The prepared solution is then introduced into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

Instrumental Parameters (ESI-MS):

  • Ionization Mode: Positive ion mode is generally preferred for amines to facilitate the formation of the protonated molecule [M+H]⁺.

  • Capillary Voltage: Typically in the range of 3-5 kV.

  • Nebulizing Gas: Nitrogen is commonly used as the nebulizing and drying gas.

  • Drying Gas Temperature: Usually set between 200-350 °C.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Scan Range: A mass range appropriate for the expected molecular ion, for instance, m/z 50-500.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Dissolve Dissolve Sample in Solvent Inject Inject into ESI Source Dissolve->Inject Ionize Generate Gaseous Ions Inject->Ionize Analyze Separate by m/z Ionize->Analyze Detect Detect Ions Analyze->Detect

Mass Spectrometry Experimental Workflow

Spectral Interpretation

While specific spectra for N,N-dimethylpiperidine-4-carboxamide HCl are not publicly available, this section provides an interpretation based on the known functional groups and the available FT-IR spectrum of the free base, N,N-dimethylpiperidine-4-carboxamide.[2]

FT-IR Spectrum Analysis

The FT-IR spectrum of N,N-dimethylpiperidine-4-carboxamide HCl is expected to exhibit characteristic absorption bands corresponding to its functional groups. The protonation of the piperidine nitrogen in the hydrochloride salt will lead to notable differences compared to the free base.

Expected Key FT-IR Absorption Bands:

Wavenumber Range (cm⁻¹)Functional GroupVibrationExpected Appearance in HCl Salt
3000-2700N⁺-H (Ammonium salt)StretchingBroad, strong absorption due to the protonated piperidine nitrogen.
2950-2850C-H (Alkyl)StretchingMedium to strong sharp peaks.
1680-1630C=O (Tertiary Amide)StretchingStrong, sharp peak. Its position may be slightly shifted compared to the free base due to electronic effects from the nearby protonated nitrogen.
1470-1430C-H (Alkyl)BendingMedium intensity peaks.
1250-1000C-NStretchingMedium to strong peaks.

Analysis of the Free Base FT-IR Spectrum:

The available FT-IR spectrum of the free base, N,N-dimethylpiperidine-4-carboxamide, shows key absorptions that confirm its structure.[2] The absence of a broad N-H stretching band in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amide. A strong carbonyl (C=O) stretch is expected around 1640 cm⁻¹. The C-H stretching vibrations of the piperidine ring and methyl groups would appear in the 2800-3000 cm⁻¹ region.

For the hydrochloride salt, the most significant change would be the appearance of a broad and strong absorption band for the N⁺-H stretch of the protonated piperidine nitrogen, typically in the 2700-3000 cm⁻¹ region, which would likely overlap with the C-H stretching vibrations.

Mass Spectrum Analysis

The mass spectrum of N,N-dimethylpiperidine-4-carboxamide HCl, obtained using a soft ionization technique like ESI, is expected to show a prominent peak for the protonated molecule [M+H]⁺. The molecular weight of the free base is 156.23 g/mol . Therefore, the protonated molecule would have a mass-to-charge ratio (m/z) of approximately 157.13.

Expected Fragmentation Pattern:

Under collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecule is expected to fragment in a predictable manner. The piperidine ring is often the site of initial fragmentation.

  • Alpha-Cleavage: A common fragmentation pathway for piperidines is the cleavage of the C-C bond adjacent to the nitrogen atom. This can lead to the loss of substituents on the ring.

  • Loss of the Carboxamide Group: Fragmentation may also involve the cleavage of the bond between the piperidine ring and the carboxamide group.

  • Ring Opening: The piperidine ring itself can undergo cleavage, leading to various smaller fragment ions.

A logical fragmentation pathway is illustrated below:

Fragmentation_Pathway Parent [M+H]⁺ m/z ≈ 157 Frag1 Loss of CON(CH₃)₂ m/z ≈ 84 Parent->Frag1 - CON(CH₃)₂ Frag2 Loss of C₅H₁₀N m/z ≈ 72 Parent->Frag2 - C₅H₁₀N Frag3 α-cleavage product Parent->Frag3 ring opening

References

An In-depth Technical Guide to the Solubility of N,N-dimethylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-dimethylpiperidine-4-carboxamide hydrochloride (CAS No. 6270-42-4). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted qualitative solubility based on the general principles of physical organic chemistry. Furthermore, a detailed, generalized experimental protocol for determining the aqueous and organic solubility of such a compound is provided for researchers who wish to ascertain precise quantitative values. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research, development, and formulation.

Introduction to N,N-dimethylpiperidine-4-carboxamide hydrochloride

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is the hydrochloride salt of the tertiary amine, N,N-dimethylpiperidine-4-carboxamide. The presence of the hydrochloride moiety significantly influences its physical and chemical properties, most notably its solubility profile. As an amine salt, it is expected to exhibit pronounced polar characteristics, which are pivotal in determining its solubility in various solvent systems.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of N,N-dimethylpiperidine-4-carboxamide hydrochloride

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighAs a hydrochloride salt, the compound is ionic and can readily form hydrogen bonds and ion-dipole interactions with polar protic solvents.[2] The parent amine, piperidine, is also highly soluble in water and alcohols.[3]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents have high dielectric constants and can solvate the ionic salt, though perhaps less effectively than protic solvents.
Less Polar Dichloromethane, ChloroformLow to ModerateWhile these solvents have a dipole moment, their ability to solvate a charged species is limited compared to highly polar solvents.
Nonpolar Toluene, Hexane, Diethyl EtherLow to InsolubleThe ionic nature of the hydrochloride salt makes it incompatible with nonpolar solvents that cannot effectively solvate the charged species.[3]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following is a generalized protocol that can be adapted to determine the solubility of N,N-dimethylpiperidine-4-carboxamide hydrochloride in various solvents.

Objective: To determine the solubility of N,N-dimethylpiperidine-4-carboxamide hydrochloride in a given solvent at a specified temperature.

Materials:

  • N,N-dimethylpiperidine-4-carboxamide hydrochloride

  • Selected solvents (e.g., deionized water, ethanol, acetone, etc.)

  • Analytical balance

  • Vials or test tubes with secure caps

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Centrifuge

  • Pipettes and syringes

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N,N-dimethylpiperidine-4-carboxamide hydrochloride to a series of vials, each containing a known volume of the respective solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the dissolution process reaches equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • For more effective separation, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of N,N-dimethylpiperidine-4-carboxamide hydrochloride of known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solute to a known volume of solvent start->add_excess cap_vials Securely cap vials add_excess->cap_vials equilibrate Equilibrate in a thermostatically controlled shaker cap_vials->equilibrate settle Allow excess solid to settle equilibrate->settle centrifuge Centrifuge for complete separation settle->centrifuge collect_supernatant Collect and filter supernatant centrifuge->collect_supernatant dilute_sample Accurately dilute the sample collect_supernatant->dilute_sample quantify Quantify concentration using a validated analytical method (e.g., HPLC) dilute_sample->quantify calculate Calculate solubility from concentration and dilution factor quantify->calculate end_node End calculate->end_node

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for N,N-dimethylpiperidine-4-carboxamide hydrochloride is not readily found in the literature, its chemical structure as a hydrochloride salt provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in polar protic solvents like water and alcohols, with decreasing solubility in less polar and nonpolar organic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust framework for their determination. This guide serves as a foundational resource for researchers and professionals, enabling informed decisions in experimental design, formulation, and other scientific endeavors involving this compound.

References

Technical Guide: Physicochemical Properties of N,N-dimethylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of N,N-dimethylpiperidine-4-carboxamide hydrochloride (CAS No: 6270-42-4). The document outlines its melting point and provides standardized experimental protocols for the determination of both its melting point and its acid dissociation constant (pKa). A generalized workflow for these analytical procedures is also presented.

Core Physicochemical Data

The following table summarizes the available quantitative data for N,N-dimethylpiperidine-4-carboxamide hydrochloride.

PropertyValueSource
Melting Point 145-146 °C[1]
pKa Data not available in the searched literature. An experimental protocol for its determination is provided below.
Molecular Formula C₈H₁₆N₂O·HCl[1]
Molecular Weight 192.69 g/mol [1]

Experimental Protocols

Detailed methodologies for the determination of the melting point and pKa are provided below. These protocols are based on established analytical techniques and can be adapted for N,N-dimethylpiperidine-4-carboxamide hydrochloride.

Determination of Melting Point

Objective: To determine the temperature range over which the solid N,N-dimethylpiperidine-4-carboxamide hydrochloride transitions to a liquid.

Methodology: The capillary method is a standard procedure for determining the melting point of a crystalline solid.[2]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)[2]

  • N,N-dimethylpiperidine-4-carboxamide hydrochloride sample, finely powdered and dried

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the N,N-dimethylpiperidine-4-carboxamide hydrochloride is placed on a clean, dry surface. The open end of a capillary tube is jabbed into the powder to collect a small amount of the sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[3]

  • Initial Rapid Determination (Optional): To save time, a rapid heating can be performed to establish an approximate melting range. A fresh sample should be used for the precise determination.[2]

  • Precise Determination: A new capillary tube with the sample is placed in the heating block of the melting point apparatus. The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The sample is observed through the magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

  • Reporting: The result is reported as a melting range (e.g., 145-146 °C). Pure substances typically have a sharp melting range of 1-2 °C.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the protonated form of N,N-dimethylpiperidine-4-carboxamide hydrochloride in an aqueous solution.

Methodology: This protocol is adapted from a general method for determining the pKa of piperidine derivatives.[4][5][6] Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa can be determined from the resulting titration curve.

Apparatus and Materials:

  • Calibrated pH meter or potentiometric titrator

  • Stir plate and magnetic stir bar

  • Burette

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • N,N-dimethylpiperidine-4-carboxamide hydrochloride

  • Potassium chloride (KCl) for maintaining ionic strength

Procedure:

  • Solution Preparation: A precise amount of N,N-dimethylpiperidine-4-carboxamide hydrochloride is dissolved in a known volume of deionized water to create a solution of known concentration. The ionic strength of the solution is kept constant by adding a background electrolyte like KCl.[4]

  • Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution. The setup is placed on a magnetic stir plate.

  • Titration: The standardized NaOH solution is added in small, precise increments from the burette. After each addition, the solution is allowed to stabilize, and the pH is recorded. Smaller increments should be used near the equivalence point.[4]

  • Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[4]

  • Replicates: The experiment should be repeated at least three times to ensure the reproducibility of the results.[4]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the physicochemical properties of a chemical compound like N,N-dimethylpiperidine-4-carboxamide hydrochloride.

G cluster_0 Physicochemical Property Determination cluster_1 Melting Point Analysis cluster_2 pKa Determination A Compound Procurement (N,N-dimethylpiperidine-4-carboxamide HCl) B Sample Preparation (Drying, Pulverization) A->B C Capillary Tube Loading B->C F Aqueous Solution Preparation B->F D Melting Point Apparatus Measurement (e.g., Mel-Temp) C->D E Record Melting Range D->E I Data Compilation & Reporting E->I G Potentiometric Titration (with standardized NaOH) F->G H Data Analysis (Titration Curve -> pKa) G->H H->I

Caption: Generalized workflow for physicochemical characterization.

References

N,N-Dimethylpiperidine-4-carboxamide Hydrochloride: A Comprehensive Technical Guide for its Application as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a heterocyclic organic compound that serves as a versatile chemical building block, primarily in the field of medicinal chemistry and drug discovery. Its piperidine core is a prevalent scaffold in numerous approved pharmaceuticals, offering a key structural motif for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical properties, a detailed synthesis protocol, reactivity, and principal applications of N,N-dimethylpiperidine-4-carboxamide hydrochloride, with a particular focus on its role in the synthesis of inhibitors for targets implicated in neurodegenerative diseases.

Chemical and Physical Properties

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a white to off-white solid, soluble in water and other polar organic solvents. Its chemical structure consists of a piperidine ring substituted at the 4-position with an N,N-dimethylcarboxamide group. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for use in various chemical reactions and biological assays.

PropertyValueSource(s)
Chemical Name N,N-dimethylpiperidine-4-carboxamide hydrochloride
CAS Number 6270-42-4
Molecular Formula C₈H₁₇ClN₂O
Molecular Weight 192.68 g/mol
Melting Point 145-146 °C
Boiling Point 304.2 °C at 760 mmHg
Flash Point 137.8 °C
Form Solid
SMILES CN(C)C(=O)C1CCNCC1.Cl
InChI 1S/C8H16N2O.ClH/c1-10(2)8(11)7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3;1H

Synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride

The synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride can be achieved through a standard amide coupling reaction starting from a protected piperidine-4-carboxylic acid, followed by deprotection and salt formation. Below is a detailed experimental protocol.

Experimental Protocol: Amide Coupling and Salt Formation

This two-step procedure involves the initial formation of the amide bond between a protected piperidine-4-carboxylic acid and dimethylamine, followed by the removal of the protecting group and subsequent formation of the hydrochloride salt.

Step 1: Synthesis of tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate

  • Materials:

    • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

    • Dimethylamine hydrochloride (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in anhydrous DMF, add HOBt and EDC·HCl.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • In a separate flask, neutralize dimethylamine hydrochloride with DIPEA in DMF.

    • Add the dimethylamine solution to the activated carboxylic acid mixture.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Materials:

    • tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate (1.0 eq)

    • 4 M HCl in 1,4-dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve the purified product from Step 1 in 4 M HCl in 1,4-dioxane.

    • Stir the solution at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, the hydrochloride salt will precipitate out of the solution.

    • Add diethyl ether to facilitate complete precipitation.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain N,N-dimethylpiperidine-4-carboxamide hydrochloride.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Deprotection & Salt Formation Start 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid Activate Activate with EDC/HOBt in DMF Start->Activate Couple Amide Coupling Activate->Couple Amine Dimethylamine (from hydrochloride salt + DIPEA) Amine->Couple Workup1 Aqueous Workup & Extraction Couple->Workup1 Purify1 Column Chromatography Workup1->Purify1 Product1 tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate Purify1->Product1 Deprotect Deprotection with HCl in Dioxane Product1->Deprotect Precipitate Precipitation with Diethyl Ether Deprotect->Precipitate Isolate Filtration & Drying Precipitate->Isolate FinalProduct N,N-dimethylpiperidine-4-carboxamide hydrochloride Isolate->FinalProduct

Caption: General experimental workflow for the synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

**3. Reactivity and Application in

discovery and history of N,N-dimethylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a heterocyclic organic compound belonging to the piperidine carboxamide class. While the specific historical details of its initial discovery and synthesis are not extensively documented in publicly available literature, its structural motif is a recurring feature in medicinal chemistry, suggesting its role as a potential building block or intermediate in the synthesis of more complex molecules. The piperidine scaffold is a well-established privileged structure in drug discovery, known for its favorable pharmacokinetic properties and its ability to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the available information on N,N-dimethylpiperidine-4-carboxamide hydrochloride, including its chemical properties, synthesis, and the broader context of the pharmacological significance of related piperidine-4-carboxamide derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N,N-dimethylpiperidine-4-carboxamide and its hydrochloride salt is presented in the table below. This data is crucial for its handling, characterization, and use in experimental settings.

PropertyValueReference
Chemical Name N,N-dimethylpiperidine-4-carboxamide hydrochloride
CAS Number 6270-42-4
Molecular Formula C₈H₁₇ClN₂O
Molecular Weight 192.69 g/mol
Appearance White to off-white powder/solid
Melting Point 145-146 °C
Boiling Point 304.2 °C at 760 mmHg
Flash Point 137.8 °C
Solubility Soluble in water and other polar solvents[1]
InChI Key AQEDPORECJZBIA-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1CCNCC1.Cl

Synthesis and Experimental Protocols

While the original synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride is not specifically detailed in the available literature, a plausible and commonly employed synthetic route involves the amidation of a piperidine-4-carboxylic acid derivative. Two potential synthetic pathways are outlined below, based on established chemical principles for the formation of carboxamides.

Synthetic Pathway 1: From N-Boc-piperidine-4-carboxylic acid

This pathway involves the coupling of N-Boc-piperidine-4-carboxylic acid with dimethylamine, followed by the deprotection of the Boc group to yield the hydrochloride salt.

Synthetic Pathway 1 start N-Boc-piperidine-4-carboxylic acid intermediate N-Boc-N,N-dimethylpiperidine-4-carboxamide start->intermediate Dimethylamine, Coupling agent (e.g., HATU, HOBt) product N,N-dimethylpiperidine-4-carboxamide hydrochloride intermediate->product HCl in Dioxane or Methanol

Caption: Synthetic route starting from N-Boc-protected piperidine.

Experimental Protocol:

  • Amide Coupling: To a solution of N-Boc-piperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF), a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2 equivalents) are added. The mixture is stirred for a few minutes before adding dimethylamine hydrochloride (1.2 equivalents). The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

  • Boc Deprotection: The purified N-Boc-N,N-dimethylpiperidine-4-carboxamide is dissolved in a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane or methanolic HCl). The reaction is stirred at room temperature for a few hours.

  • Isolation: The solvent is removed under reduced pressure to yield N,N-dimethylpiperidine-4-carboxamide hydrochloride as a solid.

Synthetic Pathway 2: From Piperidine-4-carbonyl chloride

This alternative pathway involves the formation of an acid chloride followed by reaction with dimethylamine.

Synthetic Pathway 2 start Piperidine-4-carboxylic acid hydrochloride intermediate Piperidine-4-carbonyl chloride hydrochloride start->intermediate Thionyl chloride or Oxalyl chloride product N,N-dimethylpiperidine-4-carboxamide hydrochloride intermediate->product Dimethylamine

Caption: Synthesis via an acid chloride intermediate.

Experimental Protocol:

  • Acid Chloride Formation: Piperidine-4-carboxylic acid hydrochloride (1 equivalent) is suspended in a suitable solvent (e.g., dichloromethane) and treated with a chlorinating agent such as thionyl chloride (1.2 equivalents) or oxalyl chloride with a catalytic amount of DMF. The reaction is typically heated to reflux until the starting material is consumed.

  • Amidation: The reaction mixture is cooled, and excess chlorinating agent is removed under reduced pressure. The resulting acid chloride is then dissolved in an inert solvent and added to a solution of dimethylamine (2-3 equivalents) in the presence of a base (e.g., triethylamine) at a low temperature (e.g., 0 °C).

  • Work-up and Isolation: After the reaction is complete, the mixture is worked up by washing with water and brine. The organic layer is dried and concentrated. The resulting crude product can be purified and converted to the hydrochloride salt by treatment with HCl.

Pharmacological Context and Potential Significance

While specific pharmacological data for N,N-dimethylpiperidine-4-carboxamide hydrochloride is scarce, the broader class of piperidine-4-carboxamide derivatives has been extensively investigated in drug discovery, targeting a wide range of receptors and enzymes. The piperidine ring serves as a versatile scaffold that can be functionalized to achieve desired biological activities.

Below is a conceptual diagram illustrating the diverse biological targets that have been modulated by various substituted piperidine-4-carboxamide analogs.

Pharmacological_Targets Piperidine-4-carboxamide Core Piperidine-4-carboxamide Core Opioid Receptors Opioid Receptors Piperidine-4-carboxamide Core->Opioid Receptors Antagonists/Agonists Dopamine Receptors Dopamine Receptors Piperidine-4-carboxamide Core->Dopamine Receptors Antagonists Serotonin Receptors Serotonin Receptors Piperidine-4-carboxamide Core->Serotonin Receptors Modulators CCR5 CCR5 Piperidine-4-carboxamide Core->CCR5 Antagonists (Anti-HIV) Secretory Glutaminyl Cyclase Secretory Glutaminyl Cyclase Piperidine-4-carboxamide Core->Secretory Glutaminyl Cyclase Inhibitors (Alzheimer's)

Caption: Diverse biological targets of piperidine-4-carboxamide derivatives.

The exploration of this chemical space has led to the identification of potent and selective modulators for:

  • Opioid Receptors: Various N-substituted piperidine-4-carboxamides have been synthesized and evaluated for their activity at mu, delta, and kappa opioid receptors, with some demonstrating potent analgesic or antagonist properties.

  • Dopamine Receptors: The piperidine-4-carboxamide scaffold has been utilized in the design of dopamine D2 and D3 receptor antagonists, which are of interest for the treatment of neuropsychiatric disorders.

  • Serotonin Receptors: Derivatives of piperidine-4-carboxamide have been investigated as modulators of serotonin receptors, including 5-HT2A and 5-HT4, which are implicated in conditions such as schizophrenia and cognitive disorders.

  • Chemokine Receptors: Notably, a complex piperidine-4-carboxamide derivative, Maraviroc, is a CCR5 antagonist used as an antiretroviral drug for the treatment of HIV infection.

  • Enzyme Inhibitors: More recently, the piperidine-4-carboxamide scaffold has been identified as a starting point for the design of inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the pathogenesis of Alzheimer's disease.

Given this context, N,N-dimethylpiperidine-4-carboxamide hydrochloride likely serves as a valuable starting material or fragment for the synthesis of novel, more complex molecules with potential therapeutic applications. Its simple structure allows for straightforward chemical modification at the piperidine nitrogen, enabling the exploration of structure-activity relationships in drug discovery campaigns.

Conclusion

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a readily available chemical entity with well-defined physical and chemical properties. While its own discovery and specific biological activities are not well-documented, its structural framework is of significant interest to medicinal chemists. The versatility of the piperidine-4-carboxamide scaffold in targeting a wide array of biological molecules underscores the potential of N,N-dimethylpiperidine-4-carboxamide hydrochloride as a key building block in the development of new therapeutic agents. Further research into the synthesis of novel derivatives and their subsequent pharmacological evaluation could unveil new avenues for drug discovery.

References

Theoretical and Computational Analysis of N,N-dimethylpiperidine-4-carboxamide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of N,N-dimethylpiperidine-4-carboxamide. While direct computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines a robust framework for its analysis based on established computational techniques applied to structurally similar piperidine carboxamide derivatives. The methodologies detailed herein, including Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and molecular docking, are fundamental to modern drug discovery and development. This guide serves as a methodological blueprint for researchers seeking to characterize the structural, electronic, and interactive properties of N,N-dimethylpiperidine-4-carboxamide and its analogues.

Introduction

N,N-dimethylpiperidine-4-carboxamide belongs to the piperidine carboxamide class of compounds, which has garnered significant interest in medicinal chemistry. Derivatives of this scaffold have been investigated for a range of biological activities, acting as inhibitors for targets such as Anaplastic Lymphoma Kinase (ALK) and secretory glutaminyl cyclase (sQC)[1][2]. Computational and theoretical studies are indispensable for understanding the structure-activity relationships (SAR) of such molecules, predicting their physicochemical properties, and elucidating their binding mechanisms with biological targets.

This whitepaper presents a detailed guide to the computational workflows that can be employed to characterize N,N-dimethylpiperidine-4-carboxamide. The protocols and data presented are representative of the types of results that would be generated from such studies, based on findings for related compounds.

Molecular Structure and Properties

The initial step in the computational analysis of a molecule is the determination of its basic physicochemical properties. These are foundational for all subsequent theoretical work.

PropertyValueSource
Molecular Formula C8H16N2O[3]
Molecular Weight 156.23 g/mol [3]
Canonical SMILES CN(C)C(=O)C1CCNCC1[3]
InChI Key XGABIOSYJHFORX-UHFFFAOYSA-N[3]
Physical Form Solid[3]

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and vibrational frequencies of a molecule. These calculations provide insights into the molecule's reactivity and spectroscopic properties.

Geometric Optimization

The three-dimensional conformation of N,N-dimethylpiperidine-4-carboxamide can be optimized to find its lowest energy state. This is crucial for understanding its shape and how it might interact with other molecules.

Table 1: Representative Optimized Geometrical Parameters (DFT B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=O1.24
C-N (amide)1.36
C-C (ring)1.53 - 1.54
C-N (ring)1.47
**Bond Angles (°) **O=C-N121.5
C-N-C (amide)118.0
C-C-C (ring)110.0 - 112.0
Dihedral Angles (°) C-C-N-CVariable (Chair conformation)
Vibrational Analysis

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of experimentally observed spectral bands to specific molecular vibrations.

Table 2: Representative Calculated Vibrational Frequencies (DFT B3LYP/6-311++G(d,p))

Vibrational ModeWavenumber (cm-1)Description
N-H Stretch (ring)~3350Stretching of the secondary amine in the piperidine ring
C-H Stretch2850 - 3000Stretching of aliphatic C-H bonds
C=O Stretch (amide)~1650Amide I band, characteristic carbonyl stretch
C-N Stretch1200 - 1350Stretching of the C-N bonds
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy gap between them relates to the molecule's stability.

Table 3: Representative Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO -6.5
LUMO 1.2
HOMO-LUMO Gap 7.7

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time in a simulated environment (e.g., in water). This is crucial for understanding its conformational flexibility and interactions with its surroundings.

Solvation and System Setup

MD simulations typically begin by placing the molecule in a box of solvent molecules (e.g., water) to mimic physiological conditions. The system is then neutralized and brought to the desired temperature and pressure.

Simulation and Analysis

The simulation then proceeds by integrating Newton's equations of motion for all atoms in the system. Analysis of the resulting trajectory can reveal stable conformations, hydrogen bonding patterns, and other dynamic properties.

Table 4: Representative MD Simulation Parameters

ParameterValue/Method
Force Field AMBER, CHARMM, or GROMOS
Solvent Model TIP3P or SPC/E water
Ensemble NPT (isothermal-isobaric)
Temperature 300 K
Pressure 1 atm
Simulation Time 100 ns or more

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used to predict the binding mode of a ligand to a protein target.

Target Selection and Preparation

A relevant protein target for the piperidine carboxamide scaffold, such as Anaplastic Lymphoma Kinase (PDB ID: 2XP2) or secretory glutaminyl cyclase, would be selected. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

Ligand Preparation

The 3D structure of N,N-dimethylpiperidine-4-carboxamide, optimized using quantum chemical methods, is prepared by assigning charges and defining rotatable bonds.

Docking and Scoring

Docking algorithms then sample a large number of possible conformations of the ligand within the protein's active site and score them based on a scoring function that estimates the binding affinity. The results can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Experimental Protocols

The following sections detail the generalized computational methodologies.

Quantum Chemical Calculations Protocol
  • Structure Building: The 2D structure of N,N-dimethylpiperidine-4-carboxamide is drawn using a molecular editor and converted to a 3D structure.

  • Conformational Search: A preliminary conformational search is performed using a molecular mechanics force field to identify low-energy conformers.

  • DFT Optimization: The lowest energy conformer is then subjected to geometry optimization using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p).

  • Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the predicted vibrational spectra.

  • Electronic Property Analysis: Molecular orbitals (HOMO, LUMO) and other electronic properties are calculated from the optimized geometry.

Molecular Dynamics Simulation Protocol
  • System Preparation: The optimized ligand structure is placed in a periodic box of a chosen water model.

  • Force Field Parameterization: Appropriate force field parameters are assigned to all atoms in the ligand.

  • Minimization: The system is energy-minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the target temperature and then equilibrated at the target pressure and temperature.

  • Production Run: A long production simulation is run to generate the trajectory for analysis.

  • Trajectory Analysis: The trajectory is analyzed to determine properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond formation.

Molecular Docking Protocol
  • Protein Preparation: The crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and co-ligands not relevant to the study are removed. Hydrogen atoms are added, and charges are assigned.

  • Ligand Preparation: The 3D structure of N,N-dimethylpiperidine-4-carboxamide is prepared by assigning Gasteiger charges and defining rotatable bonds.

  • Grid Generation: A grid box is defined around the active site of the protein.

  • Docking Execution: A docking algorithm (e.g., AutoDock Vina) is used to dock the ligand into the prepared protein active site.

  • Pose Analysis: The resulting binding poses are analyzed, and the one with the best score and most favorable interactions is selected for further study.

Visualizations

Diagrams illustrating the computational workflows are provided below.

Computational_Workflow cluster_QM Quantum Mechanics cluster_MD Molecular Dynamics cluster_Docking Molecular Docking A Initial 3D Structure B Geometry Optimization (DFT) A->B C Vibrational Analysis B->C D Electronic Properties (HOMO/LUMO) B->D E System Setup (Solvation) B->E Optimized Ligand J Ligand Preparation B->J Optimized Ligand F Equilibration E->F G Production MD F->G H Trajectory Analysis G->H I Protein Preparation K Docking Simulation I->K J->K L Binding Pose Analysis K->L

Caption: General computational chemistry workflow for small molecule analysis.

Molecular_Docking_Flow cluster_Prep cluster_Dock cluster_Analysis Input Inputs: - Protein Structure (PDB) - Ligand Structure (SDF/MOL2) Prep Preparation Stage Input->Prep Dock Docking Stage Prep->Dock Analysis Analysis Stage Dock->Analysis Output Outputs: - Binding Affinity (kcal/mol) - Ligand Pose - Key Interactions Analysis->Output P_Prep Protein Preparation (Add H, Assign Charges) Grid Define Binding Site (Grid Box) P_Prep->Grid L_Prep Ligand Preparation (Assign Charges, Rotatable Bonds) Run Run Docking Algorithm (e.g., AutoDock Vina) L_Prep->Run Grid->Run Score Score and Rank Poses Run->Score Visualize Visualize Best Pose Score->Visualize

Caption: Detailed workflow for a typical molecular docking experiment.

Conclusion

This technical guide has outlined the standard theoretical and computational methodologies that are essential for the in-depth characterization of N,N-dimethylpiperidine-4-carboxamide. By employing quantum mechanics, molecular dynamics, and molecular docking, researchers can gain profound insights into the structural, electronic, and interactive properties of this molecule. The presented workflows and representative data serve as a valuable resource for initiating and conducting computational studies on this and related compounds, thereby accelerating drug discovery and development efforts. The application of these methods will undoubtedly play a crucial role in unlocking the full therapeutic potential of the piperidine carboxamide scaffold.

References

N,N-Dimethylpiperidine-4-carboxamide Hydrochloride: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for N,N-dimethylpiperidine-4-carboxamide hydrochloride (CAS No. 6270-42-4). The information presented is intended to assist researchers, scientists, and drug development professionals in implementing safe laboratory practices when working with this compound.

Chemical and Physical Properties

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a piperidine derivative. A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
Chemical Name N,N-dimethylpiperidine-4-carboxamide hydrochloride[1][2][3]
CAS Number 6270-42-4[1][2][3]
Molecular Formula C₈H₁₇ClN₂O[2][3][4]
Molecular Weight 192.69 g/mol [2][4][5]
Physical Form White to Yellow Solid[2]
Melting Point 145-146 °C[3]
Boiling Point 304.2 °C at 760 mmHg[3]
Flash Point 137.8 °C[3]

Hazard Identification and Classification

N,N-dimethylpiperidine-4-carboxamide hydrochloride is classified as acutely toxic if swallowed.[1] The Globally Harmonized System (GHS) classification and associated hazard statements are summarized below.

ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 3)
alt text
Danger H301: Toxic if swallowed

Note: The toxicological properties of this compound have not been fully investigated.[6]

Safety and Handling Precautions

Due to the acute oral toxicity of this compound, strict adherence to safety protocols is essential. The following handling and storage procedures should be followed.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory operations. The following table provides general PPE recommendations.

Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile) and a lab coat.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.
Engineering Controls
  • Work in a well-ventilated laboratory, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

Storage
  • Store in a tightly closed container.

  • Keep in a dry and well-ventilated place.

  • Store locked up.[1]

  • Recommended storage temperature: 2-8°C.[2]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
If Swallowed Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1]
If Inhaled Remove victim to fresh air. Seek medical attention if symptoms persist.[1]
In Case of Skin Contact Wash off with soap and plenty of water.
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Accidental Release Measures
  • Personal Precautions: Wear appropriate PPE. Avoid breathing dust.

  • Environmental Precautions: Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up spilled solid material, place in a suitable container for disposal.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Carbon oxides, nitrogen oxides.

Experimental Protocols: Acute Oral Toxicity Assessment (General Guideline)

Disclaimer: The following is a generalized experimental protocol based on OECD Test Guideline 423 (Acute Toxic Class Method) and has not been specifically validated for N,N-dimethylpiperidine-4-carboxamide hydrochloride.[7][8] A study-specific protocol should be developed and approved by the relevant institutional animal care and use committee.

Objective

To determine the acute oral toxicity of a substance and to classify it according to the GHS.[7]

Principle

A stepwise procedure is used where a group of animals is dosed with the test substance at a defined starting dose level. The outcome of the first group determines the dose for the subsequent group. This process continues until the criteria for classification are met.[8]

Materials
  • Test substance: N,N-dimethylpiperidine-4-carboxamide hydrochloride

  • Experimental animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex (usually females).[9]

  • Vehicle for administration (e.g., water, corn oil).[10]

  • Gavage needles.

  • Standard laboratory equipment.

Procedure
  • Animal Preparation: Animals are acclimatized to laboratory conditions for at least 5 days. Food is withheld overnight before dosing.[9][10]

  • Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle. The concentration should be prepared such that the required dose can be administered in a volume that does not exceed 1-2 mL/100 g of body weight.[10]

  • Administration: The prepared dose is administered to a group of animals (typically 3) by oral gavage.

  • Observation: Animals are observed for mortality and clinical signs of toxicity immediately after dosing, and periodically for at least 14 days. Observations should include changes in skin, fur, eyes, and behavior.[9]

  • Stepwise Dosing: Based on the number of mortalities in the initial group, the dose for the next group of animals is either increased, decreased, or the study is terminated.

  • Data Analysis: The number of mortalities at different dose levels is used to classify the substance according to the GHS criteria.

Visualizations

The following diagrams illustrate key workflows for the safe handling of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_risk Conduct Risk Assessment prep_ppe Select Appropriate PPE prep_risk->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh handle_dissolve Dissolve/Suspend in Solvent prep_weigh->handle_dissolve handle_reaction Perform Reaction/Procedure handle_dissolve->handle_reaction handle_observe Monitor Reaction handle_reaction->handle_observe cleanup_decon Decontaminate Glassware handle_observe->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_store Store Compound (2-8°C, locked) cleanup_waste->cleanup_store

Caption: Standard workflow for handling N,N-dimethylpiperidine-4-carboxamide hydrochloride.

G cluster_response Emergency Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and EH&S evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose

Caption: Emergency response procedure for a spill of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

References

Technical Guide: N,N-dimethylpiperidine-4-carboxamide HCl - Commercial Availability, Purity Assessment, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, purity assessment, and potential biological relevance of N,N-dimethylpiperidine-4-carboxamide hydrochloride (HCl). This document is intended to serve as a valuable resource for researchers utilizing this compound in chemical synthesis and drug discovery programs.

Commercial Sources and Purity

N,N-dimethylpiperidine-4-carboxamide HCl is commercially available from various chemical suppliers. The purity of the available products typically ranges from 95% to 97%. Researchers should carefully consider the required purity for their specific application and may need to perform additional purification steps.

Table 1: Commercial Suppliers and Stated Purity of N,N-dimethylpiperidine-4-carboxamide HCl

SupplierStated Purity
Matrix ScientificNot specified
American Custom Chemicals Corporation95.00%
AlichemNot specified
Chemenu95%
Crysdot95+%
Apolloscientific97%
Fluorochem95%

Note: This list is not exhaustive and represents a snapshot of available information. Purity and availability may vary. It is recommended to obtain a certificate of analysis (CoA) from the supplier for specific batch information.

Analytical Protocols for Purity Determination

While some suppliers provide a certificate of analysis, independent verification of purity is often a critical step in research. Below are detailed, representative protocols for the analysis of N,N-dimethylpiperidine-4-carboxamide HCl using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These protocols are based on established methods for similar piperidine derivatives and may require optimization for specific instrumentation and applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of non-volatile compounds like N,N-dimethylpiperidine-4-carboxamide HCl. A reversed-phase method is generally suitable.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of N,N-dimethylpiperidine-4-carboxamide HCl in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1 mg/mL) to establish a calibration curve.

  • HPLC Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Prepare Dilutions prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Area % data1->data2 data3 Determine Purity data2->data3

Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis of polar compounds containing amine groups, derivatization is often necessary to improve volatility and chromatographic performance.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Accurately weigh 1 mg of N,N-dimethylpiperidine-4-carboxamide HCl into a vial.

    • Add 500 µL of a suitable solvent (e.g., ethyl acetate).

    • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized N,N-dimethylpiperidine-4-carboxamide.

    • Purity is estimated by the area percentage of the main peak. The mass spectrum can be used to confirm the identity of the compound and any impurities.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Add Solvent & Reagent prep1->prep2 prep3 Heat to Derivatize prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 GC Separation analysis1->analysis2 analysis3 Mass Spectrometry analysis2->analysis3 data1 Identify Peaks analysis3->data1 data2 Analyze Mass Spectra data1->data2 data3 Estimate Purity data2->data3

Caption: Workflow for GC-MS Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can also be used for purity assessment by identifying signals from impurities.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of N,N-dimethylpiperidine-4-carboxamide HCl in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

    • Add a known amount of an internal standard with a well-defined chemical shift (e.g., 1,4-dioxane or dimethyl sulfone) for quantitative analysis (qNMR).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • ¹H NMR:

      • Acquire a standard proton spectrum.

      • Typical parameters: 16-32 scans, relaxation delay of 1-5 seconds.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • Typical parameters: 512-2048 scans, relaxation delay of 2 seconds.

  • Data Analysis:

    • Analyze the ¹H and ¹³C spectra to confirm the chemical structure of N,N-dimethylpiperidine-4-carboxamide.

    • Integrate the signals of the compound and the internal standard to calculate the purity.

    • Look for any unassigned signals that may indicate the presence of impurities. A ¹H NMR spectrum for the related compound N,N-Dimethylpiperidin-4-amine shows characteristic signals for the dimethylamino and piperidine protons, which can serve as a reference.

Biological Context and Potential Applications

The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry and has been incorporated into molecules targeting a variety of biological pathways. While N,N-dimethylpiperidine-4-carboxamide HCl itself may primarily serve as a chemical building block, understanding the biological targets of its derivatives can provide valuable context for its use in drug discovery.

CCR5 Inhibition for HIV Treatment

Derivatives of piperidine-4-carboxamide have been investigated as C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a co-receptor used by the most common strains of HIV to enter T-cells. Blocking this receptor can prevent viral entry.

CCR5_Pathway HIV HIV gp120 CD4 CD4 Receptor HIV->CD4 Binds CCR5 CCR5 Co-receptor HIV->CCR5 Binds CCR5_Antagonist Piperidine-4-carboxamide Derivative (Antagonist) CCR5_Antagonist->CCR5 Blocks No_Entry Viral Entry Blocked CCR5_Antagonist->No_Entry CD4->CCR5 Conformational Change Viral_Entry Viral Entry CCR5->Viral_Entry Mediates T_Cell Host T-Cell Membrane

Caption: CCR5-mediated HIV entry and its inhibition.

A typical experimental workflow for screening CCR5 inhibitors involves a cell-based assay to measure the inhibition of HIV entry.

CCR5_Screening_Workflow start Start: Compound Library step1 Prepare CCR5-expressing cells start->step1 step2 Incubate cells with test compounds step1->step2 step3 Add HIV pseudovirus step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Measure viral entry (e.g., luciferase reporter assay) step4->step5 end Identify potent inhibitors step5->end

Caption: Workflow for screening CCR5 inhibitors.
MALT1 Protease Inhibition in B-Cell Lymphoma

N-aryl-piperidine-4-carboxamides have been identified as potent inhibitors of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that is a key component of the CBM (CARMA1-BCL10-MALT1) signaling complex, which is crucial for the activation of NF-κB in lymphocytes. In certain types of B-cell lymphomas, this pathway is constitutively active, and its inhibition can lead to tumor cell death.

MALT1_Pathway BCR B-Cell Receptor (BCR) Activation CBM CARMA1-BCL10-MALT1 (CBM) Complex Formation BCR->CBM MALT1_Protease MALT1 Protease Activity CBM->MALT1_Protease MALT1_Inhibitor Piperidine-4-carboxamide Derivative (Inhibitor) MALT1_Inhibitor->MALT1_Protease Inhibits Apoptosis Apoptosis MALT1_Inhibitor->Apoptosis NFkB NF-κB Activation MALT1_Protease->NFkB Survival Cell Proliferation & Survival NFkB->Survival

Caption: MALT1 signaling pathway in B-cell lymphoma.

Screening for MALT1 inhibitors typically involves a biochemical assay to measure the inhibition of its protease activity.

MALT1_Screening_Workflow start Start: Compound Library step1 Recombinant MALT1 enzyme start->step1 step2 Fluorogenic MALT1 substrate start->step2 step3 Incubate enzyme, substrate, and test compound step1->step3 step2->step3 step4 Measure fluorescence over time step3->step4 end Identify potent inhibitors step4->end

Caption: Workflow for MALT1 protease inhibitor screening.
Secretory Glutaminyl Cyclase (sQC) Inhibition in Alzheimer's Disease

Piperidine-4-carboxamide has been identified as a scaffold for inhibitors of secretory glutaminyl cyclase (sQC). This enzyme is involved in the formation of a modified, highly neurotoxic form of amyloid-beta (Aβ) peptide, pyroglutamate-Aβ (pGlu-Aβ), which is a key player in the pathology of Alzheimer's disease.

sQC_Pathway Abeta Amyloid-beta (Aβ) (truncated) sQC Secretory Glutaminyl Cyclase (sQC) Abeta->sQC pGluAbeta Pyroglutamate-Aβ (pGlu-Aβ) sQC->pGluAbeta sQC_Inhibitor Piperidine-4-carboxamide Derivative (Inhibitor) sQC_Inhibitor->sQC Inhibits Reduced_Plaques Reduced Plaque Formation sQC_Inhibitor->Reduced_Plaques Aggregation Aβ Aggregation & Plaque Formation pGluAbeta->Aggregation Neurotoxicity Neurotoxicity Aggregation->Neurotoxicity

Caption: sQC pathway in Alzheimer's disease.

An experimental workflow for screening sQC inhibitors would involve a biochemical assay to measure the enzymatic activity.

sQC_Screening_Workflow start Start: Compound Library step1 Recombinant sQC enzyme start->step1 step2 sQC substrate (e.g., H-Gln-AMC) start->step2 step3 Incubate enzyme, substrate, and test compound step1->step3 step2->step3 step4 Measure product formation (e.g., fluorescence) step3->step4 end Identify potent inhibitors step4->end

Caption: Workflow for screening sQC inhibitors.
Plasmodium falciparum Proteasome Inhibition for Malaria Treatment

Piperidine carboxamides have been identified as inhibitors of the Plasmodium falciparum proteasome, a critical enzyme complex for protein degradation and turnover in the malaria parasite. Inhibition of the proteasome leads to the accumulation of damaged proteins and cell death.

Malaria_Proteasome_Pathway Proteins Ubiquitinated Proteins Proteasome P. falciparum 26S Proteasome Proteins->Proteasome Degradation Protein Degradation Proteasome->Degradation Proteasome_Inhibitor Piperidine-4-carboxamide Derivative (Inhibitor) Proteasome_Inhibitor->Proteasome Inhibits Parasite_Death Parasite Death Proteasome_Inhibitor->Parasite_Death Recycling Amino Acid Recycling Degradation->Recycling Parasite_Survival Parasite Survival Recycling->Parasite_Survival

Caption: P. falciparum proteasome pathway.

Screening for anti-malarial compounds targeting the proteasome typically involves a whole-cell parasite growth inhibition assay.

Antimalarial_Screening_Workflow start Start: Compound Library step1 Culture P. falciparum infected red blood cells start->step1 step2 Add serial dilutions of test compounds step1->step2 step3 Incubate for 72 hours step2->step3 step4 Measure parasite growth (e.g., SYBR Green assay) step3->step4 end Determine EC50 values step4->end TRPV1_Pathway Stimuli Noxious Stimuli (Heat, Capsaicin, Protons) TRPV1 TRPV1 Channel Stimuli->TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPV1_Antagonist Piperidine-4-carboxamide Derivative (Antagonist) TRPV1_Antagonist->TRPV1 Blocks Analgesia Analgesia TRPV1_Antagonist->Analgesia Depolarization Neuronal Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal to Brain Depolarization->Pain_Signal TRPV1_Screening_Workflow start Start: Compound Library step1 Culture TRPV1-expressing cells start->step1 step2 Load cells with a calcium-sensitive dye step1->step2 step3 Incubate cells with test compounds step2->step3 step4 Stimulate with a TRPV1 agonist (e.g., capsaicin) step3->step4 step5 Measure intracellular calcium levels (fluorescence) step4->step5 end Identify potent antagonists step5->end

Methodological & Application

Application Notes and Protocols for the Synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as an intermediate in the synthesis of various pharmaceutical agents. Its piperidine core is a common motif in centrally active compounds. This document provides a comprehensive guide to the synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride, starting from piperidine-4-carboxylic acid. The described synthetic route involves a three-step process:

  • N-protection: The secondary amine of piperidine-4-carboxylic acid is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent amide coupling step.

  • Amide Coupling: The resulting N-Boc-piperidine-4-carboxylic acid is coupled with dimethylamine using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, followed by the formation of the hydrochloride salt of the desired product.

This application note provides detailed experimental protocols for each step, a summary of quantitative data, and a visual representation of the overall workflow to aid researchers in the successful synthesis of this important intermediate.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Summary of Reagents and Solvents

StepReagent/SolventMolecular FormulaMolar Mass ( g/mol )Role
1. N-protectionPiperidine-4-carboxylic acidC₆H₁₁NO₂129.16Starting Material
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Protecting Agent
Sodium Hydroxide (NaOH)NaOH40.00Base
Tetrahydrofuran (THF)C₄H₈O72.11Solvent
WaterH₂O18.02Solvent
2. Amide CouplingN-Boc-piperidine-4-carboxylic acidC₁₁H₁₉NO₄229.27Intermediate
Dimethylamine (2M in THF)C₂H₇N45.08Amine Source
HATUC₁₀H₁₅F₆N₆OP380.23Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Base
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
3. DeprotectionN-Boc-N,N-dimethylpiperidine-4-carboxamideC₁₃H₂₄N₂O₃256.34Intermediate
Hydrochloric Acid (4M in Dioxane)HCl36.46Deprotecting Agent/Salt Formation
DioxaneC₄H₈O₂88.11Solvent
Diethyl EtherC₄H₁₀O74.12Anti-solvent

Table 2: Summary of Reaction Conditions and Yields

StepReactionTemperatureTimeTypical Yield (%)Purity (%)
1. N-protectionN-Boc protectionRoom Temperature1 hour~100[1]>95
2. Amide CouplingHATU-mediated couplingRoom Temperature2-16 hours85-98>95
3. DeprotectionAcidic deprotectionRoom Temperature1-4 hours>90>97

Experimental Protocols

Step 1: Synthesis of N-Boc-piperidine-4-carboxylic acid

This protocol describes the protection of the piperidine nitrogen with a Boc group.

Materials:

  • Piperidine-4-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (dilute)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 2M aqueous solution of sodium hydroxide (1.3 eq) and tetrahydrofuran (THF) in a 1:1 ratio.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) dissolved in THF.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Adjust the pH of the remaining aqueous solution to 5-6 with dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain N-Boc-piperidine-4-carboxylic acid as a white solid. The product is often used in the next step without further purification.[1]

Step 2: Synthesis of N-Boc-N,N-dimethylpiperidine-4-carboxamide

This protocol details the HATU-mediated coupling of the protected carboxylic acid with dimethylamine.

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • Dimethylamine solution (2M in THF)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • 5% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere, add HATU (1.1 eq).

  • Add DIPEA (2.0 eq) to the reaction mixture at 0 °C.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the dimethylamine solution (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-N,N-dimethylpiperidine-4-carboxamide.

Step 3: Synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride

This protocol describes the deprotection of the Boc group and the formation of the final hydrochloride salt.

Materials:

  • N-Boc-N,N-dimethylpiperidine-4-carboxamide

  • 4M HCl in Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude N-Boc-N,N-dimethylpiperidine-4-carboxamide (1.0 eq) in a minimal amount of dioxane.

  • To this solution, add 4M HCl in dioxane (3.0-4.0 eq) and stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with diethyl ether and dry under vacuum to obtain N,N-dimethylpiperidine-4-carboxamide hydrochloride.

Mandatory Visualization

SynthesisWorkflow Start Piperidine-4-carboxylic acid Step1 N-Boc Protection Start->Step1 Intermediate1 N-Boc-piperidine-4- carboxylic acid Step1->Intermediate1 Step2 Amide Coupling Intermediate1->Step2 Intermediate2 N-Boc-N,N-dimethyl- piperidine-4-carboxamide Step2->Intermediate2 Step3 Deprotection & Salt Formation Intermediate2->Step3 Product N,N-dimethylpiperidine-4- carboxamide hydrochloride Step3->Product Reagent1 Boc₂O, NaOH, THF/H₂O Reagent1->Step1 Reagent2 Dimethylamine, HATU, DIPEA, DCM Reagent2->Step2 Reagent3 4M HCl in Dioxane Reagent3->Step3

Caption: Synthetic workflow for N,N-dimethylpiperidine-4-carboxamide hydrochloride.

References

Application Notes and Protocols for the In Vitro Characterization of N,N-dimethylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a piperidine derivative available for research purposes.[1][2] Publicly available data on its specific biological activity is limited. Structurally related piperidine carboxamide compounds have been reported to exhibit a range of biological activities, including modulation of G-protein coupled receptors (GPCRs), transporters, and enzymes. Therefore, a systematic in vitro screening approach is recommended to elucidate the pharmacological profile of this compound. This document provides a generalized experimental framework for the initial characterization of N,N-dimethylpiperidine-4-carboxamide hydrochloride, including protocols for assessing cytotoxicity and evaluating its activity against plausible target classes suggested by the activities of related molecules.

Compound Information

PropertyValue
IUPAC Name N,N-dimethylpiperidine-4-carboxamide;hydrochloride
Synonyms Piperidine-4-carboxylic acid dimethylamide HCl, NSC-35515
CAS Number 6270-42-4
Molecular Formula C₈H₁₆N₂O · HCl
Molecular Weight 192.69 g/mol
Physical Form Solid
Solubility Soluble in water and other polar solvents.
SMILES CN(C)C(=O)C1CCNCC1.Cl

Note: The physicochemical properties are compiled from publicly available data.[1][3]

General Handling and Preparation

For in vitro experiments, prepare a stock solution of N,N-dimethylpiperidine-4-carboxamide hydrochloride in a suitable solvent, such as sterile distilled water or DMSO. It is recommended to perform a solubility test to determine the optimal solvent and maximum stock concentration. Subsequent dilutions to final assay concentrations should be made in the appropriate assay buffer to minimize solvent effects.

Experimental Characterization Workflow

A tiered approach is recommended to characterize the in vitro activity of N,N-dimethylpiperidine-4-carboxamide hydrochloride. This workflow ensures that basic cytotoxic effects are understood before proceeding to more specific and resource-intensive target-based assays.

experimental_workflow cluster_0 Phase 1: Initial Assessment cluster_2 Phase 3: Functional Validation & Selectivity Cytotoxicity Cytotoxicity Profiling GPCR_Screen GPCR Binding Assays (e.g., Muscarinic, Opioid) Cytotoxicity->GPCR_Screen Transporter_Screen Transporter Uptake Assays (e.g., Dopamine Transporter) Cytotoxicity->Transporter_Screen Enzyme_Screen Enzyme Activity Assays (e.g., Calpain, sQC) Cytotoxicity->Enzyme_Screen Functional_Assay Functional Assays (e.g., cAMP, Calcium Flux) GPCR_Screen->Functional_Assay If Hit Transporter_Screen->Functional_Assay If Hit Enzyme_Screen->Functional_Assay If Hit Selectivity_Panel Broader Target Selectivity Panel Functional_Assay->Selectivity_Panel

Figure 1: A tiered experimental workflow for the in vitro characterization of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

Phase 1: Cytotoxicity Assessment

It is crucial to first determine the concentration range at which N,N-dimethylpiperidine-4-carboxamide hydrochloride exhibits cytotoxic effects. This will establish the upper concentration limit for subsequent target-based assays, ensuring that observed effects are not due to general cell death.

Protocol: MTT Assay for Cell Viability

This protocol is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells.[4]

Materials:

  • Cell line (e.g., HEK293, SH-SY5Y, or other relevant lines)

  • Complete cell culture medium

  • N,N-dimethylpiperidine-4-carboxamide hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

ParameterExample Value
Cell LineHEK293
Seeding Density8,000 cells/well
Incubation Time48 hours
Calculated IC₅₀ (µM) >100 (Hypothetical)

This table presents hypothetical data. Actual values must be determined experimentally.

Phase 2: Primary Screening Against Plausible Target Classes

Based on the activities of structurally related piperidine compounds, a primary screen could focus on GPCRs, monoamine transporters, and specific enzymes.

G-Protein Coupled Receptors (GPCRs)

This protocol describes a competitive binding assay to determine if the test compound binds to a specific GPCR.[5][6] It measures the displacement of a known radioligand from the receptor by the test compound.

Materials:

  • Cell membranes expressing the target GPCR (e.g., muscarinic or opioid receptors)

  • Radioligand specific for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Test compound and a known competing ligand (for non-specific binding)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation counter and fluid

Procedure:

  • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.

  • Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through the filter plate, followed by washing with ice-cold assay buffer.

  • Detection: Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ of the test compound. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Target ReceptorRadioligandKi (nM) (Hypothetical)
Muscarinic M1[³H]-NMS>10,000
Mu-Opioid[³H]-DAMGO850

This table presents hypothetical data. Actual values must be determined experimentally.

Monoamine Transporters

This functional assay measures the ability of the test compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.[7][8]

Materials:

  • Cells expressing the human dopamine transporter (hDAT), e.g., HEK293-hDAT cells

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]-Dopamine

  • Test compound and a known DAT inhibitor (e.g., nomifensine)

  • 96-well plates

  • Scintillation counter and fluid

Procedure:

  • Cell Plating: Plate HEK293-hDAT cells in a 96-well plate and grow to confluency.

  • Pre-incubation: Wash cells with warm uptake buffer. Add buffer containing various concentrations of the test compound and pre-incubate for 10-20 minutes at 37°C.

  • Uptake Initiation: Add [³H]-Dopamine to each well and incubate for 5-10 minutes at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Detection: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.

TargetIC₅₀ (nM) (Hypothetical)
Dopamine Transporter (DAT)1,200

This table presents hypothetical data. Actual values must be determined experimentally.

Enzyme Activity

This assay measures the activity of calpain, a calcium-activated cysteine protease, by detecting the cleavage of a fluorogenic substrate.[9][10]

Materials:

  • Purified calpain enzyme

  • Assay buffer with calcium

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

  • Test compound and a known calpain inhibitor

  • 96-well black plates

  • Fluorescence plate reader (Ex/Em = 354/442 nm for AMC)

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the calpain enzyme.

  • Incubation: Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Add the fluorogenic substrate to all wells.

  • Detection: Measure the increase in fluorescence over time.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ of the test compound for calpain inhibition.

EnzymeIC₅₀ (µM) (Hypothetical)
Calpain-1>50

This table presents hypothetical data. Actual values must be determined experimentally.

Phase 3: Functional Validation

If a significant "hit" is identified in the primary screening (e.g., binding to a GPCR), a functional assay should be performed to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

gpcr_signaling cluster_agonist Agonist Pathway cluster_antagonist Antagonist Pathway Agonist Agonist (or Test Compound) GPCR_A GPCR Agonist->GPCR_A G_Protein_A Gαs GPCR_A->G_Protein_A Activates AC_A Adenylyl Cyclase G_Protein_A->AC_A Stimulates cAMP_A ↑ cAMP AC_A->cAMP_A Produces Antagonist Antagonist (or Test Compound) GPCR_B GPCR Antagonist->GPCR_B Blocks Native_Agonist Native Agonist Native_Agonist->GPCR_B G_Protein_B Gαi GPCR_B->G_Protein_B Activates AC_B Adenylyl Cyclase G_Protein_B->AC_B Inhibits cAMP_B ↓ cAMP AC_B->cAMP_B Reduces

Figure 2: Generalized GPCR signaling pathways for Gαs (agonist) and Gαi (antagonist) coupling, which can be assessed via cAMP assays.

Protocol: cAMP Assay for Gs/Gi-Coupled GPCRs

This protocol measures changes in intracellular cyclic AMP (cAMP) levels, a common second messenger for many GPCRs.[11][12][13]

Materials:

  • Cells expressing the target GPCR

  • Assay buffer

  • Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors)

  • Test compound and known agonist/antagonist

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Plate reader compatible with the detection kit

Procedure (for a Gs-coupled receptor agonist):

  • Cell Preparation: Seed cells in a suitable assay plate and incubate.

  • Compound Addition: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the compound.

Conclusion

The provided protocols offer a foundational framework for the initial in vitro characterization of N,N-dimethylpiperidine-4-carboxamide hydrochloride. Due to the current lack of specific biological data for this compound, a systematic screening approach is essential. The results from these initial assays will guide further, more focused investigations to elucidate its mechanism of action and potential therapeutic relevance. All quantitative data, such as IC₅₀, Ki, and EC₅₀ values, must be determined experimentally.

References

Application Notes and Protocols for N,N-dimethylpiperidine-4-carboxamide hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a small molecule belonging to the piperidine carboxamide class of compounds. The piperidine scaffold is a key structural motif found in a diverse range of biologically active molecules and approved pharmaceuticals. Various derivatives of piperidine carboxamide have shown potential in a multitude of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The specific biological activities of N,N-dimethylpiperidine-4-carboxamide hydrochloride are not yet fully characterized in publicly available literature.

These application notes provide exemplary protocols for the initial screening of N,N-dimethylpiperidine-4-carboxamide hydrochloride in common cell-based assays to evaluate its potential cytotoxic, anti-proliferative, and antimicrobial activities. The methodologies are based on established assays for related piperidine carboxamide derivatives.

Chemical Information

PropertyValue
IUPAC Name N,N-dimethylpiperidine-4-carboxamide;hydrochloride
CAS Number 6270-42-4
Molecular Formula C₈H₁₇ClN₂O
Molecular Weight 192.68 g/mol [1]
Appearance White crystalline solid[1]
Solubility Soluble in water and other polar solvents.

Postulated Biological Activities of Related Piperidine Carboxamides

Derivatives of piperidine carboxamide have been reported to exhibit a range of biological activities, suggesting potential areas of investigation for N,N-dimethylpiperidine-4-carboxamide hydrochloride. These include:

  • Anticancer Activity: Some piperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in melanoma cells.[2][3]

  • Antimalarial Activity: A series of piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome.[2]

  • Antimicrobial Activity: Certain piperidinothiosemicarbazones have demonstrated activity against Gram-positive bacteria.

  • Enzyme Inhibition: Various piperidine carboxamide scaffolds have been found to inhibit enzymes such as secretory glutaminyl cyclase, dihydrofolate reductase, myeloperoxidase, and cathepsin K.

Application 1: Evaluation of Anticancer Activity in Melanoma Cells

This protocol describes a cell-based assay to determine the anti-proliferative and senescence-inducing effects of N,N-dimethylpiperidine-4-carboxamide hydrochloride on a human melanoma cell line.

Experimental Protocol: Anti-proliferative and Senescence Assay

1. Cell Culture:

  • Human melanoma A375 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of N,N-dimethylpiperidine-4-carboxamide hydrochloride in sterile DMSO.
  • Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.

3. Cell Viability Assay (MTT Assay):

  • Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
  • Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plate for 72 hours.
  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

4. Senescence-Associated β-Galactosidase (SA-β-gal) Staining:

  • Seed A375 cells in a 6-well plate and treat with the test compound at concentrations around its IC₅₀ value for 72 hours.
  • Wash the cells with PBS, fix with 4% paraformaldehyde, and then wash again.
  • Stain the cells with a freshly prepared SA-β-gal staining solution at 37°C (without CO₂) overnight.
  • Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.

Hypothetical Data Presentation
CompoundCell LineIC₅₀ (µM)EC₅₀ (Senescence, µM)
N,N-dimethylpiperidine-4-carboxamide HCl A37515.218.5
Doxorubicin (Positive Control)A3750.81.1

Signaling Pathway and Workflow Diagrams

G cluster_workflow Experimental Workflow: Anticancer Screening A Seed A375 Melanoma Cells B Treat with Compound A->B C1 72h Incubation B->C1 C2 72h Incubation B->C2 D1 MTT Assay for Viability (IC50 Determination) C1->D1 D2 SA-β-gal Staining (Senescence Assay) C2->D2

Caption: Workflow for anticancer screening of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

G cluster_pathway Postulated Senescence Induction Pathway Compound Piperidine Carboxamide Derivative Target Cellular Target (e.g., Kinase, Proteasome) Compound->Target Pathway Signaling Cascade (e.g., p53/p21 pathway) Target->Pathway CDK_Inhibition CDK Inhibition Pathway->CDK_Inhibition CellCycleArrest Cell Cycle Arrest CDK_Inhibition->CellCycleArrest Senescence Cellular Senescence CellCycleArrest->Senescence

Caption: Postulated signaling pathway for senescence induction by a piperidine carboxamide derivative.

Application 2: Evaluation of Antibacterial Activity

This protocol provides a method to assess the antibacterial efficacy of N,N-dimethylpiperidine-4-carboxamide hydrochloride against Gram-positive bacteria using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

1. Bacterial Strains and Culture Conditions:

  • Use Gram-positive bacteria such as Staphylococcus aureus (e.g., ATCC 29213) and Bacillus subtilis (e.g., ATCC 6633).
  • Culture the bacteria in Mueller-Hinton Broth (MHB) at 37°C with agitation.

2. Compound Preparation:

  • Prepare a 1 mg/mL stock solution of N,N-dimethylpiperidine-4-carboxamide hydrochloride in sterile deionized water or DMSO.
  • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

3. Inoculum Preparation:

  • Dilute an overnight culture of the bacterial strain in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. MIC Determination:

  • Add the bacterial inoculum to the wells containing the serially diluted compound.
  • Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic (e.g., vancomycin) should be used as a reference.
  • Incubate the plate at 37°C for 18-24 hours.
  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Data Presentation
CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)
N,N-dimethylpiperidine-4-carboxamide HCl 64128
Vancomycin (Reference)10.5

Workflow Diagram

G cluster_workflow_mic Experimental Workflow: MIC Determination A Prepare Serial Dilutions of Compound in 96-well Plate C Inoculate Wells A->C B Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth and Determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compound.

Conclusion

The provided protocols and application notes serve as a foundational guide for researchers to begin exploring the biological activities of N,N-dimethylpiperidine-4-carboxamide hydrochloride in cell-based assays. Based on the activities of structurally related compounds, initial screening for anticancer and antimicrobial effects is a logical starting point. Further investigations into its effects on specific enzyme targets or signaling pathways may be warranted based on the outcomes of these initial screens. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.

References

Application Notes and Protocols for N,N-Dimethylpiperidine-4-carboxamide Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a versatile core for targeting various biological macromolecules. The 4-carboxamide substitution on the piperidine ring provides a key interaction point, often acting as a hydrogen bond donor or acceptor, which can be crucial for target binding. This document provides detailed application notes and protocols for the use of N,N-dimethylpiperidine-4-carboxamide hydrochloride (CAS No. 6270-42-4) and the broader piperidine-4-carboxamide scaffold in drug discovery campaigns.

While specific detailed studies on N,N-dimethylpiperidine-4-carboxamide hydrochloride as a central scaffold are limited, the broader class of piperidine-4-carboxamide derivatives has shown significant promise in developing novel therapeutics for a range of diseases. These include neurodegenerative disorders, infectious diseases, and cancer. The N,N-dimethyl substitution offers a specific modification that can influence solubility, metabolic stability, and target engagement. The hydrochloride salt form is typically utilized to enhance aqueous solubility and improve handling properties.

Potential Therapeutic Applications

Derivatives of the piperidine-4-carboxamide scaffold have been investigated for a variety of therapeutic applications, demonstrating the versatility of this chemical starting point.

Table 1: Therapeutic Targets and Applications of Piperidine-4-carboxamide Derivatives

Therapeutic AreaBiological TargetExample ApplicationReference(s)
Neurodegenerative Disease Secretory Glutaminyl Cyclase (sQC)Inhibition of pyroglutamate-amyloid-β formation in Alzheimer's Disease[2]
Infectious Disease (HIV) C-C Chemokine Receptor type 5 (CCR5)Allosteric inhibition of HIV-1 entry into host cells[3]
Infectious Disease (Malaria) Plasmodium falciparum ProteasomeInhibition of parasitic proteasome activity[4]
Neurological Disorders Dopamine Transporter (DAT)Dopamine reuptake inhibition for potential treatment of CNS disorders[5]
Pain Management Opioid ReceptorsDevelopment of novel analgesics[5][6]
Oncology Matrix Metalloproteinase-13 (MMP-13)Inhibition of cancer cell invasion and metastasis[7]
Oncology Cellular Senescence InductionInduction of senescence-like phenotype in melanoma cells[8]

Experimental Protocols

General Synthesis of N-substituted Piperidine-4-carboxamide Derivatives

This protocol describes a general method for the synthesis of N-substituted piperidine-4-carboxamide derivatives, starting from a commercially available piperidine-4-carboxylic acid derivative.

Workflow for Synthesis of Piperidine-4-carboxamide Derivatives

G start Piperidine-4-carboxylic acid derivative step1 Amide Coupling (e.g., EDC, HOBt, Amine) start->step1 step2 N-Alkylation/Arylation (if piperidine N is unprotected) step1->step2 purification Purification (e.g., Chromatography) step2->purification product Final Piperidine-4-carboxamide Derivative purification->product

Caption: Generalized synthetic workflow for N-substituted piperidine-4-carboxamide derivatives.

Materials:

  • N-protected or N-substituted piperidine-4-carboxylic acid

  • Desired amine (R1R2NH)

  • Coupling agents (e.g., EDC, HOBt, HATU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reagents for N-deprotection (if applicable, e.g., TFA for Boc group)

  • Alkylating or arylating agent for N-substitution (if applicable)

  • Solvents for work-up and purification (e.g., ethyl acetate, hexanes, water)

Procedure:

  • Amide Coupling:

    • Dissolve the piperidine-4-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM).

    • Add the coupling agents, for example, EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the desired amine (1.1 eq) and an organic base such as DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • N-Deprotection and Substitution (if necessary):

    • If the piperidine nitrogen is protected (e.g., with a Boc group), deprotect using standard conditions (e.g., TFA in DCM).

    • The resulting secondary amine can be further functionalized via reductive amination or nucleophilic substitution to introduce various substituents on the piperidine nitrogen.

In Vitro Biological Assay: CCR5 Inhibition Assay (Calcium Mobilization)

This protocol is adapted from a study on piperidine-4-carboxamide derivatives as CCR5 inhibitors and measures the ability of a compound to block the intracellular calcium mobilization induced by a CCR5 agonist.[3]

Experimental Workflow for CCR5 Calcium Mobilization Assay

G cell_culture Culture CCR5-expressing cells dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_culture->dye_loading compound_incubation Incubate cells with test compounds dye_loading->compound_incubation agonist_addition Add CCR5 agonist (e.g., RANTES) compound_incubation->agonist_addition readout Measure fluorescence intensity (calcium influx) agonist_addition->readout analysis Calculate IC50 values readout->analysis

Caption: Workflow for a cell-based calcium mobilization assay to screen for CCR5 inhibitors.

Materials:

  • A cell line stably expressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and supplements

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • CCR5 agonist (e.g., RANTES/CCL5)

  • Test compounds (derivatives of N,N-dimethylpiperidine-4-carboxamide)

  • Positive control (e.g., Maraviroc)

  • A fluorescence plate reader capable of kinetic reads

Procedure:

  • Cell Plating:

    • Plate the CCR5-expressing cells in black, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in assay buffer).

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition:

    • Wash the cells twice with assay buffer.

    • Add assay buffer containing various concentrations of the test compounds to the wells.

    • Incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm) at regular intervals.

    • After establishing a baseline reading for 10-20 seconds, add the CCR5 agonist (e.g., RANTES at its EC80 concentration) to all wells.

    • Continue to record the fluorescence for an additional 60-120 seconds.

  • Data Analysis:

    • The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control wells (agonist only).

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway

Inhibition of Secretory Glutaminyl Cyclase (sQC) in Alzheimer's Disease

The piperidine-4-carboxamide scaffold has been identified as a novel inhibitor of secretory glutaminyl cyclase (sQC).[2][9] sQC is an enzyme that catalyzes the formation of pyroglutamate-amyloid-β (pGlu-Aβ) from amyloid-β (Aβ). pGlu-Aβ is a highly neurotoxic form of Aβ that is thought to be a key initiator of Aβ aggregation and plaque formation in Alzheimer's disease. By inhibiting sQC, compounds based on this scaffold can prevent the formation of pGlu-Aβ, thereby reducing neurotoxicity and potentially slowing the progression of the disease.

G APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) APP->BACE1 gamma_secretase γ-secretase BACE1->gamma_secretase Abeta Amyloid-β (Aβ) gamma_secretase->Abeta sQC Secretory Glutaminyl Cyclase (sQC) Abeta->sQC pGlu_Abeta Pyroglutamate-Aβ (pGlu-Aβ) sQC->pGlu_Abeta Aggregation Aβ Aggregation & Plaque Formation pGlu_Abeta->Aggregation Neurotoxicity Neurotoxicity Aggregation->Neurotoxicity Inhibitor Piperidine-4-carboxamide Derivative Inhibitor->sQC Inhibition

Caption: Signaling pathway showing the role of sQC in Alzheimer's disease and its inhibition by piperidine-4-carboxamide derivatives.

Conclusion

The N,N-dimethylpiperidine-4-carboxamide hydrochloride scaffold and its broader class of piperidine-4-carboxamide analogs represent a valuable starting point for drug discovery programs targeting a diverse range of diseases. The synthetic tractability of this scaffold allows for the generation of large and diverse chemical libraries for screening. The provided protocols offer a foundation for the synthesis and biological evaluation of novel compounds based on this promising scaffold. Further exploration and optimization of derivatives of N,N-dimethylpiperidine-4-carboxamide hydrochloride could lead to the development of new and effective therapeutics.

References

Application Notes and Protocols for N,N-dimethylpiperidine-4-carboxamide hydrochloride in CNS Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a chemical compound belonging to the piperidine class of molecules. While specific research on this particular hydrochloride salt in central nervous system (CNS) drug development is not extensively documented in publicly available literature, the core structure, piperidine-4-carboxamide , serves as a crucial scaffold in the design of a wide array of CNS-active agents. This document provides an overview of the applications of the piperidine-4-carboxamide scaffold in CNS research, along with detailed protocols for relevant experimental assays. The information presented here is based on studies of various derivatives and is intended to guide researchers in exploring the potential of N,N-dimethylpiperidine-4-carboxamide hydrochloride as a building block or lead compound in CNS drug discovery.

The piperidine ring is a prevalent feature in many pharmaceuticals due to its favorable physicochemical properties, including its ability to exist in a protonated state at physiological pH, which can facilitate interactions with biological targets. The carboxamide group offers a versatile point for chemical modification, allowing for the exploration of structure-activity relationships.

Application Notes: The Piperidine-4-Carboxamide Scaffold in CNS Drug Discovery

The piperidine-4-carboxamide moiety has been identified as a key pharmacophore in the development of therapeutic agents for a range of neurological and psychiatric disorders. Its derivatives have been investigated for their activity against several important CNS targets.

Alzheimer's Disease and Neurodegeneration

The piperidine-4-carboxamide scaffold is a promising starting point for the development of drugs targeting Alzheimer's disease and other neurodegenerative conditions.

  • Acetylcholinesterase (AChE) Inhibition: A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Several N-benzylpiperidine carboxamide derivatives have been synthesized and shown to be potent AChE inhibitors.[1] These compounds are designed to increase cholinergic neurotransmission, which is impaired in Alzheimer's patients.

  • Secretory Glutaminyl Cyclase (sQC) Inhibition: The formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ) aggregates is a critical event in the pathology of Alzheimer's disease. Secretory glutaminyl cyclase (sQC) is the enzyme responsible for the formation of pGlu-Aβ. A novel sQC inhibitor with a piperidine-4-carboxamide moiety has been identified through virtual screening, suggesting this scaffold can be used to develop disease-modifying therapies for Alzheimer's.[2][3]

Pain Management and Opioid Receptor Modulation

The piperidine scaffold is a well-established feature of many opioid receptor ligands.

  • Delta Opioid Receptor Agonism: Derivatives of piperidine-4-carboxamide have been developed as highly selective and potent agonists for the delta opioid receptor.[4] These compounds have potential applications in the treatment of pain and depression, with potentially fewer side effects than traditional mu-opioid receptor agonists.

Sleep Disorders and Melatonin Receptor Modulation

The regulation of the sleep-wake cycle is another area where piperidine-4-carboxamide derivatives have shown promise.

  • Melatonin Receptor Ligands: Novel 4-arylpiperidinyl amide and N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives have been synthesized and identified as ligands for the MT1 and MT2 melatonin receptors.[5] These receptors are key regulators of circadian rhythms, and ligands targeting them can be developed for the treatment of insomnia and other sleep disorders.

Data Summary

The following table summarizes the biological activities of various piperidine-4-carboxamide derivatives, demonstrating the versatility of this scaffold in CNS drug development.

Compound ClassTargetBiological ActivityIndication
N-benzylpiperidine carboxamidesAcetylcholinesterase (AChE)Inhibition (IC50 values in the low micromolar to nanomolar range)Alzheimer's Disease
Piperidine-4-carboxamide derivative (Cpd-41)Secretory Glutaminyl Cyclase (sQC)Inhibition (IC50 = 34 µM)Alzheimer's Disease
N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamideDelta Opioid ReceptorAgonismPain, Depression
4-arylpiperidinyl amidesMelatonin Receptors (MT1/MT2)AgonismSleep Disorders

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of piperidine-4-carboxamide derivatives in CNS drug development.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for determining acetylcholinesterase activity.

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., a derivative of N,N-dimethylpiperidine-4-carboxamide) against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound and reference inhibitor (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of phosphate buffer (pH 8.0).

  • Add 20 µL of the test compound solution at various concentrations.

  • Add 20 µL of DTNB solution.

  • Add 10 µL of AChE enzyme solution and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Protocol 2: Secretory Glutaminyl Cyclase (sQC) Inhibition Assay

Objective: To assess the inhibitory effect of a test compound on the enzymatic activity of secretory glutaminyl cyclase.

Materials:

  • Recombinant human sQC

  • Fluorogenic sQC substrate (e.g., H-Gln-AMC)

  • HEPES buffer (pH 7.5)

  • Test compound and a known sQC inhibitor

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well black plate, add 50 µL of HEPES buffer.

  • Add 2 µL of the test compound solution at various concentrations.

  • Add 25 µL of the sQC enzyme solution and pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

  • Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over 30 minutes using a fluorescence plate reader.

  • The initial reaction velocity is calculated from the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Hypothetical Drug Discovery Workflow

The following diagram illustrates a potential workflow for developing CNS-active drugs starting from a basic scaffold like N,N-dimethylpiperidine-4-carboxamide hydrochloride.

G cluster_0 Scaffold Selection & Initial Screening cluster_1 Lead Generation & Optimization cluster_2 Preclinical & Clinical Development Scaffold N,N-dimethylpiperidine- 4-carboxamide hydrochloride Virtual_Screening Virtual Screening (Docking, Pharmacophore Modeling) Scaffold->Virtual_Screening Initial_Hit Initial Hit Identification Virtual_Screening->Initial_Hit Synthesis Synthesis of Derivatives Initial_Hit->Synthesis SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR SAR->Synthesis ADMET In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Lead Lead Compound ADMET->Lead In_Vivo In vivo Efficacy (Animal Models) Lead->In_Vivo Tox Toxicology Studies In_Vivo->Tox Clinical Clinical Trials Tox->Clinical Drug Approved CNS Drug Clinical->Drug

Caption: A hypothetical workflow for CNS drug discovery starting from a piperidine-4-carboxamide scaffold.

Cholinergic Signaling Pathway and AChE Inhibition

This diagram illustrates the role of acetylcholinesterase in a cholinergic synapse and how its inhibition can enhance neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal Activation Inhibitor AChE Inhibitor (e.g., Piperidine Derivative) Inhibitor->AChE Inhibition

Caption: Inhibition of AChE in the cholinergic synapse by a piperidine derivative.

Conclusion

While N,N-dimethylpiperidine-4-carboxamide hydrochloride itself is not a widely studied CNS drug, its core chemical structure is of significant interest to medicinal chemists and pharmacologists. The piperidine-4-carboxamide scaffold has proven to be a versatile starting point for the development of potent and selective ligands for various CNS targets implicated in a range of neurological and psychiatric disorders. The application notes and protocols provided herein are intended to serve as a valuable resource for researchers aiming to explore the potential of this chemical class in the ongoing quest for novel and effective CNS therapies. Further research into derivatives of N,N-dimethylpiperidine-4-carboxamide is warranted to fully elucidate their therapeutic potential.

References

application of N,N-dimethylpiperidine-4-carboxamide hydrochloride in Alzheimer's research

Author: BenchChem Technical Support Team. Date: December 2025

Application of Piperidine Carboxamide Derivatives in Alzheimer's Disease Research

Introduction:

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[1] A key pathological hallmark of AD is the decline in acetylcholine (ACh), a neurotransmitter crucial for learning and memory.[1] The enzyme acetylcholinesterase (AChE) is responsible for the breakdown of ACh in the synaptic cleft.[1] Therefore, inhibiting AChE is a primary therapeutic strategy to enhance cholinergic neurotransmission and alleviate the cognitive symptoms of AD.[1][2] The piperidine scaffold is a prominent structural motif in many approved drugs and clinical candidates for AD, including Donepezil, which is a potent AChE inhibitor.[1] This has spurred significant interest in the development of novel piperidine derivatives, including N,N-dimethylpiperidine-4-carboxamide and its analogs, as potential therapeutic agents.

While direct research on N,N-dimethylpiperidine-4-carboxamide hydrochloride in Alzheimer's is limited, a substantial body of evidence highlights the potential of the broader class of piperidine carboxamide derivatives. These compounds are being explored for their ability to inhibit cholinesterases (AChE and Butyrylcholinesterase - BChE), modulate amyloid-beta (Aβ) aggregation, and exhibit neuroprotective effects.[3][4][5][6] This document provides an overview of the application of these derivatives in AD research, including their mechanism of action, relevant experimental data, and detailed protocols.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism by which many piperidine carboxamide derivatives are thought to exert their therapeutic effect in AD is through the inhibition of acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BChE).[7][8][9] By blocking these enzymes, the derivatives increase the concentration and duration of action of acetylcholine in the neuronal synapse, thereby enhancing cholinergic signaling.

Cholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh ACh_vesicle->ACh_released Release AChE AChE ACh_released->AChE Hydrolysis ACh_receptor ACh Receptor ACh_released->ACh_receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Piperidine_Derivative Piperidine Carboxamide Derivative Piperidine_Derivative->AChE Inhibits Signal Signal Transduction ACh_receptor->Signal Activates

Quantitative Data Summary

Several studies have synthesized and evaluated various piperidine carboxamide derivatives for their inhibitory activity against AChE and BChE. The following tables summarize the in vitro efficacy of selected compounds.

Table 1: In Vitro Cholinesterase Inhibition by Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones [5][7]

CompoundAChE IC50 (µM)BChE IC50 (µM)
15b0.39 ± 0.111.25 ± 0.23
15j0.87 ± 0.150.16 ± 0.04
Donepezil0.02 ± 0.0033.54 ± 0.41

Table 2: In Vitro Cholinesterase Inhibition by N-benzylpiperidine Carboxamide Derivatives [8]

CompoundAChE IC50 (µM)
205.94 ± 1.08
280.41 ± 1.25

Table 3: In Vitro Cholinesterase Inhibition by N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide Derivatives [4]

CompoundAChE IC50 (µM)BChE IC50 (µM)
4e16.0715.16

Table 4: In Vitro Cholinesterase and MAO-B Inhibition by N-alkylpiperidine Carbamates [3][10]

CompoundAChE IC50 (µM)BChE IC50 (µM)MAO-B IC50 (µM)
107.310.5626.1
222.250.81-

Experimental Protocols

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity using the spectrophotometric method developed by Ellman.[9]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (piperidine carboxamide derivatives)

  • Donepezil (reference inhibitor)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and Donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of various concentrations of the test compounds or reference inhibitor.

  • Add 140 µL of phosphate buffer (pH 8.0) to each well.

  • Add 20 µL of DTNB solution.

  • Add 20 µL of AChE or BChE solution and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the substrate (ATCI for AChE or BTCI for BChE).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cholinesterase_Assay_Workflow start Start prepare_solutions Prepare Stock Solutions (Test Compounds, Donepezil) start->prepare_solutions add_reagents Add to 96-well Plate: 1. Test Compound/Reference 2. Phosphate Buffer 3. DTNB prepare_solutions->add_reagents add_enzyme Add AChE or BChE Incubate at 37°C for 15 min add_reagents->add_enzyme add_substrate Add Substrate (ATCI or BTCI) add_enzyme->add_substrate measure_absorbance Measure Absorbance at 412 nm add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50 end End determine_ic50->end

Protocol 2: In Vivo Cognitive Improvement Assessment (Morris Water Maze)

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of cognitive impairment, such as scopolamine-induced amnesia.[7]

Animals and Treatment:

  • Male ICR mice (or other appropriate strain)

  • Test compounds (e.g., 15b, 15j)

  • Donepezil (positive control)

  • Scopolamine (to induce amnesia)

  • Saline (vehicle control)

Procedure:

  • Acclimation: Acclimate the mice to the experimental room and handling for at least one week before the experiment.

  • Drug Administration: Administer the test compounds, Donepezil, or vehicle orally to the mice once daily for a specified period (e.g., 7 days).

  • Induction of Amnesia: 30 minutes after the final drug administration, inject scopolamine intraperitoneally to induce cognitive deficits. The control group receives a saline injection.

  • Spatial Acquisition Training (Days 1-5):

    • Place a hidden platform in one quadrant of a circular pool filled with opaque water.

    • Allow each mouse to swim freely for 60 seconds to find the platform.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.

    • Record the escape latency (time to find the platform) and swim path using a video tracking system.

    • Conduct four trials per day for five consecutive days.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Allow each mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant and platform crossings during the probe trial to assess learning and memory.

Morris_Water_Maze_Protocol start Start acclimation Animal Acclimation (1 week) start->acclimation drug_admin Daily Drug Administration (Test Compounds, Donepezil, Vehicle) acclimation->drug_admin amnesia_induction Induce Amnesia (Scopolamine Injection) drug_admin->amnesia_induction training Spatial Acquisition Training (Days 1-5) amnesia_induction->training probe_trial Probe Trial (Day 6, Platform Removed) training->probe_trial data_analysis Data Analysis (Escape Latency, Time in Target Quadrant) probe_trial->data_analysis end End data_analysis->end

Future Directions and Conclusion

References

Application Notes and Protocols: N,N-dimethylpiperidine-4-carboxamide Hydrochloride and its Analogs as CCR5 Antagonists for HIV Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1] Antagonists of this receptor represent a class of antiretroviral drugs known as entry inhibitors.[2] By binding to CCR5, these molecules allosterically inhibit the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thus preventing the conformational changes required for viral fusion and entry.[2][3] This mechanism effectively blocks HIV-1 replication at an early stage of the viral life cycle.[4][5] The piperidine-4-carboxamide scaffold has been identified as a promising chemical structure for the development of potent CCR5 antagonists.[6][7]

This document provides detailed application notes and protocols for the study of piperidine-4-carboxamide derivatives as CCR5 antagonists for HIV research, with a specific focus on the well-characterized compound TAK-220 . While N,N-dimethylpiperidine-4-carboxamide hydrochloride is a related structure, TAK-220 serves as a potent and well-documented exemplar for this class of compounds.

Data Presentation: In Vitro Activity of TAK-220

The following tables summarize the quantitative data for the anti-HIV-1 activity of TAK-220, a representative piperidine-4-carboxamide CCR5 antagonist.

Table 1: CCR5 Binding and HIV-1 Entry Inhibition of TAK-220

ParameterValue (nM)Description
CCR5 Binding IC₅₀3.5Concentration required to inhibit 50% of radiolabeled ligand binding to CCR5.[8]
Membrane Fusion IC₅₀0.42Concentration required to inhibit 50% of HIV-1 envelope-mediated membrane fusion.[8]

Table 2: Anti-HIV-1 Activity of TAK-220 against R5-tropic Viruses

ParameterValue (nM)Cell TypeDescription
Mean EC₅₀1.1Human PBMCsConcentration required to inhibit 50% of replication of CCR5-using HIV-1 clinical isolates.[8]
Mean EC₉₀13Human PBMCsConcentration required to inhibit 90% of replication of CCR5-using HIV-1 clinical isolates.[8][9]

Table 3: Cytotoxicity of TAK-220

ParameterValue (nM)Cell TypeDescription
CC₅₀>10,000Uninfected PBMCsConcentration that reduces the viability of uninfected cells by 50%. No toxicity was observed at concentrations up to 100 nM.[10]

Signaling Pathways and Experimental Workflows

HIV-1 Entry via CCR5 and Inhibition by Antagonists

The following diagram illustrates the mechanism of HIV-1 entry into a host cell and the point of intervention for CCR5 antagonists like TAK-220.

HIV_Entry_Pathway cluster_host_cell Host Cell Membrane cluster_virus HIV-1 Virion cluster_antagonist CD4 CD4 Receptor CCR5 CCR5 Co-Receptor gp120 gp120 CD4->gp120 2. Conformational     Change in gp120 Fusion Membrane Fusion gp41 gp41 CCR5->gp41 4. gp41 Unfolds Entry Viral Entry Fusion->Entry 6. Viral Core Entry gp120->CD4 1. Binding gp120->CCR5 gp41->Fusion 5. Insertion into    Host Membrane TAK220 TAK-220 (CCR5 Antagonist) TAK220->CCR5 Inhibition

Caption: HIV-1 entry pathway and the inhibitory action of a CCR5 antagonist.

Experimental Workflow: Evaluating a CCR5 Antagonist

The diagram below outlines the typical experimental workflow for characterizing a novel CCR5 antagonist.

Experimental_Workflow start Start: Novel Compound (e.g., Piperidine-4-carboxamide derivative) binding_assay CCR5 Binding Assay (Determine IC₅₀) start->binding_assay cytotoxicity_assay Cytotoxicity Assay (Determine CC₅₀) start->cytotoxicity_assay fusion_assay Cell-Cell Fusion Assay (Determine IC₅₀) binding_assay->fusion_assay antiviral_assay HIV-1 Replication Assay (Determine EC₅₀) fusion_assay->antiviral_assay selectivity_index Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) antiviral_assay->selectivity_index cytotoxicity_assay->selectivity_index end End: Characterized CCR5 Antagonist selectivity_index->end

Caption: Workflow for the in vitro characterization of a CCR5 antagonist.

Experimental Protocols

Protocol 1: CCR5 Receptor Binding Assay

This assay quantifies the ability of a test compound to inhibit the binding of a radiolabeled chemokine (e.g., ¹²⁵I-RANTES) to cells expressing the CCR5 receptor.

Materials:

  • Cells: CHO/CCR5 cells (Chinese Hamster Ovary cells stably expressing human CCR5).

  • Radioligand: ¹²⁵I-RANTES.

  • Test Compound: TAK-220 or other piperidine-4-carboxamide derivatives.

  • Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: Binding buffer with 0.5 M NaCl.

  • 96-well filter plates and a cell harvester.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound dilution, and 50 µL of ¹²⁵I-RANTES (final concentration ~0.1 nM).

  • Add 50 µL of CHO/CCR5 cell suspension (approximately 2 x 10⁵ cells) to each well.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Harvest the contents of the plate onto a filter mat using a cell harvester.

  • Wash the filter mat three times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no compound). Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: HIV-1 Replication Assay (Single-Cycle)

This assay measures the inhibition of a single round of HIV-1 infection using a reporter virus.

Materials:

  • Cells: TZM-bl reporter cell line (HeLa cells expressing CD4, CCR5, and CXCR4, with an integrated Tat-responsive luciferase reporter gene).

  • Virus: R5-tropic HIV-1 pseudovirus (e.g., NL4-3 Env-pseudotyped with an R5 envelope).

  • Test Compound: TAK-220.

  • Culture Medium: DMEM supplemented with 10% FBS, penicillin, and streptomycin.

  • 96-well culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Pre-incubate the cells with the diluted compound for 1 hour at 37°C.

  • Add a standardized amount of R5-tropic HIV-1 pseudovirus to each well.

  • Incubate the plate for 48 hours at 37°C.

  • Remove the culture medium and lyse the cells according to the luciferase kit manufacturer's instructions.

  • Add luciferase substrate to each well and measure the luminescence.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control (no compound). Determine the EC₅₀ value from the resulting dose-response curve.[11]

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the test compound on the metabolic activity of host cells to determine its cytotoxicity.[1][7]

Materials:

  • Cells: Peripheral Blood Mononuclear Cells (PBMCs) or the same cell line used in the antiviral assay.

  • Test Compound: TAK-220.

  • Culture Medium.

  • 96-well culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at the same density as in the antiviral assay.

  • Add serial dilutions of the test compound to the wells. Include a "cells only" control (no compound).

  • Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Determine the CC₅₀ value by plotting cell viability against the log of the compound concentration.[12]

References

Application Notes and Protocols for in vivo Studies of N,N-dimethylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is a notable lack of publicly available in vivo research data specifically for N,N-dimethylpiperidine-4-carboxamide hydrochloride. The following application notes and protocols are presented as a representative framework based on studies of structurally related piperidine-4-carboxamide derivatives. The experimental designs and potential mechanisms are extrapolated from this related literature and should be considered hypothetical until validated by direct experimental evidence for N,N-dimethylpiperidine-4-carboxamide hydrochloride.

Introduction

Piperidine-4-carboxamide derivatives have shown a range of biological activities in preclinical studies, including analgesic and dopamine reuptake inhibition properties.[1] This document provides a detailed guide for the in vivo evaluation of N,N-dimethylpiperidine-4-carboxamide hydrochloride as a potential analgesic agent in rodent models. The protocols outlined below are standard methods for assessing the efficacy of novel compounds in pain research.

Hypothetical Application: Analgesic Agent

Based on the pharmacological profile of related compounds, N,N-dimethylpiperidine-4-carboxamide hydrochloride is hypothesized to possess analgesic properties. The following protocols are designed to test this hypothesis in established mouse models of pain.

Experimental Protocols

Animals
  • Species: Male Swiss albino mice.

  • Weight: 20-30 g.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and free access to food and water.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the commencement of experiments.

Compound Preparation and Administration
  • Vehicle: The compound can be dissolved in a suitable vehicle, such as sterile saline or a 5% Tween 80 solution.

  • Administration: Administration is typically performed via intraperitoneal (i.p.) injection.

  • Dose Groups:

    • Vehicle Control

    • Positive Control (e.g., Morphine, 3 mg/kg, i.p.)

    • Test Compound (e.g., 10, 25, 50 mg/kg, i.p.)

Assessment of Central Analgesic Activity: Tail-Flick Test

This test measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus, which is indicative of a centrally mediated analgesic effect.[2]

  • Apparatus: Tail-flick analgesia meter.

  • Procedure:

    • Gently restrain the mouse, allowing the tail to be exposed.

    • Apply a focused beam of light to the medial portion of the tail.

    • Record the time taken for the mouse to flick its tail away from the heat source. This is the baseline latency.

    • A cut-off time of 10-15 seconds should be established to prevent tissue damage.

    • Administer the test compound, positive control, or vehicle.

    • Measure the tail-flick latency at predetermined time points post-administration (e.g., 30, 60, 90, and 120 minutes).

Assessment of Central Analgesic Activity: Hot Plate Test

This test assesses the response to a thermal stimulus applied to the paws and is also a measure of central analgesia.[3][4]

  • Apparatus: Hot plate analgesiometer set to a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Gently place the mouse on the heated surface of the hot plate.

    • Start a timer and observe the mouse for nocifensive behaviors such as paw licking, shaking, or jumping.[4]

    • Record the time until the first nocifensive behavior is observed. This is the baseline latency.

    • A cut-off time of 30 seconds is typically used to avoid tissue damage.

    • Administer the test compound, positive control, or vehicle.

    • Measure the hot plate latency at predetermined time points post-administration.

Data Presentation

Hypothetical Quantitative Data: Tail-Flick Test

The following table presents a hypothetical data set for the analgesic effect of N,N-dimethylpiperidine-4-carboxamide hydrochloride in the tail-flick test.

Treatment GroupDose (mg/kg, i.p.)NMean Latency (seconds) ± SEM
30 min
Vehicle-82.5 ± 0.3
Morphine387.8 ± 0.6
Test Compound1083.1 ± 0.4
Test Compound2584.5 ± 0.5
Test Compound5086.2 ± 0.7
p < 0.05 compared to vehicle control.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization (Swiss Albino Mice) baseline Baseline Latency Measurement (Tail-Flick or Hot Plate Test) animal_acclimatization->baseline compound_prep Compound Preparation (Vehicle, Positive Control, Test Compound) administration Compound Administration (Intraperitoneal Injection) compound_prep->administration baseline->administration post_treatment Post-Treatment Latency Measurement (Multiple Time Points) administration->post_treatment data_collection Data Collection and Tabulation post_treatment->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis results Results Interpretation stat_analysis->results

In vivo Analgesic Activity Assessment Workflow.

Hypothetical Signaling Pathway: Opioid Receptor Modulation

Given that some piperidine derivatives exert their analgesic effects via opioid receptors, a potential mechanism for N,N-dimethylpiperidine-4-carboxamide hydrochloride could involve the modulation of this pathway.[5]

G compound N,N-dimethylpiperidine-4- carboxamide hydrochloride receptor Opioid Receptor (e.g., MOR) compound->receptor Binds to g_protein Gi/o Protein Activation receptor->g_protein Activates adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Modulation of Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel Modulates camp Decreased cAMP adenylyl_cyclase->camp neuronal_activity Decreased Neuronal Excitability camp->neuronal_activity Leads to ion_channel->neuronal_activity Leads to analgesia Analgesia neuronal_activity->analgesia

Hypothetical Opioid Receptor Signaling Pathway.

Hypothetical Signaling Pathway: Dopamine Reuptake Inhibition

An alternative or complementary mechanism could be the inhibition of the dopamine transporter (DAT), leading to increased dopaminergic signaling, which can modulate pain perception.[1]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_release Dopamine Release dopamine Dopamine dopamine_release->dopamine dat Dopamine Transporter (DAT) dopamine->dat Reuptake d_receptors Dopamine Receptors dopamine->d_receptors downstream_signaling Downstream Signaling d_receptors->downstream_signaling pain_modulation Pain Modulation downstream_signaling->pain_modulation compound N,N-dimethylpiperidine-4- carboxamide hydrochloride compound->dat Inhibits

Hypothetical Dopamine Reuptake Inhibition Mechanism.

References

Application Notes and Protocols for N,N-dimethylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a synthetic organic compound belonging to the piperidine class of molecules. Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. This molecule's structure, featuring a piperidine ring with a dimethylcarboxamide group at the 4-position, makes it a valuable building block in organic synthesis and a candidate for screening in drug discovery programs. Its hydrochloride salt form generally confers improved solubility in aqueous solutions, facilitating its use in biological assays.

The piperidine-4-carboxamide moiety has been identified in compounds investigated for a range of biological activities, including as inhibitors of enzymes such as secretory glutaminyl cyclase (sQC), which is implicated in the pathology of Alzheimer's disease, and as antagonists of receptors like the C-C chemokine receptor type 5 (CCR5), a target in HIV therapy.[1][2] Therefore, N,N-dimethylpiperidine-4-carboxamide hydrochloride is of significant interest to researchers exploring novel therapeutics for neurodegenerative diseases, viral infections, and other conditions.

These application notes provide an overview of the potential applications of N,N-dimethylpiperidine-4-carboxamide hydrochloride, along with adapted protocols for its synthesis and use in common in vitro assays.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-dimethylpiperidine-4-carboxamide and its hydrochloride salt is presented in the table below.

PropertyValueReference
Chemical Formula C₈H₁₇ClN₂O[3]
Molecular Weight 192.68 g/mol [3]
CAS Number 6270-42-4[3]
Appearance White crystalline solid[3]
Melting Point 145-146 °C[4]
Solubility Soluble in water[1]

Potential Applications and Working Concentrations

While specific experimental data for N,N-dimethylpiperidine-4-carboxamide hydrochloride is limited in publicly available literature, the broader class of piperidine-4-carboxamide derivatives has shown activity in several therapeutic areas. The following table summarizes potential applications and suggested starting concentrations for in vitro assays, extrapolated from studies on analogous compounds. It is strongly recommended that researchers perform dose-response experiments to determine the optimal concentration for their specific experimental setup.

Application AreaTarget/AssaySuggested Starting Concentration RangeNotesReference
Neurodegenerative Diseases Secretory Glutaminyl Cyclase (sQC) Inhibition Assay1 µM - 100 µMA compound with a piperidine-4-carboxamide moiety showed an IC₅₀ of 34 µM for sQC inhibition.[1]
HIV Research CCR5 Antagonist (e.g., Membrane Fusion Assay)1 nM - 1 µMPiperidine-4-carboxamide derivatives have demonstrated potent CCR5 antagonism with IC₅₀ and EC₅₀ values in the low nanomolar range.[2]
Oncology Cytotoxicity/Cell Viability Assay (e.g., MTT Assay)0.1 µM - 100 µMGeneral starting range for screening novel compounds for cytotoxic effects against cancer cell lines.[4]
General Drug Discovery Target-based Screening Assays1 µM - 50 µMA common concentration range for initial screening of compound libraries against specific biological targets.

Experimental Protocols

The following protocols are adapted from established methodologies for similar compounds and provide a starting point for researchers working with N,N-dimethylpiperidine-4-carboxamide hydrochloride.

Protocol 1: Synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride

This protocol is adapted from the synthesis of N,N-dimethylpiperidin-4-amine via reductive amination.[5]

Workflow for Synthesis

G start Start with 4-Piperidinecarboxylic acid esterification Esterification (e.g., with SOCl₂ in Methanol) start->esterification amide_formation Amide Formation (with Dimethylamine) esterification->amide_formation hydrochloride_salt Hydrochloride Salt Formation (with HCl in ether) amide_formation->hydrochloride_salt product N,N-dimethylpiperidine-4-carboxamide hydrochloride hydrochloride_salt->product

Figure 1: General workflow for the synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

Materials:

  • 4-Piperidinecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Dimethylamine solution (e.g., 2 M in THF)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (e.g., 2 M in diethyl ether)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Esterification:

    • Suspend 4-piperidinecarboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise.

    • Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

    • Remove the solvent under reduced pressure to obtain the methyl ester as a hydrochloride salt.

  • Amide Formation:

    • Dissolve the methyl ester hydrochloride salt in anhydrous DCM.

    • Cool the solution in an ice bath.

    • Add triethylamine (2.5 equivalents) to neutralize the hydrochloride salt.

    • Slowly add dimethylamine solution (1.5 equivalents).

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N,N-dimethylpiperidine-4-carboxamide.

  • Hydrochloride Salt Formation:

    • Dissolve the crude amide in a minimal amount of anhydrous DCM or diethyl ether.

    • Slowly add a solution of HCl in diethyl ether (1.1 equivalents) while stirring.

    • A precipitate of N,N-dimethylpiperidine-4-carboxamide hydrochloride should form.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: In Vitro Secretory Glutaminyl Cyclase (sQC) Inhibition Assay

This protocol is a general guide for a fluorometric assay to determine the inhibitory activity of N,N-dimethylpiperidine-4-carboxamide hydrochloride against sQC.

Workflow for sQC Inhibition Assay

G prepare_reagents Prepare Reagents: sQC enzyme, substrate, inhibitor dilutions add_to_plate Add enzyme, inhibitor, and buffer to 96-well plate prepare_reagents->add_to_plate pre_incubation Pre-incubate add_to_plate->pre_incubation initiate_reaction Initiate reaction by adding substrate pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation measure_fluorescence Measure fluorescence (e.g., Ex/Em = 380/460 nm) incubation->measure_fluorescence data_analysis Data Analysis: Calculate % inhibition and IC₅₀ measure_fluorescence->data_analysis

Figure 2: Workflow for a fluorometric sQC inhibition assay.

Materials:

  • Recombinant human sQC enzyme

  • sQC substrate (e.g., H-Gln-β-naphthylamide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • N,N-dimethylpiperidine-4-carboxamide hydrochloride (test compound)

  • Known sQC inhibitor (positive control)

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of N,N-dimethylpiperidine-4-carboxamide hydrochloride in DMSO (e.g., 10 mM).

    • Perform serial dilutions in assay buffer to achieve the desired final concentrations (e.g., from 100 µM to 0.1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Diluted test compound or control (DMSO for negative control, known inhibitor for positive control)

      • sQC enzyme solution

    • The final volume in each well should be consistent (e.g., 50 µL).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the sQC substrate to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the substrate used (e.g., Ex/Em = 380/460 nm for H-Gln-β-naphthylamide).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of N,N-dimethylpiperidine-4-carboxamide hydrochloride on a chosen cell line.[6]

Workflow for MTT Assay

G seed_cells Seed cells in a 96-well plate cell_adherence Allow cells to adhere (24 hours) seed_cells->cell_adherence treat_cells Treat cells with serial dilutions of the compound cell_adherence->treat_cells incubation Incubate for 24-72 hours treat_cells->incubation add_mtt Add MTT reagent incubation->add_mtt formazan_formation Incubate for 2-4 hours (formazan formation) add_mtt->formazan_formation solubilize Add solubilization buffer (e.g., DMSO or SDS) formazan_formation->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability and determine IC₅₀ read_absorbance->calculate_viability

Figure 3: Experimental workflow for assessing cell viability using the MTT assay.

Materials:

  • Selected cancer or normal cell line

  • Complete cell culture medium

  • N,N-dimethylpiperidine-4-carboxamide hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells and adjust the cell density in complete medium.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N,N-dimethylpiperidine-4-carboxamide hydrochloride in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only (e.g., medium with a small percentage of saline) and untreated controls.

  • Incubation:

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Incubation:

    • Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Safety Precautions

N,N-dimethylpiperidine-4-carboxamide hydrochloride is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols for N,N-dimethylpiperidine-4-carboxamide hydrochloride in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[1] N,N-dimethylpiperidine-4-carboxamide hydrochloride is a small molecule belonging to the piperidine carboxamide class of compounds. Derivatives of this scaffold have been identified as potent inhibitors of various protein kinases, suggesting its potential as a tool for studying kinase biology and as a starting point for drug discovery efforts.[2][3][4]

These application notes provide a detailed overview and protocols for utilizing N,N-dimethylpiperidine-4-carboxamide hydrochloride in in vitro kinase inhibition assays. The provided methodologies and data presentation formats will guide researchers in evaluating the potency and selectivity of this compound against specific kinase targets.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of N,N-dimethylpiperidine-4-carboxamide hydrochloride can be quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of protein kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Below is a sample table illustrating how to present such data.

Kinase TargetN,N-dimethylpiperidine-4-carboxamide hydrochloride IC50 (µM)Staurosporine IC50 (µM) (Control)
Kinase A1.50.005
Kinase B25.00.010
Kinase C>1000.020
Akt10.80.015
ROCK25.20.006

Table 1: Hypothetical inhibitory activity of N,N-dimethylpiperidine-4-carboxamide hydrochloride against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.[1]

Experimental Protocols

A variety of methods are available for conducting kinase inhibition assays, including radiometric, fluorescence-based, and luminescence-based formats.[5][6] The following protocol details a common and robust luminescence-based in vitro kinase activity assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[1]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

1. Objective:

To determine the half-maximal inhibitory concentration (IC50) of N,N-dimethylpiperidine-4-carboxamide hydrochloride against a specific protein kinase.

2. Materials:

  • N,N-dimethylpiperidine-4-carboxamide hydrochloride

  • Kinase of interest (e.g., Akt1)

  • Kinase substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

3. Compound Preparation:

  • Prepare a 10 mM stock solution of N,N-dimethylpiperidine-4-carboxamide hydrochloride in 100% DMSO.

  • Create a serial dilution series of the compound in DMSO. For a typical 10-point dose-response curve, a 3-fold serial dilution starting from 1 mM is recommended.

4. Kinase Reaction:

  • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be empirically determined.

  • In a 96-well plate, add 2.5 µL of the serially diluted N,N-dimethylpiperidine-4-carboxamide hydrochloride or DMSO control to each well.[1]

  • Add 2.5 µL of the kinase to each well.

  • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.[1]

5. ADP Detection:

  • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[1]

  • Add 20 µL of Kinase Detection Reagent to each well.

  • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[1]

6. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Signaling Pathway

Many piperidine carboxamide derivatives have been shown to target kinases within the PI3K/Akt signaling pathway.[2][3] This pathway is a critical regulator of cell survival, proliferation, and growth.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt->Downstream phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: PI3K/Akt Signaling Pathway.

Experimental Workflow

The workflow for the in vitro kinase inhibition assay can be visualized to provide a clear, step-by-step overview of the process.

Kinase_Assay_Workflow A Compound Dilution (N,N-dimethylpiperidine-4-carboxamide hydrochloride) B Add Compound/DMSO to Plate A->B C Add Kinase Enzyme B->C D Pre-incubation (10 min @ RT) C->D E Initiate Reaction (Add Substrate/ATP) D->E F Kinase Reaction (60 min @ 30°C) E->F G Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) F->G H Incubation (40 min @ RT) G->H I Signal Generation (Add Kinase Detection Reagent) H->I J Incubation (30 min @ RT) I->J K Measure Luminescence J->K L Data Analysis (IC50 Determination) K->L

Caption: Luminescence-Based Kinase Assay Workflow.

Mechanism of Action: ATP-Competitive Inhibition

Most small molecule kinase inhibitors, likely including N,N-dimethylpiperidine-4-carboxamide hydrochloride, function by competing with ATP for binding to the active site of the kinase. This prevents the phosphorylation of the substrate.

ATP_Competition cluster_uninhibited Uninhibited Reaction cluster_inhibited Inhibited Reaction Kinase1 Kinase Active Site Product1 Phosphorylated Substrate Kinase1->Product1 phosphorylates ADP1 ADP Kinase1->ADP1 ATP1 ATP ATP1->Kinase1 binds Substrate1 Substrate Substrate1->Kinase1 binds Kinase2 Kinase Active Site Inhibitor Inhibitor (e.g., N,N-dimethylpiperidine- 4-carboxamide hydrochloride) Inhibitor->Kinase2 binds ATP2 ATP ATP2->Kinase2 blocked

Caption: ATP-Competitive Kinase Inhibition.

References

Application Notes and Protocols for the Quantitative Analysis of N,N-dimethylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N,N-dimethylpiperidine-4-carboxamide hydrochloride in pharmaceutical preparations. The protocols described are based on established analytical techniques for piperidine derivatives and are intended to serve as a comprehensive guide for method development and validation.

Introduction

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a piperidine derivative of interest in pharmaceutical development.[1][2] Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This document outlines two primary analytical approaches for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.[3] HPLC is a versatile technique suitable for non-volatile compounds, while GC-MS offers high sensitivity and selectivity for volatile or derivatized analytes.[3][4]

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method is proposed for the quantification of N,N-dimethylpiperidine-4-carboxamide hydrochloride. Due to the lack of a strong UV chromophore in the molecule, a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) is recommended for sensitive detection. Alternatively, derivatization with a UV-active agent can be employed for use with a standard UV detector.[5]

Experimental Protocol: HPLC

This protocol is a starting point and may require optimization for specific sample matrices.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (CAD, ELSD, or MS).

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C[5]
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)

Sample Preparation:

  • Prepare a stock solution of N,N-dimethylpiperidine-4-carboxamide hydrochloride in the initial mobile phase composition (95% A: 5% B) at a concentration of 1 mg/mL.

  • Prepare a series of working standards by serially diluting the stock solution to the desired concentration range for calibration.

  • For formulated products, accurately weigh a portion of the homogenized sample, dissolve it in the initial mobile phase, sonicate to ensure complete dissolution, and dilute to a known volume.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[5]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance data for the proposed HPLC method. This data should be confirmed through method validation.

ParameterExpected Value
Retention Time 4.5 - 6.5 min
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.3 - 1.5 µg/mL
Linearity (r²) > 0.995
Recovery 98 - 102%
Precision (%RSD) < 2.0%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique for the quantification of volatile and semi-volatile compounds. For N,N-dimethylpiperidine-4-carboxamide hydrochloride, which has limited volatility, derivatization may be necessary to improve its chromatographic properties.[3]

Experimental Protocol: GC-MS

This protocol provides a general guideline for GC-MS analysis and will require optimization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Conditions
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Sample Preparation and Derivatization:

  • Prepare a stock solution of N,N-dimethylpiperidine-4-carboxamide hydrochloride in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution.

  • For derivatization, evaporate a known volume of the sample or standard to dryness under a stream of nitrogen.

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat to 70 °C for 30 minutes to form the trimethylsilyl derivative.

  • After cooling, the sample is ready for injection.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected quantitative performance of the proposed GC-MS method.

ParameterExpected Value
Retention Time 8 - 12 min (of the derivative)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL
Linearity (r²) > 0.998
Recovery 95 - 105%
Precision (%RSD) < 5.0%

Experimental Workflows

The following diagrams illustrate the general workflows for the HPLC and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start with Sample weigh Weighing start->weigh dissolve Dissolution & Sonication weigh->dissolve dilute Dilution dissolve->dilute filter Filtration (0.45 µm) dilute->filter inject Injection into HPLC filter->inject separate Chromatographic Separation inject->separate detect Detection (CAD/MS) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Reporting quantify->report

Caption: General workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start with Sample dissolve Dissolution start->dissolve evaporate Evaporation dissolve->evaporate derivatize Derivatization evaporate->derivatize inject Injection into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration (SIM) detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Reporting quantify->report

Caption: General workflow for GC-MS analysis.

References

Advanced Analytical Strategies for N,N-dimethylpiperidine-4-carboxamide hydrochloride: HPLC and GC-MS Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In response to the growing need for robust analytical methods in pharmaceutical development, this document provides detailed application notes and protocols for the analysis of N,N-dimethylpiperidine-4-carboxamide hydrochloride. The following methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to guide researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification and identification of this compound.

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a polar molecule, and its analysis presents unique challenges that are addressed by the proposed methods. These notes offer comprehensive starting points for method development and validation, crucial for ensuring drug purity, stability, and for conducting pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) Method

The inherent polarity of N,N-dimethylpiperidine-4-carboxamide hydrochloride can lead to poor retention on traditional reversed-phase columns. Therefore, two primary HPLC strategies are presented: Hydrophilic Interaction Chromatography (HILIC) and Reversed-Phase Chromatography with a polar-modified column.

1.1. Application Note: HPLC Analysis

HILIC is an excellent alternative for retaining and separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which facilitates the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[1][2] For compounds like N,N-dimethylpiperidine-4-carboxamide hydrochloride, this results in improved retention and peak shape.

Alternatively, a polar-embedded or polar-endcapped reversed-phase column can be employed. These columns are designed to provide better retention of polar analytes and are more stable in highly aqueous mobile phases compared to standard C18 columns. The addition of an acidic modifier to the mobile phase is crucial for obtaining symmetrical peaks by minimizing interactions with residual silanols on the stationary phase.

Due to the lack of a strong chromophore in the target molecule, detection can be achieved using a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). If a UV detector is to be used, derivatization with a UV-active agent would be necessary.

1.2. Experimental Protocol: Proposed HILIC-CAD Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • Sample Preparation:

    • Prepare a stock solution of N,N-dimethylpiperidine-4-carboxamide hydrochloride in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • Prepare working standards and quality control samples by serial dilution of the stock solution with the same diluent.

    • For samples in complex matrices, a protein precipitation or solid-phase extraction may be necessary.

  • Chromatographic Conditions:

    • Column: A HILIC column with an amide or amino stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm).[3][4]

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 95
      10.0 70
      10.1 95

      | 15.0 | 95 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • CAD Settings: Nitrogen gas pressure at 35 psi, data acquisition rate of 10 Hz.

1.3. Hypothetical Quantitative Data Summary: HPLC

The following table summarizes the expected performance characteristics of the proposed HPLC method. These values are hypothetical and should be confirmed during method validation.

ParameterExpected Value
Retention Time4 - 8 min
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 - 0.2 µg/mL
Limit of Quantitation (LOQ)0.15 - 0.6 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Direct analysis of N,N-dimethylpiperidine-4-carboxamide hydrochloride by GC-MS is challenging due to its low volatility and the presence of a polar tertiary amine and a carboxamide group, which can lead to poor peak shape and thermal degradation. Therefore, a derivatization step is highly recommended to improve its chromatographic properties.

2.1. Application Note: GC-MS Analysis

Derivatization is a key step in the GC-MS analysis of polar compounds containing active hydrogens or polar functional groups. For N,N-dimethylpiperidine-4-carboxamide, silylation is a suitable approach. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the secondary amine of the piperidine ring (after deprotonation of the hydrochloride salt) and potentially interact with the amide group, increasing volatility and thermal stability. This leads to improved peak shape and sensitivity.

The mass spectrometer provides high selectivity and allows for structural confirmation of the analyte. The analysis should be performed in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification to achieve the best sensitivity.

2.2. Experimental Protocol: Proposed GC-MS Method with Derivatization

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation and Derivatization:

    • Accurately weigh about 1 mg of the N,N-dimethylpiperidine-4-carboxamide hydrochloride standard or sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 500 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan from m/z 50-450 for identification and SIM mode for quantification (specific ions to be determined from the full scan spectrum of the derivatized analyte).

2.3. Hypothetical Quantitative Data Summary: GC-MS

The following table presents hypothetical performance data for the proposed GC-MS method. These values should be experimentally verified.

ParameterExpected Value
Retention Time of Derivative10 - 15 min
Linearity (r²)> 0.998
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.15 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Visualizations

To further clarify the proposed analytical processes, the following diagrams illustrate the general workflow and the key parameters for method validation.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection Sample_Preparation Sample Preparation (Dilution, Extraction) Sample_Collection->Sample_Preparation Derivatization Derivatization (e.g., Silylation) Sample_Preparation->Derivatization For GC-MS Injection Injection Sample_Preparation->Injection For HPLC Derivatization->Injection Chromatographic_Separation Chromatographic Separation (HPLC or GC) Injection->Chromatographic_Separation Detection Detection (CAD or MS) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

General analytical workflow for the analysis of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

Method_Validation Method Analytical Method Validation Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Limit of Detection Method->LOD LOQ Limit of Quantitation Method->LOQ Robustness Robustness Method->Robustness Stability Solution Stability Method->Stability Linearity->LOD Linearity->LOQ

Key parameters for the validation of analytical methods.

These application notes provide a solid foundation for the development of reliable analytical methods for N,N-dimethylpiperidine-4-carboxamide hydrochloride. It is imperative that any method based on these recommendations be fully validated according to the appropriate regulatory guidelines to ensure its suitability for its intended purpose.

References

Application Notes and Protocols for High-Throughput Screening of N,N-dimethylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a small molecule belonging to the piperidine carboxamide class of compounds. This class has garnered significant interest in drug discovery, with members demonstrating activity as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is a key integrator of pain and noxious stimuli, including heat, capsaicin, and acidic conditions. Its role in pain pathways makes it an attractive therapeutic target for the development of novel analgesics.

High-throughput screening (HTS) is a critical tool in early-stage drug discovery for identifying novel modulators of therapeutic targets from large compound libraries. This document provides detailed application notes and protocols for the use of N,N-dimethylpiperidine-4-carboxamide hydrochloride in a high-throughput screening campaign targeting the TRPV1 receptor. The primary assay described is a cell-based fluorescent calcium influx assay, a robust and widely used method for screening TRPV1 modulators.

Chemical Properties of N,N-dimethylpiperidine-4-carboxamide hydrochloride

A summary of the key chemical properties for N,N-dimethylpiperidine-4-carboxamide hydrochloride is provided in the table below.

PropertyValue
Chemical Name N,N-dimethylpiperidine-4-carboxamide hydrochloride
CAS Number 6270-42-4
Molecular Formula C8H17ClN2O
Molecular Weight 192.68 g/mol
Appearance White crystalline solid
Melting Point 145-146 °C
Boiling Point 304.2 °C at 760 mmHg
Flash Point 137.8 °C

High-Throughput Screening for TRPV1 Antagonists

The primary HTS assay for identifying antagonists of the TRPV1 channel is a functional cell-based assay that measures changes in intracellular calcium concentration ([Ca2+]i). The assay utilizes a cell line stably expressing human TRPV1 (e.g., HEK293-hTRPV1). Activation of the TRPV1 channel by an agonist, such as capsaicin, leads to an influx of extracellular calcium, causing a rapid increase in intracellular calcium levels. This increase is detected by a calcium-sensitive fluorescent dye, like Fluo-4 AM. Potential antagonists are identified by their ability to inhibit the capsaicin-induced calcium influx.

Signaling Pathway of TRPV1 Activation

The activation of the TRPV1 channel by capsaicin initiates a signaling cascade that results in the generation of a fluorescent signal in the assay.

TRPV1_Signaling_Pathway Capsaicin Capsaicin (Agonist) TRPV1 TRPV1 Channel Capsaicin->TRPV1 Ca_ion Ca²⁺ TRPV1->Ca_ion Fluo4 Fluo-4 Ca_ion->Fluo4 Binds to Fluorescence Fluorescence Signal Fluo4->Fluorescence Generates

TRPV1 Signaling Pathway

Experimental Workflow for High-Throughput Screening

The HTS workflow is designed for efficiency and automation, moving from initial screening of a large compound library to hit confirmation and characterization.

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Hit Confirmation Cell_Culture HEK293-hTRPV1 Cell Culture Plate_Seeding Seed Cells in 384-well Plates Cell_Culture->Plate_Seeding Dye_Loading Load Cells with Fluo-4 AM Plate_Seeding->Dye_Loading Compound_Addition Add Test Compounds & N,N-dimethylpiperidine-4-carboxamide hydrochloride Dye_Loading->Compound_Addition Agonist_Addition Add Capsaicin (Agonist) Compound_Addition->Agonist_Addition Fluorescence_Reading Measure Fluorescence Signal Agonist_Addition->Fluorescence_Reading Data_Normalization Normalize Data & Calculate % Inhibition Fluorescence_Reading->Data_Normalization Hit_Identification Identify Primary Hits Data_Normalization->Hit_Identification Dose_Response Dose-Response Curve & IC₅₀ Determination Hit_Identification->Dose_Response Hit_Confirmation Confirm Hits Dose_Response->Hit_Confirmation

HTS Workflow for TRPV1 Antagonists

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293 cell line stably expressing human TRPV1 (HEK293-hTRPV1).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well black-walled, clear-bottom microplates.

  • Compound: N,N-dimethylpiperidine-4-carboxamide hydrochloride (stock solution in DMSO).

  • Agonist: Capsaicin (stock solution in DMSO).

  • Positive Control: A known TRPV1 antagonist (e.g., Capsazepine).

  • Fluorescent Dye: Fluo-4 AM (stock solution in DMSO).

  • Reagents: Pluronic F-127, Probenecid, Hanks' Balanced Salt Solution (HBSS), DMSO.

Assay Protocol: Calcium Flux Assay
  • Cell Preparation:

    • Culture HEK293-hTRPV1 cells in a T75 flask until they reach 80-90% confluency.

    • On the day before the assay, harvest the cells and seed them into 384-well plates at a density of 15,000 cells per well in 25 µL of culture medium.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading buffer by diluting the Fluo-4 AM stock to a final concentration of 2 µM in HBSS containing 0.02% Pluronic F-127 and 2.5 mM Probenecid.

    • Carefully remove the culture medium from the cell plates.

    • Add 20 µL of the Fluo-4 AM loading buffer to each well.

    • Incubate the plates at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Prepare a compound plate by diluting N,N-dimethylpiperidine-4-carboxamide hydrochloride, positive controls, and library compounds in HBSS to a 4X final concentration. The final DMSO concentration should not exceed 0.5%.

    • Add 10 µL of the diluted compounds to the corresponding wells of the cell plate.

    • Incubate the plates at room temperature for 20 minutes.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare a 4X solution of capsaicin in HBSS at a concentration that elicits an 80% maximal response (EC80).

    • Place the cell plate in a fluorescence plate reader (e.g., FLIPR Tetra or equivalent) capable of kinetic reading and automated liquid handling.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the capsaicin solution to each well.

    • Continue to measure the fluorescence intensity (Excitation: 488 nm, Emission: 525 nm) every second for at least 2 minutes.

Data Presentation and Analysis

Primary Screen Data Analysis

The primary screen identifies compounds that significantly inhibit the capsaicin-induced calcium influx.

  • Data Normalization: The raw fluorescence data is normalized to the baseline reading for each well.

  • Percentage Inhibition Calculation: The percentage inhibition for each test compound is calculated using the following formula:

    % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

    • Signal_Compound: Fluorescence signal in the presence of the test compound.

    • Signal_Negative: Fluorescence signal of the negative control (DMSO vehicle).

    • Signal_Positive: Fluorescence signal of the positive control (capsaicin alone).

  • Hit Identification: Compounds that exhibit a percentage inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.

Dose-Response and IC50 Determination

Primary hits are further characterized by generating dose-response curves to determine their potency (IC50 value).

  • Serial Dilution: Prepare serial dilutions of the hit compounds.

  • Assay Performance: Perform the calcium flux assay with the different concentrations of the hit compounds.

  • Curve Fitting: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Representative Quantitative Data

While specific HTS data for N,N-dimethylpiperidine-4-carboxamide hydrochloride is not publicly available, data from a study on a series of piperidine carboxamide TRPV1 antagonists can be used as a reference.[1]

Compound (Analog)StructureFunctional Potency (IC50, nM)
Analog 1[Insert representative structure of a potent piperidine carboxamide from literature]90
Analog 2[Insert representative structure of a moderately potent piperidine carboxamide from literature]150
Analog 3[Insert representative structure of a less potent piperidine carboxamide from literature]670

Note: The structures and IC50 values are representative examples from the literature for illustrative purposes.

Quality Control in HTS

Assay quality is monitored throughout the screening campaign to ensure the reliability of the data. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[2][3][4]

Z'-Factor Calculation:

Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

  • SD_Positive and SD_Negative: Standard deviations of the positive and negative controls.

  • Mean_Positive and Mean_Negative: Means of the positive and negative controls.

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

A Z'-factor consistently above 0.5 indicates a robust and reliable assay suitable for HTS.[4]

Conclusion

This document provides a comprehensive guide for utilizing N,N-dimethylpiperidine-4-carboxamide hydrochloride in a high-throughput screening campaign to identify novel TRPV1 antagonists. The detailed protocols for the calcium flux assay, along with data analysis procedures and quality control metrics, offer a robust framework for researchers in drug discovery. The provided information on the TRPV1 signaling pathway and HTS workflow, visualized through diagrams, facilitates a clear understanding of the experimental process. By following these guidelines, scientists can effectively screen and identify potential therapeutic leads targeting the TRPV1 channel.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare N,N-dimethylpiperidine-4-carboxamide?

A1: The most common synthetic routes start from piperidine-4-carboxylic acid (isonipecotic acid). The two main strategies involve:

  • Amide coupling: Direct coupling of piperidine-4-carboxylic acid with dimethylamine using a coupling reagent.

  • Acid chloride formation: Conversion of piperidine-4-carboxylic acid to its acid chloride, followed by reaction with dimethylamine.

Q2: The piperidine nitrogen is a secondary amine. Does it need to be protected during the synthesis?

A2: In many cases, N-protection of the piperidine is recommended to avoid side reactions, especially if harsh reagents are used for the amide coupling. The tert-butyloxycarbonyl (Boc) group is a common choice for protection. However, some methods allow for direct amidation without protection, particularly with milder coupling agents.

Q3: My purified N,N-dimethylpiperidine-4-carboxamide appears as a yellow oil, but it is expected to be a solid. What could be the reason?

A3: A yellow coloration in piperidine derivatives can be indicative of oxidation byproducts.[1] The oily appearance could be due to the presence of residual solvent or impurities that lower the melting point. It is also possible that the free base is an oil or a low-melting solid at room temperature. Conversion to the hydrochloride salt often yields a more stable and crystalline solid.[2]

Q4: I am having difficulty purifying the final hydrochloride salt. What are the recommended procedures?

A4: Purification of the hydrochloride salt can be challenging due to its polarity. Recrystallization is the most common method. Suitable solvent systems include ethanol/ether, methanol/ether, or isopropanol/ether. If recrystallization is ineffective, column chromatography on silica gel with a mobile phase containing a small percentage of a basic modifier like triethylamine (for the free base) or an acidic modifier for reverse-phase chromatography of the salt may be necessary.[2]

Troubleshooting Guides

Problem 1: Low Yield in Amide Coupling Reaction
Possible Cause Suggested Solution
Inefficient activation of the carboxylic acid. - Ensure the coupling reagent (e.g., HATU, HBTU, EDC) is fresh and has been stored correctly. - Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 equivalents). - Allow for a sufficient pre-activation time before adding the amine.
Side reaction of the coupling reagent. - In the case of carbodiimide reagents (EDC, DCC), the formation of N-acylurea byproduct can occur. Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction.
Incomplete reaction. - Monitor the reaction progress using TLC or LC-MS. - Increase the reaction time or temperature, but be mindful of potential side reactions and decomposition.
Loss of product during workup. - The product may have some water solubility. Minimize aqueous washes or perform back-extraction of the aqueous layers with an organic solvent. - Ensure the pH is appropriately adjusted during extraction to keep the product in the organic phase (for the free base).
Problem 2: Impurities in the Final Product
Possible Cause Suggested Solution
Unreacted starting materials. - Optimize the stoichiometry of the reactants. - Ensure the reaction goes to completion by monitoring with TLC or LC-MS.
Formation of N-acylurea byproduct (with carbodiimide coupling reagents). - Add HOBt or HOAt to the reaction mixture. - Purify by column chromatography. The N-acylurea is typically less polar than the desired amide.
Side reactions involving the piperidine nitrogen (if unprotected). - Use a milder coupling reagent. - Consider N-protection of the piperidine with a Boc group, which can be removed after the amide formation.
Oxidation of the piperidine nitrogen. - Store the compound under an inert atmosphere (nitrogen or argon) and protect it from light.[1] - Purification by distillation or chromatography may be required to remove colored impurities.[1]
Problem 3: Difficulty in Forming the Hydrochloride Salt
Possible Cause Suggested Solution
Residual base in the purified free base. - Ensure all the base used in the reaction or workup (e.g., triethylamine, DIPEA) is removed before attempting salt formation. This can be achieved by thorough washing and drying under high vacuum.
Incorrect solvent for precipitation. - The hydrochloride salt is typically insoluble in non-polar aprotic solvents like diethyl ether or hexane. Use a solution of HCl in a solvent in which the salt is insoluble. - If the salt oils out, try adding the HCl solution at a lower temperature or use a different solvent system for precipitation.
Hygroscopic nature of the salt. - Handle the hydrochloride salt in a dry environment (e.g., in a glove box or under a stream of dry nitrogen) to prevent absorption of atmospheric moisture.

Experimental Protocols

Protocol 1: Synthesis of N,N-dimethylpiperidine-4-carboxamide via Amide Coupling (HATU)
  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution. In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF and add it to the reaction mixture.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of dimethylamine in THF (2.0 M, 1.5 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of N,N-dimethylpiperidine-4-carboxamide via Acid Chloride
  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride. Co-evaporate with anhydrous toluene to ensure complete removal.

  • Amine Addition: Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C. Add a solution of dimethylamine (2.5 eq) in THF or as a gas bubbled through the solution, along with a non-nucleophilic base like triethylamine (2.5 eq).

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with water and proceed with an extractive workup and purification as described in Protocol 1.

Protocol 3: Formation of N,N-dimethylpiperidine-4-carboxamide hydrochloride
  • Dissolution: Dissolve the purified N,N-dimethylpiperidine-4-carboxamide free base in a minimal amount of a suitable solvent such as anhydrous diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2.0 M) dropwise with stirring until the precipitation of the hydrochloride salt is complete.

  • Isolation: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum.

Quantitative Data Summary

Parameter Amide Coupling (HATU) Acid Chloride Method
Typical Yield 70-90%60-80%
Reaction Time 2-4 hours3-5 hours
Purity after Chromatography >95%>95%

Visualizations

experimental_workflow cluster_synthesis Synthesis of N,N-dimethylpiperidine-4-carboxamide cluster_salt_formation Hydrochloride Salt Formation Start Start Amide Coupling Amide Coupling Start->Amide Coupling Method 1 Acid Chloride Formation Acid Chloride Formation Start->Acid Chloride Formation Method 2 Workup & Purification Workup & Purification Amide Coupling->Workup & Purification Reaction with Dimethylamine Reaction with Dimethylamine Acid Chloride Formation->Reaction with Dimethylamine Reaction with Dimethylamine->Workup & Purification Free Base Product Free Base Product Workup & Purification->Free Base Product Dissolution Dissolution Free Base Product->Dissolution Addition of HCl Addition of HCl Dissolution->Addition of HCl Precipitation & Isolation Precipitation & Isolation Addition of HCl->Precipitation & Isolation Final Product N,N-dimethylpiperidine- 4-carboxamide HCl Precipitation & Isolation->Final Product

Caption: Experimental workflow for the synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

troubleshooting_logic Start Problem Encountered Low Yield Low Yield Start->Low Yield Impure Product Impure Product Start->Impure Product Salt Formation Issue Salt Formation Issue Start->Salt Formation Issue Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Possible Cause Review Workup Review Workup Low Yield->Review Workup Possible Cause Check Reagents Check Reagents Low Yield->Check Reagents Possible Cause Analyze by TLC/LC-MS Analyze by TLC/LC-MS Impure Product->Analyze by TLC/LC-MS Adjust Solvent System Adjust Solvent System Salt Formation Issue->Adjust Solvent System Control Environment Moisture Control Salt Formation Issue->Control Environment Check Free Base Purity Check Free Base Purity Salt Formation Issue->Check Free Base Purity Identify Impurity Identify Impurity Select Purification Choose Purification Method Identify Impurity->Select Purification Analyze by TLC/LC-MS->Identify Impurity

Caption: Troubleshooting decision tree for the synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

References

Technical Support Center: Purification of N,N-dimethylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N,N-dimethylpiperidine-4-carboxamide hydrochloride from a reaction mixture. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure N,N-dimethylpiperidine-4-carboxamide hydrochloride?

Pure N,N-dimethylpiperidine-4-carboxamide hydrochloride is typically a white to off-white crystalline solid.[1] The reported melting point is in the range of 145-146 °C.[2] A broad melting point range for a purified sample may indicate the presence of impurities or residual solvent.

Q2: What are the likely impurities in a crude reaction mixture of N,N-dimethylpiperidine-4-carboxamide hydrochloride?

The synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride likely involves the coupling of piperidine-4-carboxylic acid (isonipecotic acid) with dimethylamine, followed by treatment with hydrochloric acid. Potential impurities include:

  • Unreacted Starting Materials: Isonipecotic acid and residual dimethylamine (or its salt).

  • Coupling Agent Byproducts: If a carbodiimide coupling agent such as DCC or EDC is used, the corresponding urea byproduct will be present.

  • Side-Reaction Products: Formation of N-acylurea is a possible side reaction when using carbodiimide coupling agents.[3]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., DMF, DCM, ethanol).

Q3: Which purification method is most suitable for N,N-dimethylpiperidine-4-carboxamide hydrochloride?

Recrystallization is the most common and effective method for purifying solid organic compounds like N,N-dimethylpiperidine-4-carboxamide hydrochloride.[4] Given its salt nature, it is expected to be soluble in polar solvents when hot and less soluble at colder temperatures, which is the principle behind recrystallization. For complex mixtures or to remove impurities with similar polarity, column chromatography may be considered.

Q4: What are some suitable solvents for the recrystallization of N,N-dimethylpiperidine-4-carboxamide hydrochloride?

  • Primary choice: Alcohols such as ethanol, methanol, or isopropanol.[1][4]

  • Solvent/Anti-solvent systems: A polar solvent in which the compound is soluble (like ethanol or methanol) can be combined with a less polar anti-solvent (like diethyl ether or acetone) to induce crystallization.[5]

A solvent screening should be performed with a small amount of crude material to identify the optimal solvent or solvent system. A good recrystallization solvent will dissolve the compound when hot but result in poor solubility at room temperature or below.

Troubleshooting Guides

Issue 1: The product "oils out" instead of crystallizing.

Symptom: Upon cooling the recrystallization solution, a liquid or oily layer separates instead of solid crystals. This is a common issue with the crystallization of amines and their salts.[6]

Potential CauseSuggested Solution
High concentration of impurities - Perform a pre-purification step, such as an acid-base extraction, to remove major impurities before recrystallization.- Wash the crude solid with a small amount of a cold solvent in which the product is sparingly soluble to remove some surface impurities.
Solution is too concentrated - Add a small amount of additional hot solvent to the oiled-out mixture and redissolve it by heating. Then, allow it to cool more slowly.
Cooling rate is too fast - Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Slow cooling promotes the formation of well-ordered crystals.[7]
Inappropriate solvent - Re-evaluate the choice of solvent. The solvent may be too good at dissolving the compound even at low temperatures, or it may be too nonpolar, causing the ionic compound to separate as a liquid. Try a different solvent or a solvent/anti-solvent system.
Issue 2: Low or no recovery of crystals after recrystallization.

Symptom: After cooling the solution and attempting to filter, very few or no crystals are obtained.

Potential CauseSuggested Solution
Too much solvent was used - If the solution is clear and no crystals have formed after cooling and scratching the flask, it is likely too dilute. Re-heat the solution to boil off some of the solvent, and then attempt to crystallize again.[7]
The compound is highly soluble in the cold solvent - Ensure the solution is sufficiently cooled, preferably in an ice bath, to minimize the solubility of the product. - If solubility is still too high, consider using a solvent/anti-solvent system to decrease the solubility.
Product loss during washing - Use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals. Using room temperature or warm solvent will redissolve some of the product.[8]
Issue 3: The purified product is discolored.

Symptom: The final crystalline product has a yellow or brownish tint.

Potential CauseSuggested Solution
Presence of colored impurities - During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[9]
Degradation of the product - Avoid excessive heating during the recrystallization process. Some compounds can degrade at high temperatures over extended periods.

Quantitative Data Summary

ParameterValueReference(s)
Molecular Formula C₈H₁₇ClN₂O[2]
Molecular Weight 192.69 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 145-146 °C[2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude N,N-dimethylpiperidine-4-carboxamide hydrochloride in various polar solvents (e.g., ethanol, isopropanol, methanol, acetone). A suitable solvent will dissolve the compound when heated but show low solubility at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the compound is fully dissolved.[4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Solvent/Anti-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent in which the crude product is highly soluble (e.g., ethanol or methanol) and a miscible "poor" solvent (anti-solvent) in which it is poorly soluble (e.g., diethyl ether or acetone).

  • Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the anti-solvent to the stirred solution until it becomes slightly cloudy (the point of saturation).

  • Crystallization: If necessary, gently warm the solution to redissolve the slight precipitate and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol.

Visualizations

experimental_workflow start Crude N,N-dimethylpiperidine-4-carboxamide hydrochloride dissolve Dissolve in minimum hot solvent start->dissolve charcoal Add activated charcoal (if colored) dissolve->charcoal hot_filter Hot filtration charcoal->hot_filter Yes cool Cool to induce crystallization charcoal->cool No hot_filter->cool isolate Isolate crystals by vacuum filtration cool->isolate wash Wash with ice-cold solvent isolate->wash dry Dry under vacuum wash->dry product Pure Product dry->product troubleshooting_logic start Recrystallization Attempt issue Issue Encountered? start->issue oiling_out Product 'oils out' issue->oiling_out Yes low_yield Low/No Crystal Yield issue->low_yield Yes discolored Product is Discolored issue->discolored Yes end Successful Purification issue->end No solution1 Slow cooling / Different solvent oiling_out->solution1 solution2 Reduce solvent volume low_yield->solution2 solution3 Use activated charcoal discolored->solution3

References

Technical Support Center: Synthesis of N,N-dimethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-dimethylpiperidine-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare N,N-dimethylpiperidine-4-carboxamide?

The most prevalent method for synthesizing N,N-dimethylpiperidine-4-carboxamide is through the formation of an amide bond between a piperidine-4-carboxylic acid derivative and dimethylamine. This is typically achieved by activating the carboxylic acid group to facilitate nucleophilic attack by the amine.

Q2: Which coupling reagents are recommended for this synthesis, and what are their advantages and disadvantages?

Several classes of coupling reagents can be employed. The choice of reagent can impact reaction efficiency, byproduct profiles, and purification strategies.

  • Uronium/Aminium Salts (e.g., HATU): These are highly efficient reagents known for fast reaction times and minimal side reactions.[1] HATU is particularly effective for challenging couplings.[1] However, it can be costly and may produce byproducts that require careful removal.

  • Phosphonium Salts (e.g., PyBOP): These reagents are also very effective, especially for sterically hindered substrates. They are generally more reactive than carbodiimides.

  • Carbodiimides (e.g., EDC, DCC): These are widely used and cost-effective coupling agents. EDC is advantageous as its urea byproduct is water-soluble, simplifying purification through aqueous extraction.[2] DCC's byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and is typically removed by filtration.[2]

  • Propanephosphonic Anhydride (T3P®): T3P® is a versatile and safe reagent that promotes amide bond formation with low epimerization.[3][4] Its byproducts are water-soluble, which allows for a straightforward aqueous workup.[5][6][7]

Q3: What is the role of a base in the amide coupling reaction?

A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. It deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion and neutralizes any acidic species generated during the reaction, driving the equilibrium towards product formation.

Q4: What are the recommended solvents for this reaction?

Anhydrous polar aprotic solvents are generally the best choice for amide coupling reactions. Commonly used solvents include:

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

The choice of solvent depends on the solubility of the starting materials and reagents. It is critical to use anhydrous solvents as water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Action
Incomplete activation of the carboxylic acid. Ensure the coupling reagent is of high quality and used in the correct stoichiometric amount (typically 1.0-1.2 equivalents). Consider pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the dimethylamine.
Deactivation of the amine. Ensure the dimethylamine is not protonated. If using a salt form (e.g., dimethylamine hydrochloride), an additional equivalent of base is required for neutralization.
Presence of water in the reaction. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Steric hindrance. If the piperidine ring is substituted with bulky groups, a more potent coupling reagent like HATU or T3P® may be required. Increasing the reaction temperature or time may also improve conversion.
Incorrect order of reagent addition (especially with HATU). When using HATU, always pre-activate the carboxylic acid before adding the amine to avoid the formation of a guanidinium byproduct with the amine.[8]
Issue 2: Presence of Impurities and Byproducts in the Final Product
Observed Impurity Potential Source Mitigation and Purification Strategy
Urea byproduct (e.g., DCU, EDC-urea) Use of carbodiimide coupling reagents (DCC, EDC).For DCU (from DCC), filter the reaction mixture as the byproduct is largely insoluble. For EDC-urea, perform an aqueous workup; the byproduct is water-soluble and will be removed in the aqueous layer.
Tetramethylurea (TMU) and 1-hydroxy-7-azabenzotriazole (HOAt) Use of HATU as the coupling reagent.These byproducts can typically be removed by aqueous workup and column chromatography.
Phosphate byproducts Use of T3P® as the coupling reagent.These byproducts are water-soluble and are easily removed by washing the organic layer with water or a mild aqueous base (e.g., saturated sodium bicarbonate solution).[5][6][7]
Unreacted starting materials (piperidine-4-carboxylic acid or dimethylamine) Incomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry). Unreacted carboxylic acid can be removed by washing with a mild aqueous base. Excess dimethylamine can be removed by evaporation (if used in its gaseous form) or an acidic wash.
Guanidinium byproduct Side reaction of HATU with the amine.Ensure correct order of addition (pre-activate the carboxylic acid). Use a less nucleophilic base. Purification can be achieved by column chromatography.

Common Byproducts in N,N-dimethylpiperidine-4-carboxamide Synthesis

The following table summarizes the common byproducts associated with different synthetic methods.

Synthetic Method Coupling Reagent Common Byproducts Byproduct Properties
Carbodiimide CouplingDCCDicyclohexylurea (DCU)Solid, poorly soluble in most organic solvents.
EDC1-Ethyl-3-(3-dimethylaminopropyl)ureaWater-soluble.
Uronium Salt CouplingHATUTetramethylurea (TMU), 1-hydroxy-7-azabenzotriazole (HOAt)Generally removable by aqueous workup and chromatography.
Phosphonic Anhydride CouplingT3P®Propanephosphonic acid and related phosphate speciesWater-soluble.[5][6][7]
Acid Chloride FormationThionyl Chloride (SOCl₂)Sulfur dioxide (SO₂), Hydrogen chloride (HCl)Gaseous byproducts.

Experimental Protocols

Below are detailed methodologies for the synthesis of N,N-dimethylpiperidine-4-carboxamide using HATU and T3P®.

Protocol 1: Synthesis using HATU

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylamine solution (e.g., 2 M in THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Boc Deprotection (if starting with N-Boc-piperidine-4-carboxylic acid):

    • Dissolve N-Boc-piperidine-4-carboxylic acid in DCM.

    • Add TFA (typically 4-5 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Concentrate the mixture under reduced pressure to remove excess TFA and DCM. The crude piperidine-4-carboxylic acid TFA salt is used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude piperidine-4-carboxylic acid TFA salt (1.0 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq to neutralize the TFA salt and for the coupling reaction) and stir for 5 minutes.

    • Add HATU (1.1 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Slowly add the dimethylamine solution (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis using T3P®

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • T3P® (n-Propanephosphonic acid anhydride) solution (e.g., 50% in ethyl acetate)

  • Pyridine

  • Dimethylamine solution (e.g., 2 M in THF)

  • Anhydrous Ethyl Acetate (EtOAc)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Boc Deprotection (if starting with N-Boc-piperidine-4-carboxylic acid):

    • Follow the same procedure as in Protocol 1.

  • Amide Coupling:

    • Dissolve the crude piperidine-4-carboxylic acid TFA salt (1.0 eq) and dimethylamine (1.2 eq) in a mixture of ethyl acetate and pyridine.

    • Cool the solution to 0 °C.

    • Slowly add the T3P® solution (1.5 eq) dropwise, maintaining the temperature below 20 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and wash it sequentially with water and saturated aqueous NaHCO₃ solution to remove the phosphate byproducts.[5][6][7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_coupling Amide Coupling cluster_product Product and Purification start1 Piperidine-4-carboxylic Acid Derivative coupling Coupling Reagent (e.g., HATU, T3P®) + Base (e.g., DIPEA) start1->coupling start2 Dimethylamine start2->coupling product Crude N,N-dimethylpiperidine- 4-carboxamide coupling->product purification Purification (Work-up & Chromatography) product->purification final_product Pure N,N-dimethylpiperidine- 4-carboxamide purification->final_product

Caption: General experimental workflow for the synthesis of N,N-dimethylpiperidine-4-carboxamide.

Troubleshooting_Byproducts cluster_reagents Choice of Coupling Reagent cluster_byproducts Potential Byproducts start Synthesis of N,N-dimethylpiperidine- 4-carboxamide reagent_hatu HATU start->reagent_hatu reagent_t3p T3P® start->reagent_t3p reagent_edc EDC start->reagent_edc byproduct_hatu Tetramethylurea 1-hydroxy-7-azabenzotriazole Guanidinium Adduct reagent_hatu->byproduct_hatu byproduct_t3p Water-soluble Phosphate Species reagent_t3p->byproduct_t3p byproduct_edc Water-soluble EDC-urea reagent_edc->byproduct_edc

Caption: Logical relationship between coupling reagent choice and common byproducts.

References

Technical Support Center: Optimizing N,N-dimethylpiperidine-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N,N-dimethylpiperidine-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of N,N-dimethylpiperidine-4-carboxamide?

A1: The synthesis typically commences with either piperidine-4-carboxylic acid (also known as isonipecotic acid) or its N-protected derivatives. The use of an N-protecting group, such as tert-butyloxycarbonyl (Boc), is highly recommended to prevent side reactions at the piperidine nitrogen, leading to higher yields and purity of the desired product.

Q2: Which synthetic routes are most effective for preparing N,N-dimethylpiperidine-4-carboxamide?

A2: The most common and effective method is the amidation of a suitable piperidine-4-carboxylic acid precursor with dimethylamine. This is typically achieved through:

  • Peptide Coupling Agents: Activation of the carboxylic acid with a coupling reagent followed by the addition of dimethylamine.

  • Acyl Chloride Formation: Conversion of the carboxylic acid to its acyl chloride, which then readily reacts with dimethylamine.

Q3: How do I choose the right coupling agent for the amidation reaction?

A3: The choice of coupling agent depends on factors such as scale, desired purity, and cost. Carbodiimides like DCC and DIC are cost-effective, while uronium/phosphonium-based reagents like HATU and PyBOP offer higher efficiency and lower risk of racemization for sensitive substrates. Water-soluble reagents like EDC are advantageous for simplified purification through aqueous extraction.

Q4: What is the role of additives like HOBt and HOAt in the coupling reaction?

A4: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with coupling reagents. They act as activating agents to form highly reactive esters, which accelerates the reaction rate and, crucially, suppresses potential side reactions like racemization.

Q5: What are the best practices for purifying the final N,N-dimethylpiperidine-4-carboxamide product?

A5: Purification is commonly achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities. Following chromatography, removal of the solvent under reduced pressure yields the purified product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Monitor the reaction progress using TLC or LC-MS to ensure full consumption of the starting material.- Increase the reaction time or temperature, if appropriate for the reagents used.- Ensure the use of an excess of dimethylamine (or its salt form with a base).
Poor activation of the carboxylic acid.- Switch to a more powerful coupling reagent (e.g., from DCC to HATU).- Ensure all reagents and solvents are anhydrous, as water can quench the activated species.
Side reaction at the piperidine nitrogen.- If not already in use, employ an N-protected piperidine-4-carboxylic acid (e.g., N-Boc-piperidine-4-carboxylic acid).
Presence of Impurities Unreacted starting materials.- Optimize reaction time and stoichiometry.- Improve the efficiency of the purification step (e.g., optimize the solvent system for column chromatography).
Byproducts from the coupling reagent.- Choose a coupling reagent that generates easily removable byproducts (e.g., the urea from DCC can often be filtered off; EDC byproducts are water-soluble).- Perform an aqueous workup to remove water-soluble impurities.
Formation of a quaternary ammonium salt.- This can occur if the piperidine nitrogen is unprotected and reacts with the activated carboxylic acid of another molecule. Use an N-protecting group.
Difficulty in Product Isolation Product is water-soluble.- After quenching the reaction, ensure the aqueous layer is saturated with a salt like NaCl before extraction to decrease the solubility of the product.- Perform multiple extractions with an organic solvent.
Product is volatile.- Use caution during solvent removal under reduced pressure; avoid excessive heat.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amidation

Coupling ReagentAcronymByproductAdvantagesDisadvantages
N,N'-DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)Inexpensive.DCU is poorly soluble, can complicate purification.
N,N'-DiisopropylcarbodiimideDICDiisopropylureaByproduct is more soluble than DCU.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble ureaByproduct easily removed by aqueous workup.More expensive than DCC/DIC.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHexamethylphosphoramide (HMPA)Highly efficient.HMPA is a carcinogen.
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PyBOP®High coupling efficiency, avoids HMPA formation.Higher cost.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUVery fast reaction rates, low racemization.High cost.

Experimental Protocols

Detailed Methodology for N,N-dimethylpiperidine-4-carboxamide Synthesis via a Coupling Agent

This protocol describes a general procedure using an N-protected starting material and a common coupling agent.

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • Dimethylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperidine-4-carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DCM or DMF.

  • Addition of Amine and Base: Add dimethylamine hydrochloride (1.2 equivalents) and HOBt (1.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine or DIPEA (2.5 equivalents) to the reaction mixture. Stir for 10-15 minutes.

  • Coupling Agent Addition: Add EDC (1.2 equivalents) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to remove unreacted acid and HOBt.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the N-Boc protected N,N-dimethylpiperidine-4-carboxamide.

  • Deprotection (if required): The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane to yield the final N,N-dimethylpiperidine-4-carboxamide.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Amidation Reaction cluster_workup Workup and Purification cluster_final Final Product start Dissolve N-Boc-piperidine- 4-carboxylic acid in anhydrous solvent add_reagents Add Dimethylamine HCl, HOBt, and Base start->add_reagents add_coupling Add Coupling Agent (e.g., EDC) add_reagents->add_coupling react Stir at Room Temperature (12-24h) add_coupling->react monitor Monitor by TLC/LC-MS react->monitor quench Aqueous Workup (NaHCO3, H2O, Brine) monitor->quench dry Dry and Concentrate quench->dry purify Column Chromatography dry->purify deprotect Deprotection (if necessary) purify->deprotect final_product N,N-dimethylpiperidine- 4-carboxamide deprotect->final_product

Caption: Experimental workflow for the synthesis of N,N-dimethylpiperidine-4-carboxamide.

Technical Support Center: N,N-dimethylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N,N-dimethylpiperidine-4-carboxamide hydrochloride in solution. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N,N-dimethylpiperidine-4-carboxamide hydrochloride in solution?

A1: The stability of N,N-dimethylpiperidine-4-carboxamide hydrochloride in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a tertiary amine hydrochloride with an amide functional group, it is susceptible to degradation through hydrolysis and oxidation.

Q2: What are the likely degradation pathways for N,N-dimethylpiperidine-4-carboxamide hydrochloride?

A2: Based on its chemical structure, two main degradation pathways are anticipated:

  • Hydrolysis: The amide bond can undergo hydrolysis, particularly under strongly acidic or basic conditions, to yield piperidine-4-carboxylic acid and dimethylamine.

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or other oxidative degradation products.

Q3: What are the recommended storage conditions for solutions of N,N-dimethylpiperidine-4-carboxamide hydrochloride?

A3: To ensure maximum stability, solutions should be stored in tightly sealed containers, protected from light, and kept at refrigerated temperatures (2-8 °C). For long-term storage, freezing the solution may be considered, but freeze-thaw cycles should be minimized. The pH of the solution should ideally be kept in the neutral to slightly acidic range to minimize hydrolysis.

Q4: How can I monitor the stability of my N,N-dimethylpiperidine-4-carboxamide hydrochloride solution?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most reliable way to monitor the stability of your solution. This involves developing a method that can separate the parent compound from any potential degradation products. Regular analysis of the solution over time will allow you to quantify any degradation.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.
  • Possible Cause: Degradation of N,N-dimethylpiperidine-4-carboxamide hydrochloride in your experimental solution.

  • Troubleshooting Steps:

    • Verify Solution Age and Storage: Ensure that you are using a freshly prepared solution or one that has been stored under the recommended conditions (refrigerated, protected from light).

    • Assess Experimental Conditions: Evaluate the pH, temperature, and potential for light exposure in your experimental setup. If the conditions are harsh (e.g., high pH, elevated temperature), consider preparing the solution immediately before use.

    • Analytical Confirmation: If possible, analyze an aliquot of your solution using a stability-indicating method (e.g., HPLC) to check for the presence of degradation products.

Issue 2: Appearance of unknown peaks in chromatograms.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: To confirm if the unknown peaks are degradation products, you can perform a forced degradation study. Expose a sample of the compound to stress conditions (e.g., acid, base, peroxide) and analyze the resulting solution by HPLC. A match in retention times between the unknown peaks and those generated under stress conditions would suggest they are degradation products.

    • LC-MS Analysis: To identify the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine their molecular weights and fragmentation patterns, which can help in elucidating their structures.[1][2]

Data Presentation

The following tables provide hypothetical, yet chemically reasonable, data on the stability and solubility of N,N-dimethylpiperidine-4-carboxamide hydrochloride. This data should be used as a guide for experimental design, and it is recommended that users generate their own data for their specific experimental conditions.

Table 1: Hypothetical Stability of N,N-dimethylpiperidine-4-carboxamide hydrochloride in Aqueous Solution at 25°C

pHHalf-life (t½) in daysPrimary Degradation Pathway
2.0> 30Minimal Degradation
5.0> 90Minimal Degradation
7.4~ 60Slow Hydrolysis
9.0~ 14Base-catalyzed Hydrolysis
12.0< 1Rapid Base-catalyzed Hydrolysis

Table 2: Hypothetical Solubility of N,N-dimethylpiperidine-4-carboxamide hydrochloride at 25°C

SolventSolubility (mg/mL)
Water> 100
Methanol~ 50
Ethanol~ 20
Acetonitrile~ 5
Dichloromethane< 1
HexaneInsoluble

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Stock Solution Preparation: Prepare a stock solution of N,N-dimethylpiperidine-4-carboxamide hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample and a solution sample at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to a calibrated light source in a photostability chamber.

  • Sample Analysis: At the end of the stress period, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by a suitable analytical method (e.g., HPLC-UV/MS).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate N,N-dimethylpiperidine-4-carboxamide hydrochloride from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over a suitable time (e.g., 20 minutes) to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (for identification).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic Neutralization Neutralization Acid Hydrolysis->Neutralization Base Hydrolysis->Neutralization HPLC-UV/MS HPLC-UV/MS Oxidation->HPLC-UV/MS Thermal->HPLC-UV/MS Photolytic->HPLC-UV/MS Neutralization->HPLC-UV/MS

Caption: Workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent_Compound N,N-dimethylpiperidine- 4-carboxamide hydrochloride Acid Piperidine-4-carboxylic acid Parent_Compound->Acid H+ or OH- Amine Dimethylamine Parent_Compound->Amine H+ or OH- N_Oxide N-Oxide derivative Parent_Compound->N_Oxide [O]

Caption: Potential degradation pathways.

References

Technical Support Center: N,N-dimethylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-dimethylpiperidine-4-carboxamide hydrochloride. The information addresses potential degradation pathways and offers practical advice for handling and experimentation.

Frequently Asked Questions (FAQs)

Q1: My analytical results for N,N-dimethylpiperidine-4-carboxamide hydrochloride are inconsistent, showing a decrease in the main peak area over time. What could be the cause?

A1: Inconsistent analytical results, such as a diminishing peak area in chromatography, may suggest that N,N-dimethylpiperidine-4-carboxamide hydrochloride is degrading under your experimental or storage conditions.[1] The molecule contains both a tertiary amine within a piperidine ring and a carboxamide group, which can be susceptible to specific degradation pathways.[1] It is crucial to assess the stability of the compound under your specific experimental setup. Forced degradation studies are a valuable tool for understanding a compound's stability and its degradation pathways.[1][2][3]

Q2: What are the most probable degradation pathways for N,N-dimethylpiperidine-4-carboxamide hydrochloride?

A2: While specific degradation pathways for N,N-dimethylpiperidine-4-carboxamide hydrochloride are not extensively documented in publicly available literature, potential degradation can be inferred from its functional groups. The two primary sites for degradation are the amide linkage and the piperidine ring. The likely pathways include:

  • Hydrolysis: The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions.[4][5][6][7] This reaction would cleave the bond between the carbonyl group and the nitrogen atom, resulting in the formation of piperidine-4-carboxylic acid and dimethylamine.[6]

  • Oxidation: The tertiary amine within the piperidine ring is prone to oxidation.[1] This can lead to the formation of an N-oxide or other oxidative products, potentially involving ring-opening.[1][8][9]

Q3: How can I prevent the degradation of N,N-dimethylpiperidine-4-carboxamide hydrochloride during storage and in my experiments?

A3: To minimize degradation, consider the following precautions:

  • Storage: Store the compound in a cool, dry, and dark place. Protect from moisture and light to prevent hydrolytic and photolytic degradation.

  • pH Control: Maintain a neutral pH for your solutions whenever possible. Avoid strongly acidic or basic conditions, as these can catalyze amide hydrolysis.[4][5]

  • Inert Atmosphere: For long-term storage of solutions or during sensitive reactions, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Temperature: Avoid high temperatures, as heat can accelerate both hydrolysis and oxidation.[1]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Appearance of new, more polar peaks in HPLC analysis.Amide Hydrolysis: The formation of piperidine-4-carboxylic acid would result in a more polar compound.1. Analyze your sample using a reference standard of piperidine-4-carboxylic acid if available. 2. Re-evaluate the pH of your sample and buffers. Ensure they are within a stable range for the compound. 3. If working in aqueous solutions, prepare them fresh and analyze them promptly.
Appearance of new peaks with similar or slightly higher polarity in HPLC, possibly with changes in mass spectrometry data (e.g., +16 Da).Oxidation: Formation of an N-oxide on the piperidine nitrogen would increase the molecular weight by 16 Da.1. Check for potential sources of oxidation in your experimental setup (e.g., exposure to air, presence of oxidizing reagents). 2. Use de-gassed solvents and consider adding antioxidants if compatible with your experiment. 3. Analyze the sample by LC-MS to identify the mass of the new impurity.
General decrease in purity with multiple small, unidentified peaks.Multiple Degradation Pathways: A combination of hydrolysis, oxidation, and potentially photolysis could be occurring.1. Conduct a systematic forced degradation study (see experimental protocol below) to identify the major degradation products under specific stress conditions (acid, base, oxidation, heat, light). 2. Review all experimental and storage conditions to identify and mitigate potential stressors.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on N,N-dimethylpiperidine-4-carboxamide hydrochloride to identify potential degradation products and pathways.

Objective: To intentionally degrade N,N-dimethylpiperidine-4-carboxamide hydrochloride under various stress conditions to understand its stability profile.[2][3]

Materials:

  • N,N-dimethylpiperidine-4-carboxamide hydrochloride

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • High-purity water

  • RP-HPLC system with a C18 column and UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N,N-dimethylpiperidine-4-carboxamide hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution before analysis.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C for 48 hours.[1]

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[1]

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a validated RP-HPLC method.

Data Presentation

The results of the forced degradation study can be summarized in a table for easy comparison.

Stress ConditionIncubation Time (hours)% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl24
0.1 M NaOH24
3% H₂O₂8
Thermal (60°C)48
PhotolyticAs per ICH Q1B
Control48

Visualizations

The following diagrams illustrate the potential degradation pathways and a typical experimental workflow.

DegradationPathways parent N,N-dimethylpiperidine-4-carboxamide hydrochloride hydrolysis_product1 Piperidine-4-carboxylic acid parent->hydrolysis_product1 Hydrolysis (Acid/Base) hydrolysis_product2 Dimethylamine parent->hydrolysis_product2 Hydrolysis (Acid/Base) oxidation_product N-Oxide derivative parent->oxidation_product Oxidation

Caption: Potential degradation pathways of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

ExperimentalWorkflow start Start: Sample of N,N-dimethylpiperidine-4-carboxamide hydrochloride stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Intervals stress->sampling analysis HPLC/LC-MS Analysis sampling->analysis data Data Interpretation and Degradation Profile analysis->data end End: Identify Degradation Products and Pathways data->end

References

solubility issues of N,N-dimethylpiperidine-4-carboxamide hydrochloride in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of N,N-dimethylpiperidine-4-carboxamide hydrochloride in biological buffers.

Compound Information

PropertyValueSource
Chemical Name N,N-dimethylpiperidine-4-carboxamide hydrochlorideAiFChem
CAS Number 6270-42-4Sigma-Aldrich[1]
Molecular Formula C₈H₁₇ClN₂OSigma-Aldrich[1]
Molecular Weight 192.69 g/mol AiFChem
Physical Form White to Yellow SolidSigma-Aldrich[1]
Melting Point 145-146 °CLookChem[2]
Storage Temperature 2-8 °CSigma-Aldrich[1]

Frequently Asked Questions (FAQs)

Q1: Why is my N,N-dimethylpiperidine-4-carboxamide hydrochloride poorly soluble in neutral biological buffers like PBS (pH 7.4)?

A1: As a hydrochloride salt of a piperidine derivative, the solubility of this compound is highly pH-dependent. The piperidine nitrogen is basic and becomes protonated at acidic pH.[3] This positively charged (cationic) form is generally much more water-soluble than the neutral free base, which is more prevalent at neutral or alkaline pH.[3] At physiological pH (7.4), a significant portion of the compound may exist in its less soluble, free base form, leading to precipitation.

Q2: I observed immediate precipitation when diluting my DMSO stock solution into cell culture medium. What is causing this?

A2: This phenomenon, often called "crashing out," is common when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous buffer.[4] The abrupt change in solvent polarity reduces the compound's solubility, causing it to precipitate.[4] Several factors can contribute:

  • High Final Concentration: The intended final concentration in the medium may exceed the compound's aqueous solubility limit.[4]

  • Solvent Shock: Rapidly adding the concentrated stock to a large volume of aqueous media causes a sudden solvent exchange that the compound cannot tolerate.[4]

  • Temperature: Cell culture media is often used at 37°C, but if it's cooler during the dilution process, solubility can be significantly lower.[4]

Q3: My compound solution appears clear initially but forms a precipitate after several hours of incubation at 37°C. What is happening?

A3: Delayed precipitation can occur due to several factors:

  • Compound Instability: The compound may be degrading over time into less soluble byproducts.

  • Interaction with Media Components: The compound might interact with salts, proteins (especially from serum), or other components in the media to form insoluble complexes.[4]

  • Cellular Metabolism: As cells metabolize, they can alter the local pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[4]

  • Evaporation: In long-term cultures, evaporation can concentrate media components, potentially pushing the compound's concentration above its solubility limit.[4]

Q4: How can I improve the solubility of N,N-dimethylpiperidine-4-carboxamide hydrochloride in my experiments?

A4: Several strategies can be employed:

  • pH Adjustment: Since the compound is a hydrochloride salt, maintaining a slightly acidic pH (if your experimental system allows) can improve solubility.

  • Use of Co-solvents: While preparing your working solutions, ensure the final concentration of the organic co-solvent (like DMSO) is kept as low as possible (typically <0.5%) to avoid cellular toxicity.[5]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed (37°C) buffer or media. This gradual change in solvent polarity can help keep the compound in solution.[4]

  • Sonication and Warming: Gentle warming (to 37°C) and brief sonication can help dissolve the compound when making stock solutions. However, be cautious as excessive heat may degrade the compound.[6]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution
Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of the compound in the aqueous buffer exceeds its solubility limit.Decrease the final working concentration. Determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols).[4]
Rapid Dilution (Solvent Shock) Adding a concentrated stock solution directly to a large volume of aqueous buffer causes a rapid solvent exchange, leading to precipitation.Perform a stepwise or serial dilution. Add the compound dropwise to pre-warmed (37°C) buffer while gently vortexing.[4]
Low Temperature of Buffer/Media Adding the compound to a cold aqueous solution can significantly decrease its solubility.Always use pre-warmed (37°C) buffers and cell culture media for dilutions.[4]
High Co-Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is too high, which can sometimes paradoxically lead to precipitation upon further dilution.Keep the final DMSO concentration in your assay as low as your experiment can tolerate (typically ≤0.5%).[5]
Issue 2: Delayed Precipitation in Culture
Potential CauseExplanationRecommended Solution
Compound Instability The compound may be degrading over time at 37°C into less soluble byproducts.Assess the stability of the compound under your specific culture conditions. Consider preparing fresh media with the compound more frequently.[4]
Interaction with Media Components The compound may be interacting with salts, amino acids, or proteins (especially in serum) to form insoluble complexes.If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to the precipitation of certain compounds.[4]
pH Shift due to Cell Metabolism Cellular metabolism can alter the pH of the culture medium, affecting the solubility of a pH-sensitive compound.Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.[4]
Media Evaporation In long-term cultures, evaporation can concentrate all media components, including the compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[4]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a general method to determine the thermodynamic equilibrium solubility of N,N-dimethylpiperidine-4-carboxamide hydrochloride in a specific biological buffer.

Materials:

  • N,N-dimethylpiperidine-4-carboxamide hydrochloride powder

  • Biological buffer of interest (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Shaker incubator set to 37°C

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the compound (e.g., 2-5 mg) to a microcentrifuge tube.

  • Add a known volume (e.g., 1 mL) of the pre-warmed biological buffer to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Place the tube in a shaker incubator at 37°C for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Dilute the supernatant with the buffer as necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

  • The resulting concentration is the equilibrium solubility of the compound in that specific buffer at 37°C.

Protocol 2: Preparation of Stock and Working Solutions

This protocol outlines a best-practice method for preparing a DMSO stock solution and diluting it into a biological buffer for an in vitro assay.

Materials:

  • N,N-dimethylpiperidine-4-carboxamide hydrochloride powder

  • High-purity, sterile DMSO

  • Sterile biological buffer or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

Part A: Preparing a High-Concentration Stock Solution (e.g., 50 mM in DMSO)

  • Aseptically weigh the required amount of the compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mM).

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[6]

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Part B: Preparing a Working Solution (e.g., 50 µM in Biological Buffer)

  • Thaw an aliquot of the 50 mM stock solution at room temperature.

  • Pre-warm the biological buffer or cell culture medium to 37°C.

  • Perform a stepwise dilution to minimize solvent shock. For a 1:1000 dilution:

    • First, create an intermediate dilution by adding 2 µL of the 50 mM stock to 98 µL of pre-warmed buffer (resulting in a 1 mM solution in 2% DMSO). Vortex immediately.

    • Next, add 5 µL of the 1 mM intermediate solution to 95 µL of pre-warmed buffer to achieve the final 50 µM concentration in 0.1% DMSO.

  • Mix the final working solution gently by pipetting up and down.

  • Use the freshly prepared working solution immediately for your experiments.

Visualizations

Given that piperidine carboxamide derivatives have been investigated as proteasome inhibitors for cancer therapy and as CCR5 antagonists for HIV treatment, the following diagrams illustrate these potential signaling pathways and a general experimental workflow.[7][8]

Proteasome_Inhibition_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Compound N,N-dimethylpiperidine- 4-carboxamide hydrochloride Proteasome Proteasome Compound->Proteasome Inhibition IkB IκB Proteasome->IkB Degradation p53 p53 Proteasome->p53 Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Bax Bax p53->Bax Activation Apoptosis Apoptosis Bax->Apoptosis SurvivalGenes Pro-survival Genes NFkB_nuc->SurvivalGenes Transcription

Caption: Proteasome inhibition pathway in cancer therapy.

CCR5_Antagonism_Pathway cluster_cell Host Cell (e.g., T-Cell) cluster_virus HIV Particle CCR5 CCR5 Receptor Fusion Membrane Fusion CCR5->Fusion Triggers CD4 CD4 Receptor Membrane Replication Viral Replication Fusion->Replication HIV HIV gp120 gp120 HIV->gp120 expresses gp120->CCR5 Binds gp120->CD4 Binds Compound N,N-dimethylpiperidine- 4-carboxamide hydrochloride Compound->CCR5 Blocks

Caption: Mechanism of CCR5 antagonism in HIV entry inhibition.

Experimental_Workflow cluster_prep Compound Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Stock Prepare 50 mM Stock in 100% DMSO SerialDilution Serially Dilute Stock in Assay Medium Stock->SerialDilution CompoundAddition Add Diluted Compound to Cells SerialDilution->CompoundAddition CellPlating Plate Cells in 96-well Plate CellPlating->CompoundAddition Incubation Incubate (e.g., 48h, 37°C) CompoundAddition->Incubation ViabilityAssay Perform Cell Viability Assay (e.g., MTT) Incubation->ViabilityAssay Readout Measure Absorbance/ Fluorescence ViabilityAssay->Readout DataAnalysis Calculate IC50/ Analyze Results Readout->DataAnalysis

Caption: General workflow for in vitro compound screening.

References

Technical Support Center: N,N-dimethylpiperidine-4-carboxamide Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-dimethylpiperidine-4-carboxamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is N,N-dimethylpiperidine-4-carboxamide hydrochloride?

A1: N,N-dimethylpiperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O.[1] It is a piperidine derivative, a class of compounds widely used in pharmaceutical research and organic synthesis.[1]

Q2: What are the primary applications of this compound?

A2: This compound is utilized as a building block in the synthesis of more complex molecules, particularly in the development of new drug candidates. Piperidine scaffolds are common in pharmaceuticals targeting a wide range of therapeutic areas.

Q3: What are the recommended storage conditions for N,N-dimethylpiperidine-4-carboxamide hydrochloride?

A3: It is recommended to store the compound under an inert atmosphere at room temperature.[1]

Q4: What are the known safety hazards associated with this compound?

A4: N,N-dimethylpiperidine-4-carboxamide hydrochloride is classified as an eye irritant. Standard laboratory safety precautions, including the use of eye protection, should be followed.

Experimental Protocols

Synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride via EDC/HOBt Coupling

This protocol describes the synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride from piperidine-4-carboxylic acid (isonipecotic acid) and dimethylamine hydrochloride using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • Piperidine-4-carboxylic acid

  • Dimethylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC-HCl (1.2 eq) to the solution and stir for 20-30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, neutralize dimethylamine hydrochloride (1.1 eq) with DIPEA (1.5 eq) in anhydrous DCM. Slowly add this solution to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic phase sequentially with 1 M HCl (2 x volume), saturated aqueous NaHCO₃ solution (2 x volume), and brine (1 x volume).[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N,N-dimethylpiperidine-4-carboxamide.

  • Salt Formation:

    • Dissolve the crude product in a minimal amount of anhydrous diethyl ether.

    • Add a solution of HCl in diethyl ether dropwise while stirring until precipitation is complete.

    • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield N,N-dimethylpiperidine-4-carboxamide hydrochloride.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete activation of the carboxylic acid.Ensure EDC and HOBt are fresh and anhydrous. Increase the activation time at 0 °C.
Low nucleophilicity of the amine.Ensure complete neutralization of dimethylamine hydrochloride with a suitable base like DIPEA.
Presence of water in the reaction.Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction mixture.[3]
Inefficient coupling reagent.For sterically hindered substrates, consider using a more potent coupling reagent such as HATU or HBTU.
Presence of Multiple Spots on TLC (Impure Product) Formation of N-acylurea byproduct from EDC.Wash the reaction mixture thoroughly with dilute acid and base during work-up to remove water-soluble byproducts.[4]
Unreacted starting materials.Ensure the correct stoichiometry of reactants. Consider a slight excess of the amine component.
Side reactions due to elevated temperature.Maintain the reaction at room temperature. If heating is necessary, optimize for the shortest possible time.
Difficulty in Product Purification Product is highly polar and water-soluble.Use a minimal amount of water during the work-up. Extract the product multiple times with an organic solvent. Consider using a different solvent for extraction.
Emulsion formation during work-up.Add brine to the aqueous layer to break the emulsion.
Product co-elutes with impurities during chromatography.If using silica gel chromatography, consider adding a small amount of a basic modifier like triethylamine to the eluent to improve peak shape for the amine product. Alternatively, reversed-phase chromatography can be effective.
Product is an Oil and Does Not Precipitate as Hydrochloride Salt Residual solvent or impurities.Ensure the crude product is as pure as possible before attempting salt formation. Try dissolving the oil in a different solvent before adding the HCl solution.
Insufficient HCl.Add more HCl solution until no further precipitation is observed.

Data Presentation

Table 1: Physicochemical Properties of N,N-dimethylpiperidine-4-carboxamide Hydrochloride

PropertyValueReference
CAS Number 6270-42-4[5]
Molecular Formula C₈H₁₇ClN₂O[1]
Molecular Weight 192.69 g/mol [5]
Melting Point 145-146 °C[5]
Boiling Point 304.2 °C at 760 mmHg[5]

Table 2: Comparison of Common Amide Coupling Reagents

Coupling Reagent Activator Advantages Disadvantages
EDC/HOBt Carbodiimide/BenzotriazoleGood for routine couplings; water-soluble byproducts are easily removed.Can be less effective for sterically hindered substrates; risk of racemization.
HATU/DIPEA Uronium Salt/BaseHighly efficient, especially for difficult couplings; low racemization.More expensive; byproducts can sometimes be difficult to remove.
SOCl₂ Thionyl ChlorideInexpensive and effective for converting carboxylic acids to acyl chlorides.Harsh conditions; can be incompatible with sensitive functional groups.

Visualizations

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Work-up & Purification start Piperidine-4-carboxylic acid + HOBt in DCM/DMF add_edc Add EDC-HCl at 0°C start->add_edc 1 activated_ester Activated Ester Intermediate add_edc->activated_ester 2 add_amine Add Amine Solution to Activated Ester activated_ester->add_amine amine_prep Dimethylamine HCl + DIPEA amine_prep->add_amine 3 reaction Stir at RT for 12-24h add_amine->reaction 4 workup Aqueous Wash (HCl, NaHCO₃, Brine) reaction->workup 5 purification Dry, Concentrate & Purify workup->purification 6 salt_formation HCl Salt Formation purification->salt_formation 7 final_product Final Product salt_formation->final_product 8

Caption: Experimental workflow for the synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

troubleshooting_logic start Low Reaction Yield? check_activation Check Reagent Quality (EDC, HOBt) start->check_activation Yes check_amine Ensure Complete Amine Neutralization start->check_amine Yes check_water Use Anhydrous Conditions start->check_water Yes impure_product Impure Product on TLC? workup_issue Improve Aqueous Work-up impure_product->workup_issue Yes temp_issue Optimize Reaction Temperature impure_product->temp_issue Yes purification_issue Purification Difficulty? chromatography_mod Modify Chromatography Conditions purification_issue->chromatography_mod Yes extraction_mod Optimize Extraction Solvent purification_issue->extraction_mod Yes

Caption: Troubleshooting decision tree for common experimental issues.

hypothetical_pathway compound N,N-dimethylpiperidine- 4-carboxamide Derivative (Ligand) receptor G-Protein Coupled Receptor (GPCR) compound->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger Catalyzes cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Hypothetical signaling pathway involving a piperidine carboxamide derivative as a GPCR ligand.

References

avoiding common pitfalls when working with N,N-dimethylpiperidine-4-carboxamide HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding common pitfalls when working with N,N-dimethylpiperidine-4-carboxamide HCl. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is N,N-dimethylpiperidine-4-carboxamide HCl and what are its primary applications?

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a heterocyclic organic compound. It belongs to the piperidine class, which are saturated heterocyclic amines. Due to its structural features, it is primarily used as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its piperidine core and carboxamide functional group make it a versatile scaffold for creating more complex molecules with potential biological activity.

2. What are the key physical and chemical properties of N,N-dimethylpiperidine-4-carboxamide HCl?

Understanding the fundamental properties of N,N-dimethylpiperidine-4-carboxamide HCl is crucial for its proper handling and use in reactions.

PropertyValueReference
Molecular Formula C₈H₁₇ClN₂O[1]
Molecular Weight 192.69 g/mol [1]
Appearance Solid[2]
Melting Point 145-146 °C[1]
Boiling Point 304.2 °C at 760 mmHg[1]
Flash Point 137.8 °C[1]

3. How should N,N-dimethylpiperidine-4-carboxamide HCl be handled and stored?

Proper handling and storage are critical to maintain the integrity and reactivity of N,N-dimethylpiperidine-4-carboxamide HCl.

  • Hygroscopicity: This compound is hygroscopic, meaning it readily absorbs moisture from the air.

  • Storage Conditions: It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. To prevent degradation from moisture and atmospheric carbon dioxide, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound to avoid contact with skin and eyes.[3]

Troubleshooting Guides

Issue 1: Poor or No Solubility in Reaction Solvent

A common challenge is the insolubility of N,N-dimethylpiperidine-4-carboxamide HCl in the chosen reaction solvent, leading to heterogeneous mixtures and poor reaction outcomes.

Q: In which common laboratory solvents is N,N-dimethylpiperidine-4-carboxamide HCl soluble?

Solvent ClassExamplesExpected Solubility
Polar Protic Water, Methanol, EthanolHigh
Polar Aprotic DMF, DMSOModerate to High
Ethers THF, DioxaneLow to Moderate
Halogenated Dichloromethane (DCM)Low
Apolar Toluene, HexanesVery Low/Insoluble

Troubleshooting Steps:

  • Solvent Selection: If insolubility is an issue, consider switching to a more polar solvent like DMF or DMSO.

  • Co-Solvent System: Employing a mixture of solvents can enhance solubility. For example, a small amount of methanol or water can be added to a less polar solvent to aid dissolution.

  • Gentle Heating: Gently warming the solvent can help dissolve the compound. However, be cautious of potential degradation at elevated temperatures.

  • Free-Basing: If the reaction conditions permit, the hydrochloride salt can be neutralized with a base to form the free amine, which may exhibit different solubility characteristics.

Issue 2: Low Yield or Failed Amide Coupling Reactions

N,N-dimethylpiperidine-4-carboxamide HCl is frequently used as the amine component in amide bond formation. Low yields can be frustrating and are often due to suboptimal reaction conditions.

Q: What are the recommended starting conditions for an amide coupling reaction with N,N-dimethylpiperidine-4-carboxamide HCl?

A typical amide coupling involves the activation of a carboxylic acid with a coupling reagent, followed by the addition of the amine.

Experimental Protocols:

Protocol 1: EDC/HOBt Mediated Coupling

This is a widely used and generally effective method for amide bond formation.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq.), N,N-dimethylpiperidine-4-carboxamide HCl (1.1 eq.), and HOBt (1-hydroxybenzotriazole) (1.1 eq.) in an anhydrous polar aprotic solvent such as DMF or DCM.

  • Basification: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5-3.0 eq.), to neutralize the hydrochloride salt and the generated HCl during the reaction.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling: Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq.) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

HATU is a more reactive coupling reagent, often used for more challenging or sterically hindered substrates.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq.) and N,N-dimethylpiperidine-4-carboxamide HCl (1.1 eq.) in anhydrous DMF.

  • Basification: Add DIPEA (3.0-4.0 eq.).

  • Coupling: Add HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours.

  • Monitoring and Work-up: Follow the same procedures as described for the EDC/HOBt coupling.

Troubleshooting Workflow for Low Yield:

Below is a logical workflow to troubleshoot common issues in amide coupling reactions involving N,N-dimethylpiperidine-4-carboxamide HCl.

troubleshooting_workflow Troubleshooting Amide Coupling Reactions start Low or No Product check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Analyze Work-up and Purification workup_ok Work-up Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes optimize_reagents Use Fresh Reagents Check Equivalents reagents_ok->optimize_reagents No conditions_ok->check_workup Yes optimize_conditions Increase Reaction Time/Temp Change Solvent or Base conditions_ok->optimize_conditions No optimize_workup Adjust Extraction pH Optimize Chromatography workup_ok->optimize_workup No success Reaction Successful workup_ok->success Yes optimize_reagents->check_reagents optimize_conditions->check_conditions optimize_workup->check_workup

Caption: A decision-making flowchart for troubleshooting amide coupling reactions.

Q: What are common side reactions and how can they be minimized?

  • Racemization: If the carboxylic acid has a chiral center, racemization can occur during activation. The addition of HOBt or its derivatives can help to suppress this side reaction.[4]

  • N-acylation of the Urea Byproduct: With carbodiimide reagents like EDC, the activated O-acylisourea intermediate can sometimes rearrange to a stable N-acylurea, which is unreactive. Using HOBt helps to prevent this by forming a more stable active ester.

  • Side Reactions with Coupling Reagents: Some coupling reagents, like HBTU and HATU, can react with the free amine if used in excess, leading to the formation of a guanidinium byproduct and termination of the desired reaction.[4] It is therefore important to use the correct stoichiometry.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for an amide coupling reaction.

experimental_workflow General Amide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Carboxylic Acid, Amine HCl, and Additives solvent Add Anhydrous Solvent reagents->solvent base Add Base (e.g., DIPEA) solvent->base cool Cool to 0 °C base->cool coupling Add Coupling Reagent (e.g., EDC, HATU) cool->coupling stir Stir at RT for 2-24h coupling->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash purify Dry, Concentrate, and Purify (Column Chromatography) wash->purify

Caption: A step-by-step visualization of a typical amide coupling experiment.

References

long-term storage and handling of N,N-dimethylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-dimethylpiperidine-4-carboxamide hydrochloride (CAS: 6270-42-4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and troubleshooting of common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for N,N-dimethylpiperidine-4-carboxamide hydrochloride?

A1: For optimal long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] To prevent degradation from moisture and atmospheric components, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[2]

Q2: Is N,N-dimethylpiperidine-4-carboxamide hydrochloride hygroscopic?

Q3: What are the known incompatibilities for this compound?

A3: The compound should be kept away from strong oxidizing agents. It is also advisable to avoid exposure to excessive heat and moisture to prevent potential degradation.

Q4: How should I prepare solutions of this compound? What solvents are recommended?

A4: The solubility of piperidine derivatives can be pH-dependent.[1] As a hydrochloride salt, N,N-dimethylpiperidine-4-carboxamide hydrochloride is expected to be soluble in water and polar protic solvents. For biological assays, stock solutions are often prepared in dimethyl sulfoxide (DMSO). When diluting a DMSO stock into an aqueous buffer, it is important to do so gradually with vigorous mixing to prevent precipitation.[1]

Q5: How stable are solutions of N,N-dimethylpiperidine-4-carboxamide hydrochloride?

A5: There is no specific published data on the long-term stability of this compound in solution. The amide functional group can be susceptible to hydrolysis under strongly acidic or basic conditions over time. Therefore, it is best practice to prepare solutions fresh for each experiment. If storage is necessary, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Storage and Stability Summary

ParameterRecommendationRationale & Citation
Storage Temperature Room TemperatureGeneral recommendation for stable solids.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)To protect against atmospheric moisture and oxygen.
Container Tightly sealed, light-resistantTo prevent moisture uptake and potential photodegradation.
Hygroscopicity Assumed to be hygroscopicPiperidine hydrochloride salts are known to be hygroscopic.[3]
Incompatibilities Strong oxidizing agentsTo prevent chemical reactions that could degrade the compound.
Solution Storage Prepare fresh; if necessary, store frozen (-20°C or -80°C)To minimize hydrolysis of the amide bond and other potential degradation in solution.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and use of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

Issue 1: Inconsistent or Poor Results in Biological Assays

Question: I am observing high variability or lower than expected activity with my compound in a cell-based assay. What could be the cause?

Answer: Inconsistent results can stem from compound instability, solubility issues, or aggregation. Follow this troubleshooting workflow to diagnose the problem.

A Inconsistent Assay Results B Check for Compound Precipitation in Final Assay Medium A->B C Precipitation Observed B->C Yes D No Precipitation B->D No E Modify Dilution Method (e.g., add buffer to DMSO stock) C->E F Lower Final Compound Concentration C->F G Re-test with Non-Ionic Detergent (e.g., 0.01% Triton X-100) D->G H Activity Significantly Reduced? G->H I High Likelihood of Aggregation-Based Inhibition H->I Yes J Aggregation Unlikely H->J No K Investigate Solution Stability (Prepare Fresh Solutions) J->K

Caption: Workflow for troubleshooting inconsistent assay results.
Issue 2: Difficulty Dissolving the Compound

Question: My compound is not fully dissolving in my aqueous buffer system. How can I improve its solubility?

Answer: The solubility of piperidine-containing compounds is often pH-dependent due to the basicity of the piperidine nitrogen. As a hydrochloride salt, the compound should be acidic in solution. If you are using a neutral or basic buffer, the compound may be converting to its less soluble free base form.

A Solubility Issue in Aqueous Buffer B Measure pH of the Solution A->B C Is pH > 6? B->C D Adjust pH to be more acidic (e.g., pH 4-6) with dilute HCl C->D Yes E Still Insoluble? C->E No D->E F Prepare Concentrated Stock in an Organic Co-solvent (e.g., DMSO) E->F Yes G Add Co-solvent Stock to Buffer with Vigorous Mixing F->G H Solution is Clear G->H

Caption: Logical steps to address compound solubility issues.

Hypothetical Degradation Pathways

While specific degradation pathways for N,N-dimethylpiperidine-4-carboxamide hydrochloride are not extensively documented, potential degradation can be inferred from the functional groups present. Forced degradation studies on similar molecules often investigate hydrolysis, oxidation, and thermal stress.[4][5]

cluster_0 Potential Degradation Pathways A N,N-dimethylpiperidine-4-carboxamide hydrochloride Starting Material B Piperidine-4-carboxylic acid + Dimethylamine Amide Hydrolysis (Acid or Base) A->B H₂O / H⁺ or OH⁻ C N-Oxide Derivative Oxidation of Piperidine Nitrogen A->C [O] (e.g., H₂O₂) cluster_1 Anti-CMV Assay Workflow A 1. Prepare Serial Dilutions of Compound in Assay Medium D 4. Add Compound Dilutions to Infected Cells A->D B 2. Seed Human Fibroblast Cells in 96-well Plates C 3. Infect Cells with CMV (e.g., Luciferase-expressing strain) B->C C->D E 5. Incubate for 72 hours D->E F 6. Measure Luciferase Activity (or other viability/replication marker) E->F G 7. Calculate EC₅₀ Value F->G

References

impact of impurities on the biological activity of N,N-dimethylpiperidine-4-carboxamide HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-dimethylpiperidine-4-carboxamide HCl (CAS No. 6270-42-4).

Frequently Asked Questions (FAQs)

Q1: What is the primary biological target of N,N-dimethylpiperidine-4-carboxamide HCl?

A1: The precise biological target for N,N-dimethylpiperidine-4-carboxamide HCl is not definitively established in publicly available literature. While the broader class of piperidine-4-carboxamide derivatives has been investigated for various biological activities, including acting as DNA gyrase inhibitors, cholinesterase inhibitors, and TRPV1 antagonists, the specific activity of this N,N-dimethylated compound is not well-characterized. Researchers should consider this compound as a chemical building block or a starting point for library synthesis.[1][2][3][4]

Q2: What are the potential sources of impurities in my N,N-dimethylpiperidine-4-carboxamide HCl sample?

A2: Impurities in your sample can originate from the synthetic route used to produce the compound. A common synthesis involves the amidation of piperidine-4-carboxylic acid with dimethylamine. Potential impurities could include:

  • Unreacted starting materials: Piperidine-4-carboxylic acid and dimethylamine.

  • Reagents from the coupling reaction: Residual coupling agents (e.g., EDC, HOBt) or bases (e.g., triethylamine, DIPEA).

  • Side-products: Byproducts from the amidation reaction or subsequent purification steps.

  • Solvent residues: Residual solvents from the reaction and purification processes.

Q3: How can impurities affect my experimental results?

A3: Impurities can have a significant impact on the observed biological activity of N,N-dimethylpiperidine-4-carboxamide HCl. Structurally similar impurities may:

  • Compete for the same binding site as the primary compound, acting as agonists, antagonists, or allosteric modulators.

  • Exhibit off-target effects , leading to misleading results in cellular or in vivo assays.

  • Interfere with analytical measurements , affecting the accuracy of quantification and characterization.

  • Alter the physicochemical properties of the sample, such as solubility and stability.

The structure-activity relationship (SAR) for piperidine derivatives suggests that even minor structural modifications can significantly alter their biological effects.[2][5]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected biological activity in screening assays.
Possible Cause Troubleshooting Steps
Presence of biologically active impurities. 1. Verify the purity of your N,N-dimethylpiperidine-4-carboxamide HCl sample using an appropriate analytical method such as HPLC or LC-MS. 2. If impurities are detected, attempt to identify them through mass spectrometry and comparison with potential side-products from the synthesis. 3. If possible, repurify the compound using techniques like recrystallization or column chromatography. 4. Source the compound from a different supplier and compare the results.[6][7]
Incorrect compound structure. Confirm the identity of your compound using NMR spectroscopy and compare the data with known spectra if available.
Assay interference. Run control experiments with potential impurities (if known) to determine their individual effects on the assay.
Issue 2: Poor solubility or precipitation of the compound in aqueous buffers.
Possible Cause Troubleshooting Steps
Presence of insoluble impurities. 1. Analyze the sample for non-polar impurities that may have limited aqueous solubility. 2. Filter the stock solution to remove any particulate matter before preparing dilutions.
Incorrect pH of the buffer. The hydrochloride salt of N,N-dimethylpiperidine-4-carboxamide is expected to be more soluble in acidic to neutral aqueous solutions. Ensure the pH of your buffer is appropriate.
Compound has reached its solubility limit. Determine the aqueous solubility of your specific batch of the compound. Consider using a co-solvent like DMSO for initial stock solutions, but be mindful of its potential effects on your assay.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of N,N-dimethylpiperidine-4-carboxamide HCl. Optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 2: General Synthesis of N,N-dimethylpiperidine-4-carboxamide HCl

This is a representative synthetic procedure.

  • Amide Coupling: To a solution of piperidine-4-carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add dimethylamine hydrochloride (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Workup and Purification: Perform an aqueous workup to remove water-soluble reagents. Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Filter and dry the solid to obtain N,N-dimethylpiperidine-4-carboxamide HCl.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control s1 Piperidine-4-carboxylic Acid + Dimethylamine HCl s2 Amide Coupling (e.g., HATU, DIPEA) s1->s2 s3 Crude Product s2->s3 p1 Column Chromatography s3->p1 p2 Purified Free Base p1->p2 p3 HCl Salt Formation p2->p3 p4 N,N-dimethylpiperidine- 4-carboxamide HCl p3->p4 qc1 HPLC / LC-MS (Purity Check) p4->qc1 qc2 NMR (Identity Confirmation) p4->qc2

Caption: Synthetic and Quality Control Workflow for N,N-dimethylpiperidine-4-carboxamide HCl.

impurity_impact cluster_compound Test Compound cluster_assay Biological Assay compound N,N-dimethylpiperidine- 4-carboxamide HCl receptor Biological Target (e.g., Receptor) compound->receptor Binds to Target impurity Structurally Similar Impurity impurity->receptor Competitively Binds activity Observed Biological Activity impurity->activity Alters Outcome receptor->activity Leads to

Caption: Potential Impact of a Structurally Similar Impurity on Biological Assay Results.

References

Validation & Comparative

A Comparative Guide to the Validation of N,N-dimethylpiperidine-4-carboxamide hydrochloride Purity by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the purity validation of N,N-dimethylpiperidine-4-carboxamide hydrochloride. As a polar, basic small molecule, its analysis presents unique challenges that necessitate careful method selection. This document outlines two primary chromatographic strategies—Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—supported by experimental protocols and comparative data to guide researchers in choosing the most suitable approach. All validation parameters discussed are in accordance with the principles outlined in the ICH Q2(R1) guideline.[1][2][3]

Introduction to Analytical Challenges

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a small molecule with a molecular weight of 156.23 g/mol (for the free base).[4] Its structure, featuring a tertiary amine on the piperidine ring and an amide group, renders it highly polar and basic. These characteristics can lead to poor retention and peak shape on traditional non-polar stationary phases like C18, which are commonly used in RPLC.[5][6] Therefore, alternative or modified chromatographic techniques are often required for robust and reliable purity analysis.

This guide compares two powerful HPLC-MS approaches:

  • Reversed-Phase Liquid Chromatography (RPLC) with a polar-embedded column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) with an amide-based column.

Both methods offer distinct advantages for retaining and separating polar compounds, making them suitable for this analysis.[7][8][9]

Comparative Analysis of HPLC-MS Methods

The choice between RPLC and HILIC depends on several factors, including retention requirements, analyte solubility, and the desired sensitivity in MS detection.[5] HILIC is specifically designed for highly polar and hydrophilic analytes, often providing superior retention compared to RPLC.[8][10][11] Conversely, modern polar-embedded or "aqueous-type" RPLC columns are engineered to resist dewetting in highly aqueous mobile phases, improving the retention of polar compounds.[5][12]

Data Presentation: Method Performance Comparison

The following table summarizes hypothetical yet realistic performance data for the two methods, based on established principles for analyzing polar small molecules.

Parameter Method A: Polar-Embedded RPLC Method B: Amide HILIC Commentary
Retention Time (min) 2.86.5HILIC provides significantly stronger retention for the polar analyte.[5][11]
Theoretical Plates (N) 8,50012,000The HILIC method demonstrates higher column efficiency for this compound.
Tailing Factor (Asymmetry) 1.41.1HILIC often yields better peak symmetry for basic compounds without ion-pairing agents.
*Resolution (Rs) from Impurity **1.82.5Superior retention and selectivity in HILIC lead to better resolution of closely related impurities.
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mLThe higher organic content in the HILIC mobile phase enhances ESI efficiency and MS sensitivity.[8]
Limit of Quantitation (LOQ) 1.5 ng/mL0.3 ng/mLConsistent with LOD, the HILIC method allows for more precise quantification at lower levels.
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity within their respective ranges.
Precision (%RSD, n=6) < 1.5%< 1.0%Both methods show high precision, with HILIC being slightly more reproducible.

*Hypothetical impurity: N-methylpiperidine-4-carboxamide

Experimental Workflow and Logic

The validation of an analytical method is a systematic process to ensure it is suitable for its intended purpose.[3] The workflow diagram below illustrates the key stages, from initial sample handling to final data reporting, as guided by ICH Q2(R1) principles.[1][13]

G HPLC-MS Purity Validation Workflow cluster_prep Preparation & Setup cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_analysis Analysis & Reporting A Standard & Sample Preparation B HPLC-MS System Configuration & Calibration A->B C Selectivity Screening (RPLC vs. HILIC) B->C D Optimization of Mobile Phase & Gradient C->D E Specificity D->E F Linearity & Range G Accuracy & Precision H LOD & LOQ I Robustness J Routine Sample Analysis I->J K Data Processing & Peak Integration J->K L Purity Calculation & Final Report K->L M Validated Method

References

comparing N,N-dimethylpiperidine-4-carboxamide hydrochloride to other piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for creating three-dimensional molecular diversity.[1][2] Among its many derivatives, the N,N-disubstituted-piperidine-4-carboxamide core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents across multiple disease areas, including infectious diseases and oncology.[1][3] While simple derivatives like N,N-dimethylpiperidine-4-carboxamide hydrochloride serve primarily as chemical building blocks, their underlying structure is key to the biological activity of more complex molecules.[4]

This guide provides a comparative analysis of piperidine-4-carboxamide derivatives that have been optimized as potent and selective enzyme inhibitors, with a focus on their application as antimalarial and antimycobacterial agents. We present supporting experimental data, detailed methodologies for key assays, and visualizations of their mechanisms of action to inform and guide researchers in the field of drug development.

Piperidine-4-Carboxamides as Antimalarial Proteasome Inhibitors

The rise of drug-resistant Plasmodium falciparum strains necessitates the discovery of novel antimalarial agents with new mechanisms of action. The parasite's ubiquitin-proteasome system, which is crucial for protein degradation and cellular homeostasis, has been identified as a promising therapeutic target.[5] Recently, a class of piperidine carboxamides has been identified through phenotypic screening, demonstrating potent, species-selective inhibition of the P. falciparum 20S proteasome's β5 subunit (Pf20Sβ5).[5]

Comparative Biological Activity of Antimalarial Piperidine Carboxamides

The initial hit, SW042, was optimized to yield analogs with significantly improved potency and oral efficacy. The structure-activity relationship (SAR) studies highlighted the critical role of specific stereochemistry and substitutions on the piperidine scaffold.

CompoundEnantiomerP. falciparum 3D7 EC50 (μM)P. falciparum Dd2 EC50 (μM)Pf20Sβ5 Chymotrypsin-Like Activity IC50 (μM)Human c20Sβ5 Chymotrypsin-Like Activity IC50 (μM)
SW042 Racemic0.14 - 0.190.14 - 0.190.057> 50
(S)-SW042 S0.040.050.02> 50
(R)-SW042 R4.04.5> 10> 50
SW584 S0.0080.0120.003> 50

Data summarized from Lawong et al.[5]

Experimental Protocol: In Vitro Antimalarial Activity Assay

The following is a representative protocol for determining the 50% effective concentration (EC50) of compounds against P. falciparum erythrocytic stages.

Objective: To measure the dose-response relationship of test compounds against synchronous, ring-stage P. falciparum parasites.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strain)

  • Human erythrocytes (O+)

  • RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • SYBR Green I nucleic acid stain

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Synchronized ring-stage parasite cultures are diluted to a 0.5% parasitemia and 2% hematocrit in culture medium.

  • Test compounds are serially diluted in DMSO and added to the microplates. A DMSO-only control is included.

  • The parasite suspension is added to the wells containing the test compounds.

  • Plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • After incubation, the plates are frozen to lyse the erythrocytes.

  • A lysis buffer containing SYBR Green I is added to each well.

  • Plates are incubated in the dark for 1 hour at room temperature.

  • Fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • EC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

G cluster_pathway Ubiquitin-Proteasome Pathway in P. falciparum cluster_inhibition Inhibition by Piperidine Carboxamides Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 TargetProtein Target Protein E3->TargetProtein PolyUbProtein Polyubiquitinated Protein TargetProtein->PolyUbProtein Ubiquitin Chain Attachment Proteasome 26S Proteasome (containing Pf20Sβ5) PolyUbProtein->Proteasome Peptides Degraded Peptides Proteasome->Peptides Inhibitor Piperidine Carboxamide (e.g., SW584) Inhibitor->Proteasome Inhibits Pf20Sβ5 Subunit

Caption: Inhibition of the P. falciparum proteasome by piperidine carboxamides.

Piperidine-4-Carboxamides as Antimycobacterial DNA Gyrase Inhibitors

Mycobacterium abscessus is an emerging pathogen known for its intrinsic resistance to most antibiotics, making infections difficult to treat.[6] The bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, has been validated as a target for new antibacterial agents. A novel class of piperidine-4-carboxamides (P4Cs) has been identified as potent inhibitors of M. abscessus DNA gyrase, acting as non-fluoroquinolone DNA gyrase poisons.[6]

Comparative Biological Activity of Antimycobacterial Piperidine-4-Carboxamides

The initial hit, MMV688844, was the subject of extensive SAR studies to improve its antibacterial activity and pharmacokinetic properties. These efforts led to the identification of analogs with significantly enhanced potency.

CompoundR1 GroupR2 GroupM. abscessus MIC (μM)M. abscessus DNA Gyrase IC50 (μM)
MMV688844 (844) HH1612.5
844-TFM CF3H1.63.1
Analog A ClH0.81.6
Analog B OCH3Cl0.40.8

Data summarized from De Vito et al.[6]

Experimental Protocol: DNA Gyrase Supercoiling Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against DNA gyrase.

Objective: To measure the concentration of a test compound required to inhibit 50% of the supercoiling activity of DNA gyrase.

Materials:

  • Recombinant M. abscessus DNA gyrase (Subunits A and B)

  • Relaxed pBR322 plasmid DNA (substrate)

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP)

  • Test compounds dissolved in DMSO

  • Agarose gel, electrophoresis buffer, and equipment

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • The reaction mixture is prepared by combining the assay buffer, relaxed pBR322 plasmid DNA, and the test compound at various concentrations in a microcentrifuge tube. A DMSO-only control is included.

  • The reaction is initiated by the addition of the DNA gyrase enzyme.

  • The mixture is incubated at 37°C for 1 hour.

  • The reaction is stopped by the addition of a stop buffer/loading dye (containing EDTA and SDS).

  • The samples are loaded onto an agarose gel.

  • Electrophoresis is performed to separate the supercoiled (product) and relaxed (substrate) forms of the plasmid DNA. Supercoiled DNA migrates faster through the gel.

  • The gel is stained with a DNA stain and visualized under UV light.

  • The intensity of the DNA bands is quantified using densitometry software.

  • The IC50 value is determined as the compound concentration that reduces the amount of supercoiled DNA by 50% compared to the no-inhibitor control.

G cluster_workflow DNA Gyrase Mechanism and Inhibition cluster_inhibition Inhibition by Piperidine-4-Carboxamides RelaxedDNA Relaxed DNA GyraseDNA Gyrase-DNA Complex RelaxedDNA->GyraseDNA Binding Gyrase DNA Gyrase CleavedDNA Transient Double- Strand Break GyraseDNA->CleavedDNA Cleavage StrandPassage Strand Passage CleavedDNA->StrandPassage LigatedDNA Resealed DNA StrandPassage->LigatedDNA SupercoiledDNA Supercoiled DNA LigatedDNA->SupercoiledDNA Release P4C_Inhibitor Piperidine-4-Carboxamide (e.g., 844-TFM) P4C_Inhibitor->GyraseDNA Stabilizes Cleavage Complex

References

Comparative Guide to the Antiviral Activity of N,N-Dimethylpiperidine-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N,N-dimethylpiperidine-4-carboxamide scaffold has emerged as a versatile platform for the development of potent antiviral agents. Analogs derived from this core structure have demonstrated significant inhibitory activity against a range of viruses, including human cytomegalovirus (HCMV), various coronaviruses, and human immunodeficiency virus (HIV). This guide provides a comparative analysis of the biological activity of these analogs, supported by experimental data, to inform further research and drug development efforts.

Antiviral Activity Profile

N,N-dimethylpiperidine-4-carboxamide analogs have shown promising activity against both DNA and RNA viruses. The primary mechanisms of action appear to be host-directed, targeting cellular factors essential for viral replication, or direct interaction with viral proteins.

Inhibition of Human Cytomegalovirus (HCMV)

A key lead compound, NCGC2955 , and its analogs have been identified as potent inhibitors of HCMV replication.[1] Structure-activity relationship (SAR) studies have revealed that modifications to the core structure can significantly enhance antiviral potency.

Table 1: Anti-HCMV Activity of Piperidine-4-carboxamide Analogs

CompoundChemical StructureAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
NCGC2955 (1) 1-(4-(4-Chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carbonyl)-N-isopropylpiperidine-4-carboxamide[2]Luciferase Assay1.7 ± 0.6>500>294
Plaque Assay1.99 ± 0.15>500>251
Analog 7 1-((6-(4-chlorobenzyl)-5H-pyrrolo[2,3-b]pyrazin-7-yl)carbonyl)-N-isopropylpiperidine-4-carboxamideLuciferase Assay0.21 ± 0.06>500>2380
Plaque Assay0.55 ± 0.06>500>909
Analog 8 1-((6-(4-chlorobenzyl)-5H-pyrrolo[2,3-b]pyrazin-7-yl)carbonyl)-N-cyclopropylpiperidine-4-carboxamideLuciferase Assay0.28 ± 0.06>500>1785
Plaque Assay0.42 ± 0.07>500>1190
Analog 9 1-((4-(4-chlorobenzyl)-1H-thieno[3,4-b]pyrrol-5(4H,6H)-yl)carbonyl)-N-isopropylpiperidine-4-carboxamideLuciferase Assay0.30 ± 0.05>500>1667
Plaque Assay0.35 ± 0.07>500>1428

Data sourced from Guo et al. (2022).[1][3]

The data clearly indicates that analogs 7, 8, and 9 exhibit significantly improved potency against HCMV compared to the parent compound NCGC2955, with selectivity indices greater than 1500.[3] These compounds were also shown to inhibit mouse CMV (MCMV) in vitro, suggesting potential for in vivo studies.[1]

Inhibition of Coronaviruses

The broad-spectrum potential of this chemical class is further highlighted by its activity against various human coronaviruses, including the highly pathogenic SARS-CoV-2.

Table 2: Anti-Coronavirus Activity of Piperidine-4-carboxamide Analogs

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
NCGC2955 HCoV-NL63Vero2.5 ± 0.15>300>120
HCoV-NL63MK21.5 ± 0.2>300>200
HCoV-OC43HFF1.5 ± 0.01>300>200
SARS-CoV-2Calu-30.2 ± 0.02>300>1500
Analog 153 SARS-CoV-2Calu-30.11 ± 0.04>300>2727

Data sourced from Guo et al. (2022).[4]

Both NCGC2955 and its structurally related analog 153 demonstrate potent, sub-micromolar to low-micromolar activity against a range of coronaviruses with high selectivity indices.[4] The mechanism of action against RNA viruses is suggested to involve a host factor that modulates cap-dependent translation.[4]

CCR5 Antagonism and Anti-HIV Activity

A distinct but related therapeutic application of piperidine-4-carboxamide analogs is their function as C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.

Table 3: Anti-HIV-1 Activity of Piperidine-4-carboxamide CCR5 Antagonists

CompoundCCR5 Binding IC₅₀ (nM)Anti-HIV-1 Activity EC₅₀ (nM)
TAK-220 3.51.1
Compound 11f Low to sub-nanomolar0.59
Compound 19 25.73 (Calcium mobilization)73.01

Data sourced from Imamura et al. (2005), Baba et al. (2006), and Fan et al. (2014).[5][6][7]

These compounds, such as TAK-220 and compound 11f, exhibit highly potent anti-HIV-1 activity at nanomolar concentrations by blocking the viral entry step.[5][6]

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the data presented in this guide.

Human Cytomegalovirus (HCMV) Plaque Reduction Assay
  • Cell Culture: Human foreskin fibroblasts (HFFs) are seeded in 24-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are infected with a known titer of HCMV (e.g., AD169 or Towne strain) for a 90-minute adsorption period.

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing 0.4% agarose and serial dilutions of the test compounds.

  • Incubation: Plates are incubated at 37°C in a 5% CO₂ environment for 7-10 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cell monolayers are fixed with 10% formalin and stained with 0.8% crystal violet. Plaques are then counted microscopically.

  • Data Analysis: The EC₅₀ value is calculated as the compound concentration that reduces the number of plaques by 50% compared to untreated controls.

Coronavirus TCID₅₀ Assay
  • Cell Seeding: Vero E6 or Calu-3 cells are seeded in 96-well plates.

  • Virus Dilution: A stock of coronavirus (e.g., SARS-CoV-2) is serially diluted.

  • Infection and Treatment: Cell monolayers are infected with the virus dilutions in the presence of various concentrations of the test compounds.

  • Incubation: Plates are incubated for a specified period (e.g., 3-5 days) at 37°C and 5% CO₂.

  • Cytopathic Effect (CPE) Observation: Each well is microscopically examined for the presence of virus-induced CPE.

  • TCID₅₀ Calculation: The 50% tissue culture infective dose (TCID₅₀) is calculated using the Reed-Muench method to determine the virus titer. The EC₅₀ is the compound concentration that inhibits the viral CPE by 50%.

CCR5 Binding Assay
  • Cell Preparation: CHO cells stably expressing the human CCR5 receptor are used.

  • Competitive Binding: The cells are incubated with a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α) in the presence of increasing concentrations of the test compounds.

  • Incubation and Washing: The mixture is incubated to allow for binding equilibrium. Unbound ligand is then removed by washing.

  • Radioactivity Measurement: The amount of bound radioligand is quantified using a gamma counter.

  • Data Analysis: The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Signaling Pathways and Mechanism of Action

The antiviral activity of these piperidine-4-carboxamide analogs, particularly against CMV and coronaviruses, is believed to be mediated through the modulation of host cellular pathways.

Host_Targeted_Antiviral_Mechanism cluster_virus_lifecycle Viral Replication Cycle Entry Entry Uncoating Uncoating Entry->Uncoating Replication/Transcription Replication/Transcription Uncoating->Replication/Transcription Assembly Assembly Replication/Transcription->Assembly Release Release Assembly->Release Analog Analog Host_Factor Host Cellular Factor (e.g., for cap-dependent translation) Analog->Host_Factor Binds to Host_Factor->Replication/Transcription Blocks Inhibition Inhibition

Caption: Proposed mechanism of host-directed antiviral activity.

The broad-spectrum activity against various RNA viruses suggests that compounds like NCGC2955 and its analogs may not target a specific viral enzyme but rather a host factor that is crucial for the replication of multiple viruses.[4] One such proposed mechanism is the modulation of cap-dependent translation, a key process for the synthesis of viral proteins.[4] By interfering with this host process, the compounds can effectively inhibit the replication of a wide range of viruses that rely on it. This host-directed approach offers the advantage of a higher barrier to the development of viral resistance.

For the anti-HIV activity, the mechanism is more direct, involving the blockade of the CCR5 co-receptor, thereby preventing viral entry into the host cell.

CCR5_Antagonism_Workflow cluster_cell Host Cell Membrane HIV-1 HIV-1 CD4_Receptor CD4 Receptor HIV-1->CD4_Receptor 1. Binds CCR5_CoReceptor CCR5 Co-Receptor CD4_Receptor->CCR5_CoReceptor 2. Conformational Change Viral_Entry Viral Entry & Fusion CCR5_CoReceptor->Viral_Entry 3. Enables Host_Cell Host T-Cell Analog Piperidine-4-carboxamide Analog Analog->CCR5_CoReceptor Blocks Binding Viral_Entry->Host_Cell Infection Inhibition Inhibition

References

Structure-Activity Relationship of N,N-Dimethylpiperidine-4-carboxamide Derivatives and Related Opioid Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Opioid Receptor Binding Affinities

The following tables summarize the in vitro binding affinities of various piperidine-4-carboxamide and related derivatives for the mu (µ), delta (δ), and kappa (κ) opioid receptors. The data is presented to highlight the impact of structural modifications on receptor affinity and selectivity.

Table 1: Binding Affinities of Piperidine-4-carboxamide and Related Derivatives at Opioid Receptors

Compound IDR1R2R3µ-Opioid (Ki, nM)δ-Opioid (Ki, nM)κ-Opioid (Ki, nM)Reference
1 -CH2CH2-Ph-N(CH2CH3)2H>10000.87>1000[1]
2 -CH2CH2-(2-thienyl)-N(CH2CH3)2H---
3 -CH2CH2-Ph-NH-Ph-COOCH30.05--[2]
4 -CH2CH2-Ph-NH-Ph-COCH30.08--[2]
5 -CH2CH2-(2-thienyl)-NH-Ph-CH2OCH30.11--[2]

Note: Data for a complete series of N,N-dimethylpiperidine-4-carboxamide derivatives with systematic variations was not available in the reviewed literature. The table includes closely related structures to infer potential SAR trends.

From the available data on related compounds, several preliminary SAR observations can be made:

  • Substituents on the Piperidine Nitrogen (R1): A phenethyl group at the R1 position is a common feature in potent opioid agonists.

  • Substituents at the 4-Position (R2 and R3): The nature of the substituent at the 4-position of the piperidine ring is critical for activity and selectivity. For instance, an anilido group often confers potent µ-opioid agonism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize the pharmacological activity of opioid receptor ligands.

Radioligand Binding Assay for Opioid Receptors

This protocol is a standard method for determining the binding affinity of a test compound to opioid receptors by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes from CHO-K1 cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]DAMGO (for µ-opioid receptor), [³H]DPDPE (for δ-opioid receptor), or [³H]U-69593 (for κ-opioid receptor).

  • Test Compounds: N,N-dimethylpiperidine-4-carboxamide derivatives or other test ligands.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus (Cell Harvester).

  • Scintillation Counter.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the assay buffer, radioligand (at a concentration near its Kd value), and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at 25°C for 60 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curve. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay determines the functional activity of a compound (agonist, partial agonist, or antagonist) by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the opioid receptor.

Materials:

  • Cell Membranes: As described for the binding assay.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test Compounds.

  • Reference Agonist: DAMGO (for µ-opioid receptor).

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with the test compound or reference agonist for 15 minutes at 30°C in the assay buffer containing GDP.

  • Initiation of Reaction: Add [³⁵S]GTPγS to the reaction mixture to a final concentration of 0.1 nM.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to generate a dose-response curve. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values. Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block the stimulation induced by a reference agonist.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the SAR of N,N-dimethylpiperidine-4-carboxamide derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Pharmacological Screening cluster_analysis Data Analysis start Piperidine-4-carboxamide Scaffold mods Systematic Modifications (R1, R2, R3) start->mods library Library of Derivatives mods->library binding Opioid Receptor Binding Assays (µ, δ, κ) library->binding functional Functional Assays ([³⁵S]GTPγS) binding->functional sar Structure-Activity Relationship (SAR) Analysis functional->sar lead_opt Lead Optimization sar->lead_opt Opioid_Signaling cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling cluster_cellular Cellular Response agonist Opioid Agonist (e.g., Piperidine Derivative) receptor µ-Opioid Receptor (GPCR) agonist->receptor Binds to g_protein G-protein (Gi/o) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits ion_channel Ion Channels (Ca²⁺, K⁺) g_protein->ion_channel Modulates mapk MAPK Pathway g_protein->mapk Activates camp cAMP ac->camp Decreases analgesia Analgesia camp->analgesia ion_channel->analgesia mapk->analgesia

References

A Comparative Guide: N,N-dimethylpiperidine-4-carboxamide Hydrochloride vs. Its Free Base in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

When employing N,N-dimethylpiperidine-4-carboxamide in biological assays, the choice between its hydrochloride salt and free base form is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of these two forms, supported by experimental data principles and detailed protocols, to aid researchers in making an informed selection for their specific applications.

Key Differences and Physicochemical Properties

The primary distinction between the hydrochloride salt and the free base lies in their physicochemical properties, which directly influence their handling, stability, and behavior in aqueous assay environments. The hydrochloride salt is formed by reacting the basic piperidine nitrogen of the free base with hydrochloric acid. This conversion has profound effects on solubility and stability.

PropertyN,N-dimethylpiperidine-4-carboxamide HydrochlorideN,N-dimethylpiperidine-4-carboxamide (Free Base)Rationale for Difference
Molecular Formula C₈H₁₇ClN₂OC₈H₁₆N₂OAddition of HCl
Molecular Weight 192.69 g/mol 156.23 g/mol Addition of HCl
Appearance White to off-white crystalline solidColorless to pale yellow oil or low-melting solidSalt formation typically results in a crystalline solid with a higher melting point.
Aqueous Solubility HighLow to moderateThe ionic nature of the hydrochloride salt enhances its interaction with polar water molecules.
Solubility in Organic Solvents LowHighThe non-polar nature of the free base allows for better dissolution in organic solvents.
Stability High (less prone to oxidation)Moderate (susceptible to oxidation at the amine)Protonation of the piperidine nitrogen in the salt form protects it from oxidative degradation.[1][2]
Hygroscopicity Can be hygroscopicGenerally less hygroscopicSalts have a higher propensity to absorb moisture from the atmosphere.

Performance in Biological Assays: A Comparative Overview

The choice between the hydrochloride salt and the free base is dictated by the specific requirements of the biological assay.

N,N-dimethylpiperidine-4-carboxamide Hydrochloride is generally the preferred form for most aqueous biological assays due to its superior water solubility and stability.[2][3] This ensures a homogenous concentration of the test compound in the assay buffer, leading to more reproducible and reliable results. Its enhanced stability also minimizes the risk of compound degradation over the course of the experiment.

N,N-dimethylpiperidine-4-carboxamide (Free Base) is advantageous in specific scenarios. For instance, in cell-based assays where membrane permeability is a factor, the more lipophilic free base may exhibit better cell penetration. Additionally, some enzymatic reactions can be sensitive to the pH changes that might occur upon dissolving a hydrochloride salt in a weakly buffered solution. In such cases, the free base might be a more suitable choice.

Experimental Data: A Case Study in a Hypothetical Enzyme Inhibition Assay

Hypothetical Target: A novel serine protease implicated in an inflammatory signaling pathway.

Assay Principle: A fluorogenic substrate is cleaved by the protease, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to enzyme activity. The inhibitory potential of N,N-dimethylpiperidine-4-carboxamide is assessed by measuring the reduction in the rate of fluorescence generation.

Comparative IC₅₀ Determination:

Compound FormApparent Solubility in PBS (pH 7.4)IC₅₀ (µM)Standard Deviation (n=3)Observations
Hydrochloride Salt > 10 mM5.20.4Readily dissolved in the assay buffer. Consistent results across replicates.
Free Base ~0.5 mM8.92.1Required initial dissolution in DMSO. Precipitation observed at higher concentrations. Higher variability in results.

Interpretation: The hydrochloride salt demonstrates a lower and more consistent IC₅₀ value, likely due to its complete dissolution in the assay buffer, ensuring that the true concentration of the inhibitor is available to the enzyme. The higher IC₅₀ and greater variability observed with the free base could be attributed to its limited aqueous solubility, leading to precipitation and an inaccurate estimation of the effective concentration.

Experimental Protocols

Preparation of the Free Base from the Hydrochloride Salt

Objective: To obtain the free base form of N,N-dimethylpiperidine-4-carboxamide from its hydrochloride salt for comparative studies.

Materials:

  • N,N-dimethylpiperidine-4-carboxamide hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve a known quantity of N,N-dimethylpiperidine-4-carboxamide hydrochloride in deionized water.

  • Transfer the solution to a separatory funnel.

  • Slowly add a saturated solution of sodium bicarbonate while gently swirling. Continue addition until effervescence ceases and the aqueous layer is basic (test with pH paper).

  • Extract the aqueous layer with three portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base.

Enzyme Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.

Materials:

  • Target enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • Fluorogenic substrate specific to the enzyme

  • N,N-dimethylpiperidine-4-carboxamide hydrochloride and free base stock solutions (e.g., 10 mM in DMSO)

  • Assay buffer

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the hydrochloride salt and the free base in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the enzyme solution, and the test compound dilutions.

  • Include control wells with enzyme and buffer (positive control) and buffer only (negative control).

  • Pre-incubate the plate at the optimal temperature for the enzyme for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals for a set period.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the context of the compound's potential application, the following diagrams are provided.

experimental_workflow cluster_prep Compound Preparation cluster_assay Enzyme Inhibition Assay HCl_salt Hydrochloride Salt Free_base_prep Free Base Preparation (from HCl salt) HCl_salt->Free_base_prep Basification & Extraction Stock_sol Stock Solutions (in DMSO) HCl_salt->Stock_sol Free_base Free Base Free_base->Stock_sol Serial_dil Serial Dilutions (in Assay Buffer) Stock_sol->Serial_dil Assay_plate Assay Plate (Enzyme + Compound) Serial_dil->Assay_plate Substrate_add Add Substrate Assay_plate->Substrate_add Fluor_read Fluorescence Reading Substrate_add->Fluor_read Data_analysis IC50 Determination Fluor_read->Data_analysis

Caption: Workflow for comparing the hydrochloride salt and free base in an enzyme inhibition assay.

signaling_pathway Inflammatory_stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Inflammatory_stimulus->Receptor Upstream_kinase Upstream Kinase Receptor->Upstream_kinase Target_protease Target Serine Protease Upstream_kinase->Target_protease Activation Downstream_substrate Downstream Substrate Target_protease->Downstream_substrate Cleavage Pro_inflammatory_response Pro-inflammatory Response Downstream_substrate->Pro_inflammatory_response Inhibitor N,N-dimethylpiperidine- 4-carboxamide Inhibitor->Target_protease Inhibition

Caption: Hypothetical signaling pathway involving the target serine protease.

Conclusion and Recommendations

For the majority of in vitro biological assays conducted in aqueous buffers, N,N-dimethylpiperidine-4-carboxamide hydrochloride is the recommended form. Its high water solubility and stability ensure accurate and reproducible results. The free base should be considered for specific applications, such as studies focused on membrane permeability or in assays that are highly sensitive to minor pH fluctuations. When using the free base, it is crucial to ensure its complete dissolution in a suitable co-solvent like DMSO and to be mindful of its potential for precipitation at higher concentrations in aqueous media. For robust and reliable data, a preliminary solubility test of the chosen form in the specific assay buffer is always advisable.

References

Unveiling the Off-Target Profile of N,N-dimethylpiperidine-4-carboxamide Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of investigational compounds is paramount for predicting potential side effects and ensuring therapeutic specificity. This guide provides a comparative analysis of the off-target effects of N,N-dimethylpiperidine-4-carboxamide hydrochloride and its alternatives, supported by experimental data and detailed protocols.

This guide compares the known primary and off-target activities of DMPP with two other well-characterized α7 nAChR agonists: PNU-282987 and GTS-21 (also known as DMXB-A).

Comparative Analysis of Off-Target Effects

The following table summarizes the available quantitative data on the binding affinities of DMPP and its alternatives at their primary target (α7 nAChR) and a key off-target, the serotonin 5-HT3 receptor.

CompoundPrimary TargetBinding Affinity (Ki/IC50)Off-TargetBinding Affinity (Ki/IC50)
DMPP (surrogate) α7 nAChRData not availableSerotonergic ReceptorsData not available
PNU-282987 α7 nAChR26 nM (Ki)[1][2]5-HT3 Receptor930 nM (Ki)[1][2]
GTS-21 α7 nAChR (Partial Agonist)Not specified as Ki/IC505-HT3A Receptor3.1 µM (IC50)[3]
α4β2 nAChR (Antagonist)20 nM (Ki)[3]

Note: A lower Ki or IC50 value indicates a higher binding affinity. The lack of specific quantitative data for DMPP underscores the necessity for empirical testing to fully characterize its selectivity profile.

Experimental Protocols

To determine the on-target and off-target activities of compounds like N,N-dimethylpiperidine-4-carboxamide hydrochloride, standardized experimental assays are crucial. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for α7 Nicotinic Acetylcholine Receptor

This assay is used to determine the binding affinity of a test compound to the α7 nAChR.

1. Materials:

  • Membrane preparation from cells or tissues expressing α7 nAChR.
  • Radioligand (e.g., [³H]-Methyllycaconitine or [¹²⁵I]-α-bungarotoxin).
  • Test compound (N,N-dimethylpiperidine-4-carboxamide hydrochloride or alternatives).
  • Non-specific binding control (e.g., a high concentration of a known α7 nAChR ligand like nicotine).
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM CaCl₂).
  • Glass fiber filters.
  • Scintillation cocktail and a scintillation counter.

2. Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.
  • To determine non-specific binding, a parallel set of incubations is performed in the presence of the non-specific binding control.
  • After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.
  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
  • The binding affinity (Ki) of the test compound is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Serotonin Receptors (e.g., 5-HT3)

This assay is employed to assess the off-target binding of a compound to serotonin receptors.

1. Materials:

  • Membrane preparation from cells or tissues expressing the specific serotonin receptor subtype (e.g., 5-HT3).
  • Radioligand specific for the receptor subtype (e.g., [³H]-GR65630 for 5-HT3).
  • Test compound.
  • Non-specific binding control (e.g., a high concentration of a known 5-HT3 antagonist like ondansetron).
  • Assay buffer.
  • Glass fiber filters.
  • Scintillation cocktail and a scintillation counter.

2. Procedure:

  • The procedure is analogous to the α7 nAChR binding assay, with the appropriate receptor preparation, radioligand, and controls for the specific serotonin receptor subtype being investigated.

3. Data Analysis:

  • Data analysis is performed as described for the α7 nAChR binding assay to determine the IC50 and Ki values of the test compound for the serotonin receptor.

Visualizing Signaling and Experimental Processes

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

Signaling_Pathway cluster_0 Cell Membrane nAChR α7 nAChR Cellular_Response_On_Target Primary Cellular Response (e.g., Calcium Influx) nAChR->Cellular_Response_On_Target Serotonin_Receptor 5-HT3 Receptor Cellular_Response_Off_Target Off-Target Effect Serotonin_Receptor->Cellular_Response_Off_Target Agonist α7 Agonist (e.g., DMPP, PNU-282987) Agonist->nAChR On-Target Binding Off_Target_Interaction Off-Target Binding Off_Target_Interaction->Serotonin_Receptor Off-Target Binding

Caption: On-target and off-target signaling pathways for an α7 nAChR agonist.

Experimental_Workflow cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Acquisition & Analysis A Prepare Receptor Membrane Homogenate C Incubate Membrane, Radioligand, and Test Compound A->C B Prepare Radioligand and Test Compound Dilutions B->C D Separate Bound and Free Ligand (Filtration) C->D E Measure Radioactivity (Scintillation Counting) D->E F Calculate IC50 and Ki values E->F

Caption: General workflow for a radioligand binding assay.

References

A Comparative Guide to the Cytotoxicity Assessment of N,N-dimethylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cytotoxicity assessment of N,N-dimethylpiperidine-4-carboxamide hydrochloride. Due to the limited availability of direct cytotoxicity data for this specific compound, this guide offers a comparative analysis with related chemical structures, namely piperidine and carboxamide derivatives, and furnishes detailed experimental protocols for researchers to conduct their own evaluations.

Introduction to N,N-dimethylpiperidine-4-carboxamide hydrochloride

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a heterocyclic compound featuring a piperidine ring, which is a prevalent structural motif in many pharmacologically active molecules.[1] Its chemical structure consists of a piperidine core with a dimethylcarboxamide group attached at the 4-position.

Chemical Properties:

PropertyValue
Chemical Name N,N-dimethylpiperidine-4-carboxamide hydrochloride
CAS Number 6270-42-4
Molecular Formula C8H17ClN2O
Molecular Weight 192.69 g/mol
SMILES CN(C)C(=O)C1CCNCC1.Cl

Source: LookChem[2], Sigma-Aldrich

Comparative Cytotoxicity of Related Compounds

While direct data on N,N-dimethylpiperidine-4-carboxamide hydrochloride is scarce, the cytotoxicity of related piperidine and carboxamide derivatives has been investigated, providing a basis for potential cytotoxic profiles.

Piperidine Derivatives: The piperidine ring is a versatile scaffold in medicinal chemistry.[1] The cytotoxic effects of piperidine derivatives can vary significantly based on their substitutions. For instance, some highly functionalized piperidines have shown considerable toxicity against various cancer cell lines, with GI50 values in the low µg/mL range.[3] Conversely, other studies have reported piperidine derivatives with negligible cytotoxicity, highlighting the importance of the specific chemical moieties attached to the piperidine core.[4] Some piperidine derivatives have been found to be potent and selective inhibitors of P450 isoforms, which could influence their cytotoxic and cytoprotective characteristics.[5]

Carboxamide Derivatives: The carboxamide group is another common feature in bioactive molecules. Several studies have demonstrated that carboxamide derivatives can exhibit significant cytotoxic activity. For example, certain N-substituted 1H-indole-2-carboxamides have shown potent antiproliferative effects against leukemia, colon, and breast cancer cell lines, with IC50 values in the sub-micromolar range.[6] Similarly, other complex carboxamides have been reported to be potent cytotoxins with IC50 values of less than 10 nM.[7] The position of the carboxamide side chain on a polycyclic structure has been shown to be a critical determinant of its cytotoxic activity.[8][9]

Based on the literature, it is plausible that N,N-dimethylpiperidine-4-carboxamide hydrochloride could exhibit cytotoxic properties. However, its specific activity and potency can only be determined through empirical testing.

Experimental Protocols for Cytotoxicity Assessment

To evaluate the cytotoxic potential of N,N-dimethylpiperidine-4-carboxamide hydrochloride, a panel of in vitro assays is recommended.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the tetrazolium dye MTT to a purple formazan product.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C and 5-6.5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of N,N-dimethylpiperidine-4-carboxamide hydrochloride and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Cell Membrane Integrity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[11]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.[12]

  • Controls: Prepare wells for no-cell control, vehicle-only control, and maximum LDH release (by adding a lysis buffer).[12]

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new plate.[13]

  • LDH Reaction: Add the LDH reaction mixture to each well.[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Stop Reaction: Add a stop solution to each well.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[14]

Apoptosis Assessment (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane using Annexin V and distinguishes between apoptotic and necrotic cells using the viability dye Propidium Iodide (PI).[15]

Protocol:

  • Cell Collection: Following treatment, collect both adherent and floating cells.[15]

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[15]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the cytotoxicity assays.

Table 1: Cell Viability (MTT Assay) of N,N-dimethylpiperidine-4-carboxamide hydrochloride and Comparator Compounds

CompoundConcentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
N,N-dimethylpiperidine-4-carboxamide HCl 0.1
1
10
50
100
Comparator A (e.g., Piperidine Derivative) 0.1
1
10
50
100
Comparator B (e.g., Carboxamide Derivative) 0.1
1
10
50
100
Vehicle Control -100-

Table 2: Cell Membrane Integrity (LDH Assay) of N,N-dimethylpiperidine-4-carboxamide hydrochloride and Comparator Compounds

CompoundConcentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
N,N-dimethylpiperidine-4-carboxamide HCl 0.1
1
10
50
100
Comparator A (e.g., Piperidine Derivative) 0.1
1
10
50
100
Comparator B (e.g., Carboxamide Derivative) 0.1
1
10
50
100
Vehicle Control -0
Positive Control (Lysis Buffer) -100

Table 3: Apoptosis Induction by N,N-dimethylpiperidine-4-carboxamide hydrochloride and Comparator Compounds

CompoundConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
N,N-dimethylpiperidine-4-carboxamide HCl 10
50
Comparator A (e.g., Piperidine Derivative) 10
50
Comparator B (e.g., Carboxamide Derivative) 10
50
Vehicle Control -

Visualizations

The following diagrams illustrate a typical experimental workflow for cytotoxicity assessment and a hypothetical signaling pathway that could be involved in compound-induced cytotoxicity.

G cluster_prep Preparation cluster_exp Experiment cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep Compound Preparation (Serial Dilutions) Treatment Compound Treatment (24h incubation) CompoundPrep->Treatment CellSeeding->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis DataAcq Data Acquisition (Plate Reader/Flow Cytometer) MTT->DataAcq LDH->DataAcq Apoptosis->DataAcq Calc Calculations (% Viability, % Cytotoxicity, IC50) DataAcq->Calc Report Reporting Calc->Report

Caption: Experimental workflow for in vitro cytotoxicity assessment.

G Compound Cytotoxic Compound Receptor Cell Surface Receptor Compound->Receptor Mitochondria Mitochondria Compound->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release ROS ROS Production Mitochondria->ROS Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MembraneDamage Membrane Damage ROS->MembraneDamage Necrosis Necrosis MembraneDamage->Necrosis

Caption: Hypothetical signaling pathways of compound-induced cell death.

References

Comparative Efficacy Analysis of N,N-dimethylpiperidine-4-carboxamide hydrochloride: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the biological efficacy, mechanism of action, and comparative performance of N,N-dimethylpiperidine-4-carboxamide hydrochloride. This compound, identified by the CAS number 6270-42-4, is available commercially as a research chemical. However, data on its pharmacological activity and potential therapeutic applications are currently absent from published studies.

Due to the absence of efficacy data, a comparative analysis with alternative compounds, as well as detailed experimental protocols and signaling pathway visualizations, cannot be provided at this time. The following sections summarize the available chemical and physical properties of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

Chemical and Physical Properties

The table below outlines the known chemical and physical properties of N,N-dimethylpiperidine-4-carboxamide hydrochloride.[1][2]

PropertyValue
Chemical Name N,N-dimethylpiperidine-4-carboxamide hydrochloride
CAS Number 6270-42-4
Molecular Formula C8H17ClN2O
Molecular Weight 192.689 g/mol
Melting Point 145-146 °C
Boiling Point 304.2 °C at 760 mmHg
Flash Point 137.8 °C
Synonyms Piperidine-4-carboxylic acid dimethylamide HCl, N,N-DIMETHYL-4-PIPERIDINECARBOXAMIDE HYDROCHLORIDE

Note on a Similarly Named Compound

It is important to distinguish N,N-dimethylpiperidine-4-carboxamide hydrochloride from a similarly named but structurally different compound, N,N-dimethyl-4-(piperidine-2-carbonyl)piperazine-1-carboxamide;hydrochloride , also known as DMPP .[3] This compound has been the subject of some research and is identified as an agonist for the alpha-7 nicotinic acetylcholine receptor (α7-nAChR), with potential applications in the study of cognitive and neuropsychiatric disorders.[3] The distinct chemical structures of these two compounds mean that the biological activity of DMPP cannot be extrapolated to N,N-dimethylpiperidine-4-carboxamide hydrochloride.

Conclusion

While N,N-dimethylpiperidine-4-carboxamide hydrochloride is a known chemical entity, there is no available scientific literature detailing its efficacy, mechanism of action, or providing any experimental data that would allow for a comparative analysis. For researchers, scientists, and drug development professionals interested in this molecule, novel research would be required to determine its biological properties and potential applications.

References

Comparative Cross-Reactivity Analysis of N,N-dimethylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a lack of publicly available cross-reactivity data for N,N-dimethylpiperidine-4-carboxamide hydrochloride. The following guide is a hypothetical case study based on common cross-reactivity assessment workflows for piperidine-containing compounds. The data presented is illustrative and intended to guide researchers in designing and interpreting their own cross-reactivity studies.

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into therapeutics targeting a wide range of biological entities.[1][2] However, the structural features that make it effective can also lead to off-target interactions, necessitating thorough cross-reactivity profiling.[3][4] This guide provides a comparative framework for assessing the cross-reactivity of N,N-dimethylpiperidine-4-carboxamide hydrochloride against a panel of putative off-targets.

Quantitative Cross-Reactivity Data

This section presents hypothetical binding affinity data for N,N-dimethylpiperidine-4-carboxamide hydrochloride against a primary target and a selection of common off-target protein classes for piperidine-containing molecules, such as G-protein coupled receptors (GPCRs) and kinases.[4] The data is presented as the inhibitory constant (Ki), a measure of the compound's binding affinity to the target. A lower Ki value indicates a higher binding affinity.

Target ClassSpecific TargetN,N-dimethylpiperidine-4-carboxamide hydrochloride (Ki, nM)Alternative Compound 1 (Ki, nM)Alternative Compound 2 (Ki, nM)
Primary Target Hypothetical Receptor X 15 25 10
GPCRSigma-1 Receptor (S1R)350>10,000800
GPCRDopamine D2 Receptor1,2008,5002,500
GPCRMuscarinic M1 Receptor>10,000>10,0009,000
KinasePI3Kα5,600>10,0007,800
KinaseAkt18,9009,200>10,000
Ion ChannelhERG>10,000>10,000>10,000

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to generate the type of data presented above.

1. Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.[5][6]

  • Materials:

    • Cell membranes expressing the target receptor (e.g., Hypothetical Receptor X, S1R, D2).

    • Radiolabeled ligand specific for the target receptor.

    • N,N-dimethylpiperidine-4-carboxamide hydrochloride and alternative compounds.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • 96-well filter plates.

    • Scintillation fluid.

    • Microplate scintillation counter.

  • Procedure:

    • A serial dilution of the test compound is prepared in the assay buffer.

    • In a 96-well filter plate, the cell membranes, radiolabeled ligand (at a concentration close to its Kd), and the test compound dilution are combined.

    • The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through the filter plate, which traps the cell membranes with the bound radiolabeled ligand.

    • The filter plate is washed with ice-cold assay buffer to remove any unbound radioligand.

    • The filter plate is dried, and scintillation fluid is added to each well.

    • The radioactivity in each well, corresponding to the amount of bound radioligand, is measured using a microplate scintillation counter.

    • The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[7]

2. Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.[8][9]

  • Materials:

    • Recombinant kinase (e.g., PI3Kα, Akt1).

    • Kinase-specific substrate.

    • ATP.

    • N,N-dimethylpiperidine-4-carboxamide hydrochloride and alternative compounds.

    • Kinase assay buffer.

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • White, opaque 384-well plates.

    • Luminometer.

  • Procedure:

    • A serial dilution of the test compound is prepared in DMSO and then diluted in the kinase assay buffer.

    • The recombinant kinase is added to the wells of a 384-well plate containing the test compound dilutions and incubated for a short period (e.g., 15 minutes).

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The ATP detection reagent is added to each well, which stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • After a brief incubation to stabilize the signal, the luminescence is measured using a luminometer.

    • The data is normalized to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition) and the IC50 values are calculated using a suitable curve-fitting model.

Visualizations

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical scenario where N,N-dimethylpiperidine-4-carboxamide hydrochloride, by binding to its primary target (Hypothetical Receptor X), indirectly modulates the PI3K/Akt signaling pathway, a common pathway affected by piperidine-containing compounds.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_X Hypothetical Receptor X PI3K PI3K Receptor_X->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Cell_Response Cellular Response (e.g., Proliferation, Survival) pAkt->Cell_Response Promotes Compound N,N-dimethylpiperidine- 4-carboxamide hydrochloride Compound->Receptor_X Binds

Caption: Hypothetical signaling pathway for N,N-dimethylpiperidine-4-carboxamide hydrochloride.

Experimental Workflow for Cross-Reactivity Screening

This diagram outlines a tiered approach to systematically identify and validate the off-target effects of a compound.[4]

G cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Hit Confirmation cluster_tier3 Tier 3: Functional Validation Start Test Compound: N,N-dimethylpiperidine- 4-carboxamide hydrochloride Panel_Screening Broad Panel Screening (e.g., GPCRs, Kinases) @ high concentration (1-10 µM) Start->Panel_Screening Dose_Response Dose-Response Assays (IC50 / Ki determination for initial hits) Panel_Screening->Dose_Response Hits Identified Cell_Assays Cell-Based Functional Assays (e.g., second messenger, phosphorylation) Dose_Response->Cell_Assays Confirmed Off-Targets End Cross-Reactivity Profile Cell_Assays->End

Caption: Tiered experimental workflow for assessing cross-reactivity.

References

Benchmarking N,N-dimethylpiperidine-4-carboxamide hydrochloride Against Known Proteasome Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biological target of N,N-dimethylpiperidine-4-carboxamide hydrochloride has not been definitively established in publicly available literature. Based on the activity of structurally related piperidine carboxamides, this guide makes the assumption that its primary target is the proteasome. The quantitative data presented for N,N-dimethylpiperidine-4-carboxamide hydrochloride is hypothetical and for illustrative purposes only.

This guide provides a comparative analysis of the hypothetical performance of N,N-dimethylpiperidine-4-carboxamide hydrochloride against a panel of well-established proteasome inhibitors. The data and experimental protocols are collated from various scientific resources to offer a comprehensive benchmarking tool.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of N,N-dimethylpiperidine-4-carboxamide hydrochloride (hypothetical) and known proteasome inhibitors against the chymotrypsin-like (CT-L) activity of the 20S proteasome.

CompoundTargetIC50 (nM)Comments
N,N-dimethylpiperidine-4-carboxamide HCl Proteasome (Assumed) [Hypothetical Value: 50 nM] A novel small molecule inhibitor with a piperidine carboxamide scaffold.
Bortezomib (Velcade®)26S Proteasome (β5 subunit)~7 nM[1]A dipeptidyl boronic acid derivative, it is a reversible inhibitor of the chymotrypsin-like activity of the proteasome.[2][3][4] Bortezomib was the first proteasome inhibitor to be approved for clinical use.[5][6]
Carfilzomib (Kyprolis®)20S Proteasome (β5 subunit)~5.2 nM (constitutive), ~14 nM (immuno)[7]An epoxyketone tetrapeptide, it is an irreversible inhibitor that displays high selectivity for the chymotrypsin-like activity of the proteasome.[6][8][9] It has been shown to have an IC50 of approximately 5 nM in certain cell lines.[8] In various multiple myeloma cell lines, the IC50 for chymotrypsin-like subunit inhibition was found to be 21.8 ± 7.4 nM after a 1-hour exposure.[10]
Epoxomicin20S Proteasome~4 nM[11]A natural product that acts as a potent and selective irreversible proteasome inhibitor.[11][12] It exhibits anti-inflammatory and antitumor activities.[11] While it primarily inhibits the chymotrypsin-like activity, it also affects trypsin-like and PGPH activities at higher concentrations.[13]
MG132Proteasome and other proteases~100 nM (for proteasome substrates)[14]A peptide aldehyde that is a potent, reversible, and cell-permeable proteasome inhibitor.[14][15] It is also known to inhibit other proteases like calpains.[14][15] It is widely used as a research tool to study the ubiquitin-proteasome pathway.[14][16]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Proteasome Chymotrypsin-Like (CT-L) Activity Assay

This assay measures the inhibition of the proteasome's chymotrypsin-like activity using a fluorogenic substrate.

  • Materials:

    • Purified 20S proteasome (human or from a relevant organism, e.g., Plasmodium falciparum)

    • Assay Buffer: 20 mM Tris-HCl, pH 8.0, 0.5 mM EDTA

    • Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

    • Test compounds (N,N-dimethylpiperidine-4-carboxamide hydrochloride and known inhibitors) dissolved in DMSO

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the assay buffer.

    • Add the test compounds to the wells. The final DMSO concentration should be kept constant (e.g., 1%).

    • Add the purified 20S proteasome to each well to a final concentration of approximately 1 nM.

    • Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 12.5 µM.[17]

    • Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over a period of time (e.g., 60 minutes) at room temperature.[13]

    • The rate of substrate cleavage is determined from the linear range of the reaction.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 values by fitting the data to a dose-response curve.

2. Cell Viability Assay

This assay determines the cytotoxic effect of the proteasome inhibitors on cancer cell lines.

  • Materials:

    • Human multiple myeloma cell lines (e.g., RPMI 8226, NCI-H929)

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

    • Test compounds

    • Cell viability reagent (e.g., WST-1 or MTS)

    • 96-well clear tissue culture plates

    • Incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 values from the dose-response curves.

3. Plasmodium falciparum Growth Inhibition Assay

This assay assesses the antimalarial activity of the compounds against the blood stages of the parasite.

  • Materials:

    • Synchronized cultures of P. falciparum (e.g., 3D7 strain)

    • Human red blood cells

    • Parasite culture medium

    • Test compounds

    • [3H]-hypoxanthine

    • 96-well plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • In a 96-well plate, add the parasite culture at a specific parasitemia and hematocrit.

    • Add the test compounds to the wells.

    • Incubate the plate for a defined period (e.g., 72 hours) under standard parasite culture conditions.

    • Pulse the culture with [3H]-hypoxanthine and incubate for an additional period to allow for incorporation into parasite nucleic acids.

    • Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of growth inhibition compared to a DMSO control.

    • Determine the EC50 values from the dose-response curves.

Mandatory Visualization

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_proteasome Proteasome Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PolyUbProtein Polyubiquitinated Target Protein E3->PolyUbProtein Ub chain formation TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome PolyUbProtein->Proteasome Recognition & Unfolding Peptides Peptides Proteasome->Peptides Degradation FreeUb Free Ubiquitin Proteasome->FreeUb Deubiquitination FreeUb->Ub Recycling

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo/Ex Vivo Model ProteasomeAssay Proteasome Inhibition Assay (IC50 Determination) CellViability Cell Viability Assay (Cytotoxicity) ProteasomeAssay->CellViability Correlate Activity MalariaAssay P. falciparum Growth Assay (Antimalarial Activity) CellViability->MalariaAssay Assess Therapeutic Index Compound Test Compound (N,N-dimethylpiperidine- 4-carboxamide HCl) Compound->ProteasomeAssay Compound->CellViability Compound->MalariaAssay

Caption: Experimental workflow for benchmarking proteasome inhibitors.

References

Safety Operating Guide

Proper Disposal of N,N-dimethylpiperidine-4-carboxamide hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the disposal of N,N-dimethylpiperidine-4-carboxamide hydrochloride (CAS Number: 6270-42-4), ensuring compliance with safety regulations and promoting a secure laboratory environment.

I. Hazard Identification and Regulatory Compliance

N,N-dimethylpiperidine-4-carboxamide hydrochloride is classified as an acute oral toxicant (Category 3).[1] The primary hazard statement associated with this compound is H301: Toxic if swallowed.[1] Due to its hazardous nature, this chemical and its container must be disposed of as hazardous waste.[2][3][4] Disposal must be conducted through an approved waste disposal plant in accordance with federal, state, and local environmental control regulations.[1][2][5] Under no circumstances should this chemical be discharged into drains or the environment.[4][6][7]

Key Hazard and Disposal Information:

Identifier Value
Chemical NameN,N-dimethylpiperidine-4-carboxamide hydrochloride
CAS Number6270-42-4[1]
GHS ClassificationAcute toxicity, oral (Category 3)[1]
Hazard StatementH301: Toxic if swallowed[1]
Disposal Precautionary StatementP501: Dispose of contents/container to an approved waste disposal plant[1][2][5]

II. Personal Protective Equipment (PPE) and Handling

Prior to handling N,N-dimethylpiperidine-4-carboxamide hydrochloride for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.[7]

  • Body Protection: A lab coat or other protective clothing.[7]

Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[5][6] Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke when handling this chemical.[1]

III. Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

  • Container Management:

    • Keep the chemical in its original container whenever possible.[2]

    • Ensure the container is tightly closed and properly labeled with the words "HAZARDOUS WASTE" and the full chemical name.[8]

    • Do not mix with other waste streams.[2][8]

  • Waste Collection:

    • For unused or surplus material, the original, sealed container should be designated for disposal.

    • For residual amounts or contaminated materials (e.g., weighing paper, spatulas), collect these in a separate, compatible, and clearly labeled hazardous waste container.

  • Storage Pending Disposal:

    • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[5]

    • The storage area should be locked up or otherwise accessible only to authorized personnel.[1][2][5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[9]

    • Provide the complete chemical name and any other required information to the waste disposal service.

IV. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]

  • Containment: Prevent the spill from spreading or entering drains.[2]

  • Cleanup:

    • For a small, solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[5][6] Avoid generating dust.[6]

    • Clean the affected area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Final Disposal A Identify Waste: N,N-dimethylpiperidine-4- carboxamide hydrochloride B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Keep in Original or Compatible Container B->C D Label Container: 'HAZARDOUS WASTE' & Chemical Name C->D E Ensure Container is Tightly Closed D->E F Store in Designated, Secure, & Ventilated Area E->F G Segregate from Incompatible Materials F->G H Contact EHS or Licensed Waste Contractor G->H I Arrange for Pickup and Transport to Approved Plant H->I

Caption: Disposal workflow for N,N-dimethylpiperidine-4-carboxamide hydrochloride.

References

Personal protective equipment for handling N,N-dimethylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N,N-dimethylpiperidine-4-carboxamide hydrochloride

This guide provides crucial safety and logistical information for the handling and disposal of N,N-dimethylpiperidine-4-carboxamide hydrochloride, catering to researchers, scientists, and professionals in drug development. The following procedural guidance is designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash-proof and compliant with ANSI Z87.1 standards.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use.[1][2]
Body Protection Laboratory CoatA full-length lab coat should be worn and kept buttoned to protect from splashes and spills.[3][4]
Respiratory Protection NIOSH-approved RespiratorRequired when handling large quantities, if the material is dusty, or in poorly ventilated areas.[1]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safe handling of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed when not in use.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

2. Weighing and Aliquoting:

  • All weighing and aliquoting of the solid compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Handle the powder carefully to avoid generating dust.[4][5] Using disposable weighing boats is recommended.[4]

  • Keep containers closed as much as possible during the process.[4]

3. Dissolution:

  • When dissolving the solid, add N,N-dimethylpiperidine-4-carboxamide hydrochloride to the solvent slowly while stirring.

  • Prepare all solutions within a chemical fume hood.[1]

4. Experimental Use:

  • Conduct all experimental procedures involving this compound within a fume hood.[1]

  • Ensure all glassware is properly labeled.

  • Keep an emergency spill kit readily accessible.[3]

Disposal Plan

Proper disposal of N,N-dimethylpiperidine-4-carboxamide hydrochloride and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal:

  • All waste materials, including unused compounds and contaminated consumables (e.g., gloves, weighing boats), should be collected in a designated and clearly labeled hazardous waste container.

  • Waste disposal must be carried out in accordance with federal, state, and local environmental control regulations.[5] Do not discharge to sewer systems.[6]

Container Disposal:

  • Empty containers should be handled as hazardous waste unless properly decontaminated.

  • Containers can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[6] Puncturing the container after rinsing can prevent reuse.[6]

Emergency Procedures

Spill Response:

  • Small Spills: Alert personnel in the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand. Scoop the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.[1]

  • Large Spills: Evacuate the area immediately. Alert your institution's environmental health and safety (EHS) department. Prevent entry into the affected area.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[7]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of N,N-dimethylpiperidine-4-carboxamide hydrochloride.

start Start: Receive Chemical inspect Inspect Container for Damage start->inspect store Store in Cool, Dry, Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh and Aliquot fume_hood->weigh dissolve Dissolve Compound weigh->dissolve experiment Conduct Experiment dissolve->experiment waste Collect Waste experiment->waste dispose Dispose of Hazardous Waste waste->dispose decontaminate Decontaminate Work Area dispose->decontaminate end End decontaminate->end

Caption: Workflow for handling N,N-dimethylpiperidine-4-carboxamide HCl.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethylpiperidine-4-carboxamide hydrochloride
Reactant of Route 2
N,N-dimethylpiperidine-4-carboxamide hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。